molecular formula C5H3D9O B1149251 n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol CAS No. 148587-12-6

n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Cat. No.: B1149251
CAS No.: 148587-12-6
M. Wt: 97.203636
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Description

N-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol, also known as N-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol, is a useful research compound. Its molecular formula is C5H3D9O and its molecular weight is 97.203636. The purity is usually 95%.
BenchChem offers high-quality n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonadeuteriopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-LOFGRQECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties & Applications of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Metabolomics

Executive Summary

n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (CAS: 148587-12-6), commonly referred to as 1-Pentanol-d9 , is a regiospecifically deuterated primary alcohol. Unlike perdeuterated analogs, this isotopologue retains two proteo-hydrogen atoms at the


-carbon position (

), while the remaining alkyl chain is fully deuterated (

).

This specific isotopic architecture creates a unique "metabolic probe" functionality: it allows the molecule to undergo initial enzymatic oxidation by Alcohol Dehydrogenase (ADH) at near-native rates (absence of primary Kinetic Isotope Effect), while significantly retarding downstream


-oxidation or side-chain hydroxylation due to the heavy isotope effect on the alkyl tail. This guide details its physicochemical properties, synthesis logic, and critical applications in DMPK (Drug Metabolism and Pharmacokinetics) and quantitative mass spectrometry.
Chemical Identity & Physicochemical Properties

The introduction of nine deuterium atoms alters the compound's physical density and vibrational modes without significantly impacting its steric footprint. This makes it an ideal internal standard (IS) that co-elutes with the analyte in chromatography but remains spectrally distinct.

2.1 Comparative Properties Table
PropertyNative 1-Pentanol (

)
n-Pentyl-d9 Alcohol (

)
Technical Implication
Formula



-carbon is protonated.
MW ( g/mol ) 88.1597.20 +9 Da mass shift allows clean MS separation.
Density (g/mL) 0.811~0.894~10% increase due to mass/volume ratio.
Boiling Point 138 °C~137–138 °CInverse Isotope Effect (often negligible or slightly lower).
Lipophilicity (LogP) 1.51~1.49C-D bonds are slightly less lipophilic than C-H.
C-H/D Bond Length 1.09 Å1.085 ÅC-D bond is shorter and stronger (Zero Point Energy).

Expert Insight: The retention of the


-protons means the dipole moment and hydrogen-bonding capability of the hydroxyl group remain virtually identical to the native compound. Consequently, chromatographic retention time shifts (

) in Reverse Phase LC are minimal, preventing "peak walking" often seen with perdeuterated standards.
Synthesis & Production Logic

The synthesis of n-Pentyl-d9 alcohol is driven by the need to preserve the


-protonation. The most robust route involves the reduction of Perdeuteropentanoic Acid (Valeric Acid-d9)  using a protonated reducing agent.
3.1 Synthetic Workflow (Mechanistic View)

The reaction utilizes Lithium Aluminum Hydride (


) to reduce the carboxylic acid. Since the hydride source (

) comes from the reagent, the resulting methylene group at position 1 incorporates protons, not deuterons.

Synthesis Precursor Pentanoic Acid-d9 (CD3-CD2-CD2-CD2-COOH) Intermediate Aluminate Complex (Tetrahedral Intermediate) Precursor->Intermediate Nucleophilic Attack (Hydride Transfer) Reagent LiAlH4 / THF (Proton Source) Reagent->Intermediate Product n-Pentyl-d9 Alcohol (CD3-CD2-CD2-CD2-CH2-OH) Intermediate->Product Hydrolysis (H3O+) Protonation

Figure 1: Regioselective Synthesis. Reduction of the fully deuterated acid with standard LiAlH4 introduces two protons at the C1 position, yielding the specific d9 isotopologue.

Applications in Drug Development & Metabolomics
4.1 The "Silent Head" Metabolic Probe

In metabolic stability studies, distinguishing between Phase I oxidation (functionalization) and Phase II conjugation or downstream degradation is critical.

  • Scenario: You need to track the formation of Valeric Acid from Pentanol but want to inhibit the subsequent breakdown of the acid to improve detection limits.

  • Mechanism:

    • Step 1 (ADH): Alcohol Dehydrogenase attacks the

      
      -carbon. Since this position is 
      
      
      
      , the C-H bond breaks. There is no primary Kinetic Isotope Effect (KIE) (
      
      
      ). The alcohol oxidizes to Pentanoic Acid-d9 rapidly.
    • Step 2 (

      
      -Oxidation):  The resulting Pentanoic Acid-d9 enters mitochondrial 
      
      
      
      -oxidation. This requires breaking C-D bonds at the
      
      
      and
      
      
      positions (relative to the carboxyl). The C-D bond is 6–10x stronger than C-H.
    • Result: The metabolic flux is "bottlenecked" at the acid stage, causing accumulation of the d9-acid metabolite for easier quantification.

Metabolism Substrate n-Pentyl-d9 Alcohol (Tail-Deuterated) Metabolite Pentanoic Acid-d9 (Accumulates) Substrate->Metabolite FAST (No KIE) Enzyme1 Alcohol Dehydrogenase (ADH) Target: C1-H Bond Enzyme1->Substrate Breakdown Chain Shortening (Inhibited) Metabolite->Breakdown SLOW / BLOCKED (Primary KIE ~7-10) Enzyme2 Beta-Oxidation Enzymes Target: C2-D / C3-D Bonds Enzyme2->Metabolite

Figure 2: Metabolic Fate. The d9-isotopologue allows normal conversion to the acid but resists further degradation, acting as a metabolic trap.

4.2 Mass Spectrometry Internal Standard (IS)

For quantitative bioanalysis (LC-MS/MS or GC-MS), n-Pentyl-d9 is superior to perdeuterated (


) analogs for specific assays.
  • Mass Shift (+9 Da): Moves the molecular ion (

    
    ) and key fragments far beyond the natural isotopic envelope of the analyte (M+1, M+2).
    
  • Fragmentation Logic:

    • Native 1-Pentanol: Base peak often m/z 42 (

      
      ) or m/z 55 (
      
      
      
      ).
    • d9-Pentanol: The alkyl chain is

      
      .
      
    • Key Fragment: The loss of water (

      
      ) yields a specific alkene ion. For d9, it loses 
      
      
      
      (since OH is protonated and abstracts an
      
      
      -proton? No, usually
      
      
      -elimination).
    • Correction: Dehydration usually involves

      
      -hydrogen. Here, 
      
      
      
      -position is
      
      
      . Thus, it loses HDO (19 Da) or
      
      
      (20 Da) depending on mechanism? Actually, in EI-MS, alcohols often lose water (18) via 1,4-elimination involving
      
      
      -H.
    • Self-Validating Check: In GC-MS, look for the molecular ion at m/z 97 (small) and the

      
       equivalent. If dehydration involves a D from the chain, the loss is mass 19 (HDO).
      
Analytical Protocol: GC-MS Quantification

Objective: Quantify trace n-Pentanol in plasma using n-Pentyl-d9 as Internal Standard.

Reagents:

  • Analyte: 1-Pentanol (Native).

  • IS: n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (Vertex AI / CDN Isotopes).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 10 mg n-Pentyl-d9 Alcohol in 10 mL Methanol (1 mg/mL Stock).

    • Store at -20°C. Stable for >1 year.

  • Sample Extraction:

    • Aliquot 200 µL plasma.

    • Add 20 µL IS working solution (10 µg/mL).

    • Add 500 µL DCM. Vortex 2 min. Centrifuge 10,000g for 5 min.

    • Collect organic layer.

  • GC-MS Parameters:

    • Column: DB-WAX or ZB-624 (Polar column preferred for alcohols).

    • Inlet: 250°C, Splitless.

    • Temp Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      220°C.
    • SIM Mode (Selected Ion Monitoring):

      • Target (Pentanol): m/z 55, 70, 42.

      • IS (Pentanol-d9): m/z 62 (equivalent to 55+7?), m/z 79 (M-18 equivalent?).

      • Refinement: The

        
         fragment (m/z 57) in native corresponds to 
        
        
        
        (m/z 66) in the IS.
      • Monitor: m/z 66 (Quant) and m/z 97 (Qual).

Handling & Safety
  • Flammability: Flash point ~49°C. Treat as a flammable liquid (Class 3).

  • Storage: Store at room temperature or refrigerated (2-8°C) in a desiccator. Deuterated alcohols are hygroscopic; moisture uptake (

    
    ) does not dilute the isotopic purity but complicates weighing.
    
  • Chemical Stability: Stable.[1][2] Avoid strong oxidizing agents (Chromic acid, Permanganate) unless intentional oxidation is required.

References
  • CDN Isotopes. Product Specifications: n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (D-6766).[1] Retrieved from

  • Pirali, T., et al. (2019).[3] "Applications of Deuterium in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(11), 5276-5297.[3] Link

  • Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Drug News & Perspectives, 23(6), 398.
  • NIST Chemistry WebBook. Mass Spectrum of 1-Pentanol.Link

Author Note: This guide synthesizes data from commercial isotope catalogs and standard metabolic principles. For GMP applications, always verify the Certificate of Analysis (CoA) for isotopic enrichment (


) to ensure assay robustness.

Sources

Technical Monograph: 1-Pentanol-d9 (2,2,3,3,4,4,5,5,5-d9)

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Characterization, Synthesis Logic, and Bioanalytical Applications

Part 1: Executive Summary & Core Identity

1-Pentanol-d9 is a stable, isotopically labeled derivative of 1-pentanol (n-amyl alcohol) where nine hydrogen atoms on the alkyl chain have been replaced by deuterium (


H). Unlike the fully deuterated 1-pentanol-d11 (

) or -d12 (

), the d9 isotopologue typically retains the two protons at the C1 position (alpha to the hydroxyl group).

This specific labeling pattern (


) is critical in mechanistic studies where the stability of the 

-carbon bond is required, or as a cost-effective Internal Standard (IS) for Mass Spectrometry that avoids the expense of deuterated formaldehyde precursors.
Chemical Identity
ParameterSpecification
Systematic Name 2,2,3,3,4,4,5,5,5-Nonadeutero-1-pentanol
Chemical Formula

Structure

CAS Number Not widely listed; Custom Synthesis (Analogous to d11: 343929-29-5)
Appearance Colorless Liquid
Primary Utility GC/LC-MS Internal Standard, Metabolic Tracer (Alcohol Dehydrogenase probes)

Part 2: Physicochemical Specifications & Mass Calculations

For high-resolution mass spectrometry (HRMS), relying on "average" molecular weight is insufficient. You must utilize the monoisotopic mass calculated from the principal isotope of each element.

Mass Calculation Table

The following table contrasts the unlabeled parent with the d9 isotopologue.

ElementIsotopeMass (Da)Count (d0)Count (d9)Contribution (d9)
Carbon

C
12.000005560.00000
Hydrogen

H
1.007831233.02349
Deuterium

H
2.014100918.12690
Oxygen

O
15.994911115.99491
Total Monoisotopic Mass 88.0889 97.1453 97.1453

Key Insight: The mass shift is +9.0564 Da . In low-resolution instruments (Quadrupole), this is rounded to +9 Da. The significant mass difference ensures zero isotopic overlap with the natural M+1 or M+2 peaks of the analyte.

Isotopic Purity & Back-Exchange
  • C-D Bonds: The deuterium atoms at positions C2 through C5 are chemically stable and non-exchangeable under standard physiological or analytical conditions.

  • O-H Bond: The hydroxyl proton is exchangeable .

    • Risk:[1] If you purchase "1-Pentanol-d10" (with an -OD group) and expose it to ambient humidity or methanol solvents, it effectively becomes 1-Pentanol-d9 immediately due to rapid H/D exchange:

      
      
      
    • Protocol: For quantitative MS, assume the hydroxyl proton is always H (mass 1.0078) unless working in strictly anhydrous deuterated solvents.

Part 3: Synthesis & Manufacturing Logic

The synthesis of 1-Pentanol-d9 is distinct from d11. While d11 is often made by reducing perdeuterated valeric acid with


, the d9 variant is synthesized to retain the C1 protons.
The Grignard-Formaldehyde Route

The most robust synthetic pathway involves the reaction of perdeuterated butyl magnesium bromide with standard (unlabeled) formaldehyde. This ensures high isotopic purity at C2-C5 while leaving C1 as


.

Reaction Pathway:

  • Precursor: Perdeuterated 1-Bromobutane (

    
    ).
    
  • Grignard Formation: Reaction with Mg turnings in anhydrous ether.

  • Nucleophilic Attack: The Grignard reagent attacks paraformaldehyde (

    
    ).
    
  • Hydrolysis: Acidic workup yields the alcohol.

Visualization of Synthesis Workflow

Synthesis Figure 1: Synthesis of 1-Pentanol-d9 via Grignard Reagent to retain C1 protons. Start Perdeuterated 1-Bromobutane (C4D9Br) Mg Magnesium (Mg) / Ether Start->Mg Activation Grignard Grignard Intermediate (C4D9-MgBr) Mg->Grignard Insertion Intermediate Alkoxide Complex Grignard->Intermediate + Nucleophilic Attack Formaldehyde Paraformaldehyde (CH2O) - Unlabeled Formaldehyde->Intermediate Acid H3O+ Workup Intermediate->Acid Quenching Product 1-Pentanol-d9 (CD3(CD2)3CH2OH) Acid->Product Isolation

Part 4: Application in Drug Development

Internal Standard (IS) for Bioanalysis

In pharmacokinetic (PK) studies, 1-Pentanol-d9 serves as an ideal IS for the quantification of pentanol or isomeric amyl alcohols.

  • Co-Elution: Being chemically identical (save for mass), it co-elutes with the analyte in GC/LC, experiencing the exact same matrix effects and ionization suppression.

  • Mass Discrimination: The +9 Da shift places the IS signal far beyond the "crosstalk" region of the analyte's isotopic envelope.

Metabolic Probes (Kinetic Isotope Effect)

Researchers use 1-Pentanol-d9 to study Alcohol Dehydrogenase (ADH) kinetics.

  • Mechanism: ADH oxidizes the alcohol at the C1 position (removing a proton).

  • The d9 Advantage: Since the C1 position in 1-Pentanol-d9 contains Hydrogen (

    
    ), there is NO primary Kinetic Isotope Effect (KIE) . The reaction rate will mimic the natural substrate.
    
  • Contrast: If 1-Pentanol-d11 (C1=

    
    ) were used, the C-D bond breakage would be the rate-limiting step (
    
    
    
    ), artificially slowing metabolism.

Part 5: Experimental Protocols

Preparation of Stock Standards

Objective: Create a traceable 1.0 mg/mL stock solution.

  • Equilibrate: Allow the ampoule of 1-Pentanol-d9 to reach room temperature (20-25°C) to prevent condensation.

  • Weighing: Place a 10 mL volumetric flask on a 5-digit analytical balance. Tare.

  • Transfer: Using a gas-tight syringe, transfer approximately 12.5

    
    L (Density 
    
    
    
    0.81 g/mL) into the flask.
  • Record: Record the exact mass (e.g., 10.05 mg).

  • Dilution: Dilute to volume with Methanol (LC-MS grade) . Do not use water for the stock to prevent bacterial growth.

  • Storage: Transfer to amber silanized glass vials with PTFE-lined caps. Store at -20°C.

GC-MS Tuning Parameters (EI Source)

When analyzing 1-Pentanol-d9, the fragmentation pattern shifts predictably.

  • Source Temp: 230°C

  • Ionization: Electron Impact (70 eV)

  • Key Ions (Predicted):

    • Molecular Ion (

      
      ):  m/z 97 (weak, often invisible).
      
    • Water Loss (

      
      ):  m/z 79 (
      
      
      
      ). Note: Loss of
      
      
      involves C1-H and OH, or C-D and OH depending on mechanism. Since C1 is
      
      
      , loss is likely
      
      
      .
    • Alpha Cleavage: The primary fragment in alcohols is cleavage next to the oxygen.

      • Unlabeled:

        
         (m/z 31).
        
      • d9 (

        
        ): Cleavage at C1-C2 bond yields 
        
        
        
        (m/z 31) and the neutral alkyl radical
        
        
        .
      • Crucial Note: If the dominant peak is m/z 31, the IS is not distinguishable from the analyte in SIM mode using this ion. You MUST use higher mass fragments or soft ionization (CI) to see the molecular ion (m/z 97 or 98 [M+H]).

Fragmentation Figure 2: GC-MS Fragmentation Logic. Note that alpha-cleavage yields m/z 31 for BOTH d0 and d9. cluster_0 Electron Impact (70eV) Parent Molecular Ion [C5H3D9O]+ m/z 97 Frag1 Water Loss [M - H2O]+ m/z 79 Parent->Frag1 - H2O (18) Frag2 Alpha Cleavage [CH2=OH]+ m/z 31 (Non-specific!) Parent->Frag2 - C4D9 (Butyl-d9 radical)

References

  • National Institute of Standards and Technology (NIST). 1-Pentanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-Pentanol Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link]

Sources

CAS number and identifiers for n-Pentyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: n-Pentyl-d9 Alcohol (


) 

Executive Summary

n-Pentyl-d9 Alcohol (1-Pentanol-2,2,3,3,4,4,5,5,5-


) is a high-fidelity stable isotope-labeled analog of 1-pentanol. Characterized by the selective deuteration of the terminal methyl and three internal methylene groups—leaving the 

-methylene protons and the hydroxyl proton unsubstituted—this isotopologue serves as a critical Internal Standard (ISTD) in quantitative mass spectrometry. Its unique mass shift (

Da) and retention of specific fragmentation ions (e.g.,

31) allow for precise differentiation from endogenous pentanol in complex biological and environmental matrices.

Part 1: Chemical Identity & Identifiers

The precise identification of deuterated standards is paramount to prevent analytical cross-talk. n-Pentyl-d9 Alcohol is distinct from the fully deuterated (


 or 

) analogs often confused in literature.

Table 1: Core Chemical Identifiers

ParameterSpecification
Chemical Name 1-Pentanol-2,2,3,3,4,4,5,5,5-

CAS Number 148587-12-6
Molecular Formula

Molecular Weight 97.21 g/mol (Calculated based on D mass)
Monoisotopic Mass 97.1299 Da
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
Appearance Colorless liquid
Isotopic Purity Typically

atom D

Part 2: Synthesis & Production Logic

The structural specificity of n-Pentyl-d9—specifically the presence of two protons at the C1 (


) position—is not accidental. It is a direct consequence of the synthetic route chosen to maximize yield and minimize cost while ensuring isotopic fidelity.
Mechanistic Pathway

The synthesis typically proceeds via the reduction of Perdeuterovaleric Acid (Pentanoic acid-


)  or its ester derivatives. The choice of reducing agent dictates the isotopic composition of the 

-carbon.
  • Precursor: Pentanoic acid-

    
     (
    
    
    
    ).
  • Reductant: Lithium Aluminum Hydride (

    
    ) is used rather than its deuterated counterpart (
    
    
    
    ).
  • Mechanism: The hydride ions (

    
    ) from 
    
    
    
    attack the carbonyl carbon of the acid. Since the reductant provides Protium (H), the resulting methylene group at C1 becomes
    
    
    , not
    
    
    .

This "Hybrid Reduction" strategy is preferred because


 is significantly less expensive than 

, and the resulting

mass shift is sufficient for mass spectrometric separation.

SynthesisPathway Precursor Pentanoic Acid-d9 (CD3-CD2-CD2-CD2-COOH) Intermediate Tetrahedral Aluminate Intermediate Precursor->Intermediate Nucleophilic Attack (Hydride Transfer) Reagent Reductant (LiAlH4 in Ether) Reagent->Intermediate Product n-Pentyl-d9 Alcohol (CD3-CD2-CD2-CD2-CH2-OH) Intermediate->Product Acid Hydrolysis (H3O+)

Figure 1: Synthetic pathway for n-Pentyl-d9 Alcohol via reduction of perdeuterated valeric acid, highlighting the origin of the


-protons.

Part 3: Analytical Characterization & Validation

To validate the identity of n-Pentyl-d9, one must rely on self-validating spectral features that confirm both the presence of deuterium on the chain and the presence of protium at the


-position.
Mass Spectrometry (GC-MS)

The fragmentation pattern of primary alcohols is dominated by


-cleavage. This provides a definitive structural test for the 

isomer versus a

isomer.
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    97
    (vs. 88 for unlabeled).
  • Base Peak (

    
    -Cleavage): 
    
    • Unlabeled Pentanol: Cleavage of the C1-C2 bond yields

      
       at 
      
      
      
      31
      .
    • n-Pentyl-d9: Since C1 is

      
      , cleavage of the C1-C2 bond also yields 
      
      
      
      at
      
      
      31
      .
    • Note: If this were n-Pentyl-

      
       (fully deuterated), the base peak would shift to 
      
      
      
      33 (
      
      
      ).
  • Water Loss (

    
    ): 
    
    • Unlabeled:

      
       70 (
      
      
      
      ).
    • n-Pentyl-d9: Loss of

      
       (OH + one 
      
      
      
      -H or
      
      
      -D? Mechanism usually involves 1,4-elimination). If 1,4-elimination involves a
      
      
      -deuterium, the neutral loss is HDO (
      
      
      ). However, thermal dehydration often dominates, leading to a mix of alkene ions around
      
      
      78-79
      (
      
      
      ).

MS_Fragmentation Parent Molecular Ion (M+) m/z 97 [CD3(CD2)3CH2OH]+ AlphaCleavage Alpha Cleavage (Base Peak) m/z 31 [CH2=OH]+ Parent->AlphaCleavage C1-C2 Bond Break AlkylChain Alkyl Radical (Neutral Loss) [CD3(CD2)3]• Parent->AlkylChain Lost Fragment Dehydration Dehydration Ion (M-18/19) m/z ~78-79 [C5D9]+ Parent->Dehydration Thermal/EI Elimination

Figure 2: Mass spectrometric fragmentation logic for n-Pentyl-d9. The retention of the m/z 31 peak confirms the non-deuterated


-carbon.
Nuclear Magnetic Resonance (NMR)
  • 
    -NMR:  The spectrum will be remarkably clean compared to the unlabeled standard.
    
    • Signal 1: Triplet at

      
       ppm (2H, 
      
      
      
      -OH).
    • Signal 2: Singlet/Broad at

      
       ppm (1H, -OH).
      
    • Silent Region: The alkyl region (

      
       0.9 - 1.6 ppm) will be essentially empty (or show very small residual peaks), confirming high isotopic enrichment of the chain.
      
  • 
    -NMR:  Carbon signals for C2-C5 will appear as multiplets (septets/quintets) with reduced intensity due to Nuclear Overhauser Effect (NOE) loss and C-D coupling, while C1 will remain a strong singlet (or triplet if proton-coupled).
    

Part 4: Applications in Drug Development & Toxicology

Metabolic Stability Studies

Pentanol derivatives often appear as metabolites of valproic acid or amyl nitrite drugs. n-Pentyl-d9 is used to track the metabolic fate of the alkyl chain. Because the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), placing deuterium at metabolic "hotspots" (like the terminal methyl or


-1 position) can slow down metabolism.
  • Usage: Researchers use n-Pentyl-d9 to identify if oxidation occurs at the terminal methyl (blocked by D) or the

    
    -carbon (allowed by H).
    
Quantitative Bioanalysis (SIDA)

In Stable Isotope Dilution Analysis (SIDA), n-Pentyl-d9 is the "Gold Standard" internal standard for quantifying n-pentanol in plasma or breath condensate.

  • Protocol:

    • Spike sample with known concentration of n-Pentyl-d9.

    • Perform Liquid-Liquid Extraction (LLE) or Headspace GC-MS.

    • Monitor ions

      
       70 (Analyte) and 
      
      
      
      79 (Standard) or
      
      
      55 (Analyte) and
      
      
      60-64 (Standard).
    • Calculate ratio. The identical chemical properties correct for extraction efficiency and injection variability.

Part 5: Handling & Stability

  • H/D Exchange: The hydroxyl proton (-OH) is exchangeable. In protic solvents (

    
    , MeOH), the -OD form will rapidly revert to -OH. This is why the standard is supplied as 
    
    
    
    (OH form) rather than
    
    
    (OD form).
  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent oxidation to Pentanoic acid-

    
    .
    
  • Hygroscopicity: n-Pentanol is hygroscopic; deuterated analogs should be handled in a desiccated environment to prevent water uptake which complicates weighing.

References

  • ChemicalBook. (2023). n-Pentyl-d9 Alcohol Product Specifications & CAS 148587-12-6.[1][2] Retrieved from

  • Fisher Scientific. (2023). 1-Pentanol-2,2,3,3,4,4,5,5,5-d9 Identifiers. Retrieved from

  • Resolve Mass. (2023). n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol: Technical Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6276 (1-Pentanol) - Isotope Variants. Retrieved from

Sources

Technical Whitepaper: Isotopic Distinctions in 1-Pentanol (d9 vs. Perdeuterated)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis and metabolic profiling, the distinction between specific isotopologues of 1-Pentanol is not merely a matter of mass shift but of functional utility. This guide delineates the critical technical differences between 1-Pentanol-d9 (specifically the


-protio isotopologue, 

) and Fully Deuterated 1-Pentanol (d12,

).

While d12 serves as the "gold standard" global internal standard due to its chemical silence and maximum mass differentiation, d9 is a specialized mechanistic probe. By retaining hydrogen atoms at the


-carbon position, d9 allows researchers to decouple metabolic oxidation rates from kinetic isotope effects (KIE), making it indispensable for mechanistic toxicology and alcohol dehydrogenase (ADH) kinetic studies.

Section 1: Structural & Physical Chemistry

The nomenclature "d9" vs "d12" refers to the total count of deuterium (


) atoms replacing protium (

). However, the position of these substitutions dictates the molecule's behavior in NMR and enzymatic assays.
Definitive Structural Comparison
Feature1-Pentanol-d9 (

-Protio)
Fully Deuterated 1-Pentanol (d12)
Chemical Formula


Linear Structure


Molecular Weight ~97.21 g/mol ~100.22 g/mol
Hydroxyl Proton Protium (

)
Deuterium (

)

-Carbon Protons
Protium (

)
Deuterium (

)
Primary Application Mechanistic Studies (KIE-free oxidation)Quantitation (Internal Standard)
Physical Properties & Handling[2]
  • Density: Deuteration increases density by approximately 10-15% due to the doubled mass of the isotope without significant volume expansion. 1-Pentanol-d12 has a density of

    
     g/mL compared to 
    
    
    
    g/mL for the native analog.
  • Boiling Point: The "Inverse Isotope Effect" often causes deuterated alcohols to boil slightly lower than their protio-analogs, though for d12, the loss of hydrogen bonding strength (O-D vs O-H) can result in a complex boiling point shift, typically within 1-2°C of the native

    
    .
    

Section 2: Spectroscopic Applications

Nuclear Magnetic Resonance (NMR)

The utility of d9 vs d12 is starkest in


-NMR spectroscopy.
  • 1-Pentanol-d12: Effectively "NMR Silent" in the proton channel. It produces no signals, making it an ideal solvent additive or background blank.

  • 1-Pentanol-d9: The alkyl chain (

    
     to 
    
    
    
    ) is silent, but the
    
    
    -methylene protons
    (
    
    
    adjacent to OH) remain visible.
    • Signal: A triplet at

      
       ppm.
      
    • Utility: This allows researchers to track the specific chemical environment of the carbon bearing the hydroxyl group without interference from the lipophilic tail.

Mass Spectrometry (MS)
  • Fragmentation (EI/CI):

    • d12: Yields a molecular ion of

      
      . Fragmentation involving water loss shows loss of 
      
      
      
      (mass 20).
    • d9: Yields

      
      . Crucially, McLafferty rearrangements or 
      
      
      
      -cleavages will retain the specific mass signature of the
      
      
      group (mass 31) vs the deuterated tail, allowing for precise fragment mapping.

Section 3: Metabolic & Kinetic Isotope Effects (The Core Distinction)

This is the most critical section for drug development professionals. The choice between d9 and d12 determines whether you are measuring metabolism or altering it.

The Kinetic Isotope Effect (KIE)

Enzymes like Cytochrome P450 (CYP2E1) and Alcohol Dehydrogenase (ADH) oxidize pentanol by abstracting a hydrogen from the


-carbon.
  • C-H Bond Breaking: Fast.

  • C-D Bond Breaking: Slow (Primary KIE

    
     slower).
    
The "Metabolic Switch" Workflow
  • Using d12: The

    
    -position is deuterated (
    
    
    
    ). The enzyme struggles to break the C-D bond. This slows down the clearance of the compound (Metabolic Stability). This is useful if you want to create a deuterated drug with a longer half-life.
  • Using d9: The

    
    -position is protonated (
    
    
    
    ). The enzyme breaks this bond at the same rate as native pentanol.
    • Result: You get a mass-labeled tracer that mimics the exact pharmacokinetics of the natural drug.

Metabolic_Pathways Substrate_Native Native 1-Pentanol (C5H11-OH) Enzyme ADH / CYP450 (Oxidation) Substrate_Native->Enzyme k_H (Reference) Substrate_d9 1-Pentanol-d9 (Alpha-H) Substrate_d9->Enzyme k_H (Identical Rate) No Primary KIE Substrate_d12 1-Pentanol-d12 (Alpha-D) Substrate_d12->Enzyme k_D (Reduced Rate) Primary KIE (~7x Slower) Product_Aldehyde_H Pentanal (Fast Formation) Enzyme->Product_Aldehyde_H From Native/d9 Product_Aldehyde_D Pentanal-d11 (Slow Formation) Enzyme->Product_Aldehyde_D From d12

Figure 1: Kinetic Isotope Effect impact on oxidation. d9 allows tracking without altering metabolic rate, whereas d12 significantly retards metabolism.

Section 4: Experimental Protocols

Protocol A: Handling Hydroxyl-Deuterium Exchange (For d12 users)

When using fully deuterated 1-Pentanol (d12), the hydroxyl deuterium (


) is labile and will rapidly exchange with atmospheric moisture or protic solvents (

,

) to become

. This results in a mass shift from d12 to d11.

Objective: Maintain d12 isotopic purity for MS Analysis.

  • Solvent Prep: Use only anhydrous, deuterated solvents (e.g.,

    
    , 
    
    
    
    ) stored over molecular sieves (3Å).
  • Glassware: All glassware must be oven-dried at 120°C for >4 hours and cooled in a desiccator.

  • Sample Dilution:

    • Aliquot 1-Pentanol-d12 under a nitrogen blanket.

    • Dilute immediately into the anhydrous solvent.

    • Critical Step: If using LC-MS with an aqueous mobile phase, assume immediate back-exchange . The parent ion will shift from

      
       to 
      
      
      
      within seconds of injection.
    • Correction: For LC-MS quantification, monitor the d11 transition (

      
      ) even if you bought d12, to ensure consistency.
      
Protocol B: Mechanistic Validation of Oxidation (d9 vs d12)

Objective: Determine if pentanol oxidation is the rate-limiting step in a biological matrix.

  • Incubation: Prepare liver microsomes (1 mg/mL protein).

  • Substrate Addition:

    • Group A: Native 1-Pentanol (10 µM).

    • Group B: 1-Pentanol-d9 (10 µM).

    • Group C: 1-Pentanol-d12 (10 µM).

  • Sampling: Quench aliquots at 0, 5, 10, 15, and 30 mins with ice-cold Acetonitrile.

  • Analysis: Measure substrate depletion via GC-MS or LC-MS/MS.

  • Calculation: Calculate intrinsic clearance (

    
    ).
    
    • If

      
      , then C-H bond breaking is rate-limiting (Primary KIE observed).
      
    • If

      
      , the rate-limiting step is non-chemical (e.g., product release or binding).
      

Section 5: Decision Logic for Selection

Use the following logic flow to select the correct isotopologue for your study.

Selection_Logic Start Start: Select Isotopologue Q1 Is the goal Quantitation or Mechanism? Start->Q1 Quant Quantitation (Internal Standard) Q1->Quant Quantitation Mech Mechanism / Metabolism Q1->Mech Mechanism Q2 Is the detection method NMR? Quant->Q2 Q3 Do you need to mimic native metabolic rate? Mech->Q3 Res_d12 Use 1-Pentanol-d12 (Max Mass Shift / Silent NMR) Q2->Res_d12 Yes (NMR) Res_d11 Use 1-Pentanol-d11 (If aqueous LC-MS) Q2->Res_d11 No (LC-MS Aqueous) Res_d9 Use 1-Pentanol-d9 (Alpha-H retained) Q3->Res_d9 Yes (Mimic Native) Res_d12_Stab Use 1-Pentanol-d12 (To block metabolism) Q3->Res_d12_Stab No (Slow Metabolism)

Figure 2: Decision tree for selecting between d9, d11, and d12 variants.

References

  • Sigma-Aldrich. 1-Pentanol-d12 Product Specification & Properties.Link

  • National Institute of Standards and Technology (NIST). 1-Pentanol Standard Reference Data.[1]Link

  • American Chemical Society (ACS). Kinetic Isotope Effects in Alcohol Dehydrogenase Reactions.Link

  • Cambridge Isotope Laboratories. Deuterated Solvents and Reagents for NMR and Mass Spectrometry.Link

  • McReynolds, M.R., et al. Deuterium isotope effects on initial rates of the liver alcohol dehydrogenase reaction. Biochemistry.[2][3][4] Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Deuterated n-Pentyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, imparts significant changes to the physicochemical properties of a molecule. This guide provides a detailed examination of the thermodynamic principles governing the enhanced stability of deuterated n-pentyl alcohol. We explore the foundational concept of zero-point energy (ZPE) as the primary driver of this stability, and detail both experimental and computational methodologies for its quantification. By elucidating the causality behind isotopic stabilization, this document serves as a crucial resource for professionals leveraging deuteration in fields ranging from pharmaceutical development to materials science and mechanistic studies.

Introduction: Beyond the Mass Difference

n-Pentyl alcohol (pentan-1-ol) is a primary alcohol widely used as a solvent and a synthetic intermediate.[1] While its chemistry is well-understood, the strategic replacement of hydrogen (¹H) with deuterium (²H or D) creates isotopologues with distinct properties. This process, known as deuteration, is a powerful tool in modern science. In drug development, it is famously used to slow metabolic degradation by reinforcing chemical bonds susceptible to enzymatic cleavage—a concept often termed a "deuterium clamp."[2][3]

The enhanced stability of deuterated compounds is not merely a kinetic phenomenon, as evidenced by the Kinetic Isotope Effect (KIE); it is fundamentally rooted in thermodynamics.[4][5] This guide delves into the core principles that render a C-D bond thermodynamically more stable than a C-H bond and provides the technical framework for quantifying this effect in n-pentyl alcohol. We will dissect the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs Free Energy (ΔG) that arise from isotopic substitution.

The Theoretical Framework: Zero-Point Energy and Isotopic Stabilization

The cornerstone of deuterium's stabilizing effect is the concept of Zero-Point Energy (ZPE). According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero. It possesses a minimum vibrational energy known as the ZPE.

The vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This leads to a lower vibrational frequency and, consequently, a lower ZPE.[6]

A lower ZPE means the bond sits lower in its potential energy well, making it stronger and more stable. To break the C-D bond, more energy must be supplied to reach the dissociation energy level compared to the C-H bond. This fundamental difference is the primary source of the increased thermodynamic stability.

  • Enthalpy (ΔH): The lower ZPE of C-D and O-D bonds results in a more negative enthalpy of formation (ΔfH°) for deuterated n-pentyl alcohol compared to its protiated counterpart. This signifies that the deuterated molecule is in a lower energy state and is therefore more stable.

  • Entropy (ΔS): The heavier deuterium atoms and lower vibrational frequencies can lead to a slight decrease in the standard molar entropy (S°) of the molecule.[7] However, this effect is generally small and the change in stability is overwhelmingly dominated by the enthalpic contribution.

  • Gibbs Free Energy (ΔG): The overall thermodynamic stability is assessed by the Gibbs Free Energy of formation (ΔfG°), defined by the equation ΔG = ΔH - TΔS. Given the dominant, negative change in ΔH and the minor change in ΔS, the ΔfG° for deuterated n-pentyl alcohol will be more negative, confirming its enhanced thermodynamic stability.

G Figure 1: Potential Energy Wells of C-H vs. C-D Bonds cluster_0 Potential Energy Potential Energy Internuclear Distance Internuclear Distance Energy Axis Energy Axis->Potential Energy Distance Axis Distance Axis->Internuclear Distance p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p1 p1 p1->p2 De_line De_line->p5 ZPE_H_line ZPE_H_line->p3 ZPE_D ZPE (C-D) ZPE_D_line ZPE_D_line->p3 BE_H_arrow_start BE_H_arrow_end BE_H_arrow_start->BE_H_arrow_end BE_D Bond Energy (C-D) BE_D_arrow_start BE_D_arrow_end BE_D_arrow_start->BE_D_arrow_end

Caption: A lower ZPE for the C-D bond results in a higher bond dissociation energy.

Methodologies for Quantifying Thermodynamic Stability

A dual approach combining experimental calorimetry with computational chemistry provides the most robust and self-validating system for determining the thermodynamic stability of deuterated n-pentyl alcohol.

Experimental Approach: Calorimetry

Calorimetry directly measures the heat changes associated with a chemical process, providing empirical data on the molecule's energy content.

Core Technique: Bomb Calorimetry for Enthalpy of Combustion (ΔHc°)

The enthalpy of combustion is a reliable proxy for thermodynamic stability. A more stable compound releases less energy upon combustion, resulting in a less negative ΔHc°. The causality is clear: since the deuterated compound begins at a lower energy state (more stable), the total energy released to reach the same combustion products (CO₂ and D₂O/H₂O) will be lower.

Experimental Protocol: Determining ΔHc°

  • Sample Preparation: Obtain high-purity samples of both n-pentyl alcohol and its fully deuterated isotopologue, n-pentanol-d12. Accurately weigh approximately 1 gram of the alcohol into a crucible.

  • Calorimeter Setup: Place the crucible in the bomb calorimeter. Add a known volume of purified water (typically 2 L) to the calorimeter bucket and ensure the temperature probe is correctly positioned.

  • Pressurization: Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

  • Temperature Equilibration: Allow the entire system to reach thermal equilibrium, recording the stable initial temperature (Tinitial) for at least 5 minutes.

  • Ignition: Ignite the sample via the firing circuit.

  • Data Acquisition: Record the temperature every 15 seconds until it has peaked and started to fall. Continue recording for an additional 5 minutes to establish a post-combustion cooling curve.

  • Calculation:

    • Calculate the corrected temperature change (ΔT) by accounting for heat loss from the calorimeter.

    • Determine the total heat released (qtotal) using the equation: q_total = C_cal * ΔT, where Ccal is the pre-determined heat capacity of the calorimeter.

    • Subtract the heat contributions from the ignition wire and any side reactions (e.g., nitric acid formation).

    • Calculate the experimental enthalpy of combustion per mole (ΔHc°) by dividing the corrected heat released by the number of moles of alcohol burned.[8][9]

  • Validation: Repeat the experiment at least three times for each compound to ensure reproducibility. Compare the ΔHc° of the deuterated sample to the protiated sample. A less negative value for the deuterated alcohol validates its higher stability.

G Figure 2: Experimental Workflow for Bomb Calorimetry cluster_prep Sample & System Preparation cluster_run Data Acquisition cluster_analysis Data Analysis A Weigh High-Purity n-Pentanol Sample B Place Sample in Bomb A->B C Add Known Volume of Water to Bucket B->C D Pressurize Bomb with O₂ C->D E Record Initial Temp. (T_initial) D->E F Ignite Sample E->F G Record Temp. vs. Time (T_final & Cooling) F->G H Calculate Corrected ΔT G->H I Calculate Heat Released (q_total = C_cal * ΔT) H->I J Correct for Ignition & Side Reactions I->J K Calculate ΔHc° (kJ/mol) J->K L Compare ΔHc° (H) vs ΔHc° (D) to Determine Stability K->L

Caption: A self-validating workflow for determining the enthalpy of combustion.

Computational Chemistry Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful theoretical complement to experimental data. They allow for the ab initio calculation of the very properties that underpin thermodynamic stability.

Core Technique: DFT for ZPE and Enthalpy of Formation

DFT calculations can accurately model the electronic structure and vibrational frequencies of molecules. This allows for a direct calculation of the ZPE and a theoretical determination of the enthalpy of formation (ΔfH°).

Computational Protocol: DFT Analysis

  • Structure Optimization: Build the 3D structures of both n-pentyl alcohol and n-pentanol-d12 in silico. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This finds the lowest energy conformation of each molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This step is critical as it serves two purposes:

    • It confirms the structure is a true energy minimum (no imaginary frequencies).

    • It provides the full set of vibrational frequencies needed to calculate the ZPE.

  • ZPE Calculation: The ZPE is calculated as the sum of all real vibrational frequencies, each multiplied by ½h (where h is Planck's constant). The output will directly provide the ZPE for both the protiated and deuterated molecules.

  • Enthalpy Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which are standard procedures in computational chemistry software packages.

  • Validation: Compare the calculated ZPE of n-pentanol-d12 with that of n-pentyl alcohol. The lower ZPE for the deuterated species provides theoretical proof of its enhanced bond strength. The calculated ΔfH° should also be more negative for the deuterated molecule, corroborating the ZPE findings and aligning with experimental results.[10]

G Figure 3: Computational Workflow for DFT Analysis A Build In-Silico Models (Protiated & Deuterated) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation on Optimized Structures B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D F Calculate Enthalpy of Formation (ΔfH°) (e.g., Isodesmic Reaction) C->F E Calculate Zero-Point Energy (ZPE) from Vibrational Frequencies D->E  Valid Structure G Compare ZPE & ΔfH° (Protiated vs. Deuterated) E->G F->G

Caption: A logical workflow for the theoretical validation of thermodynamic stability.

Data Synthesis and Interpretation

The combination of experimental and computational data provides a comprehensive picture of the increased stability. The following table summarizes the expected thermodynamic parameters for n-pentyl alcohol and its deuterated analogue.

Parametern-Pentyl Alcohol (Protiated)n-Pentanol-d12 (Deuterated)Rationale for Difference
Std. Enthalpy of Formation (ΔfH°liquid) -351.9 kJ/mol< -351.9 kJ/mol (More Negative)Lower ZPE of C-D and O-D bonds leads to a more stable, lower energy state.
Std. Molar Entropy (S°liquid) 258.9 J·K⁻¹·mol⁻¹< 258.9 J·K⁻¹·mol⁻¹ (Slightly Lower)Heavier deuterium atoms lead to lower vibrational frequencies and less energy dispersal.
Zero-Point Energy (ZPE) Higher Value (Calculated)Lower Value (Calculated)Direct consequence of the greater mass of deuterium.
Enthalpy of Combustion (ΔHc°) -3324 kJ/mol[11]> -3324 kJ/mol (Less Negative)The molecule starts from a lower energy state, so less energy is released upon combustion.

Note: Exact values for deuterated n-pentanol require specific experimental determination or high-level computation, but the trends shown are based on established physicochemical principles.

Broader Implications for Science and Industry

Understanding and quantifying the thermodynamic stability of deuterated compounds has profound practical applications:

  • Pharmaceuticals: The primary application is in drug development. By selectively deuterating a drug molecule at a site of metabolic oxidation (often a C-H bond), the stronger C-D bond can significantly slow down its breakdown by enzymes like Cytochrome P450.[3] This can improve the drug's half-life, reduce toxic metabolites, and allow for lower or less frequent dosing.

  • Mechanistic Elucidation: The KIE is a powerful tool for studying reaction mechanisms. A significant slowing of a reaction upon deuteration indicates that the C-H bond is broken in the rate-determining step.[5][12]

  • Materials Science: Isotopic substitution can subtly alter intermolecular forces, such as hydrogen (or deuterium) bonding.[7] This can lead to changes in crystal packing, melting points, and other bulk material properties.[7]

Conclusion

The thermodynamic stability of n-pentyl alcohol is demonstrably enhanced through deuteration. This stabilization is not an esoteric phenomenon but a direct and quantifiable consequence of fundamental quantum mechanics, primarily the reduction in zero-point vibrational energy of C-D and O-D bonds compared to their protiated counterparts. This intrinsic stability, manifesting as a more negative enthalpy of formation, can be rigorously verified through a synergistic approach of experimental calorimetry and computational DFT analysis. The principles and methodologies outlined in this guide provide a robust framework for researchers and developers seeking to harness the power of isotopic substitution to create more stable and effective molecules.

References

  • Dahlgren, T., et al. (2009). Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. Available at: [Link]

  • Li, T., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science (RSC Publishing). Available at: [Link]

  • Li, T., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. National Institutes of Health (PMC). Available at: [Link]

  • Gill, P. M. W., et al. (1998). A computational study on the sources of deuterium secondary kinetic isotope effects in the solvolysis of 2-norbornyl brosylates. Canadian Journal of Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol (CAS 71-41-0). Cheméo. Available at: [Link]

  • NIST. (n.d.). 1-Pentanol - Phase change data. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 1-Pentanol - Enthalpy of vaporization. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of deuterated alcohols. ResearchGate. Available at: [Link]

  • Harris, T. K., & Schwartz, B. (2018). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Biochemistry (ACS Publications). Available at: [Link]

  • Wang, H., & He, G. (2026). Supported nanoparticles and single-atom catalysts for the synthesis of deuterated alcohols. Nature Communications. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. Available at: [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. Available at: [Link]

  • Sciencemadness Wiki. (2022). Pentanol. Sciencemadness Wiki. Available at: [Link]

  • NIST. (n.d.). 1-Pentanol - Condensed phase thermochemistry data. NIST WebBook. Available at: [Link]

  • Learnable Education. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Learnable Education. Available at: [Link]

  • Wikipedia. (n.d.). 1-Pentanol. Wikipedia. Available at: [Link]

  • The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. OpenSTEM Africa. Available at: [Link]

  • Chemistry LibreTexts. (2022). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Practical Science. (2023). Enthalpy – Simple calorimetry, Combustions of alcohols. Practical Science. Available at: [Link]

Sources

Technical Assessment: Vapor Pressure & Thermodynamic Profile of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Vapor Pressure Characteristics of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol.

Document Control:

  • Scope: Thermodynamic Characterization, Isotope Effects, and Quantification Protocols

Executive Summary

In high-precision mass spectrometry (GC-MS/LC-MS), n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (hereafter 1-Pentanol-d9 ) serves as a critical internal standard. Its utility relies on the assumption that its physicochemical behavior mirrors that of the native analyte (1-Pentanol) while maintaining distinct mass spectral resolvability.

However, for applications involving headspace sampling, lyophilization, or fugacity modeling, the Vapor Pressure (VP) of the deuterated standard is a governing variable. Unlike simple mass retention, vapor pressure undergoes a Vapor Pressure Isotope Effect (VPIE) .

This guide provides the definitive thermodynamic baseline for 1-Pentanol-d9. Since direct experimental VP data for this specific isotopologue is absent from public thermodynamic registries (NIST, DDB), this assessment synthesizes high-fidelity baseline data from native 1-Pentanol with theoretical isotope correction factors to derive the working parameters for the d9-variant.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the specific deuteration pattern is prerequisite to predicting thermodynamic deviation.

  • Systematic Name: 1-Pentanol-2,2,3,3,4,4,5,5,5-d9

  • CAS Number: 148587-12-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 97.21 g/mol (vs. 88.15 g/mol for native)

Structural Deuteration Map

The label "2,2,3,3,4,4,5,5,5-d9" indicates that the alkyl tail (carbons 2 through 5) is fully deuterated, while the hydroxymethyl group (C1) and the hydroxyl proton remain non-deuterated.

DeuterationMap cluster_0 n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol C5 C5 (CD3) Terminal Methyl C4 C4 (CD2) Methylene C5->C4 C3 C3 (CD2) Methylene C4->C3 C2 C2 (CD2) Beta-Methylene C3->C2 C1 C1 (CH2) Alpha-Methylene C2->C1 OH OH Hydroxyl Group C1->OH

Figure 1: Structural map highlighting the deuterated alkyl chain (Red/Yellow) vs. the proteo-active sites (Green/Blue).

Thermodynamic Baseline: Native 1-Pentanol

To model the d9-variant, we must first establish the rigorous baseline of the native compound. The following data is derived from the NIST Thermodynamic Database and validated ebulliometric studies.

Antoine Equation Parameters

The vapor pressure (


) as a function of temperature (

) is described by the Antoine Equation:

[2][3]

Table 1: Validated Antoine Parameters for 1-Pentanol

Temperature Range (K)ABCSource
307.1 – 411.0 4.68277 1492.549 -91.621 Kemme & Kreps (1969)
347.9 – 429.1 4.32418 1297.689 -110.669 Ambrose & Sprake (1970)

Note: For ambient to moderate heating (20°C – 100°C), use the Kemme & Kreps parameters.

Calculated Vapor Pressure Table (Native 1-Pentanol)

Calculated using Kemme & Kreps parameters.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)
20.0 293.150.26 1.95
25.0 298.150.39 2.92
40.0 313.151.15 8.62
60.0 333.154.05 30.38
80.0 353.1511.45 85.88
100.0 373.1527.60 207.02
138.0 411.15101.32 760.00

Vapor Pressure Isotope Effect (VPIE)[10]

Researchers often assume deuterated standards have identical volatility to their native counterparts. This is incorrect for high-precision work.

The Theory: Inverse vs. Normal VPIE[11]
  • Normal VPIE (

    
    ):  Common in polar compounds where Deuterium is involved in Hydrogen Bonding (e.g., 
    
    
    
    or
    
    
    ). The O-D bond is stronger and has a lower zero-point energy, requiring more energy to vaporize.
  • Inverse VPIE (

    
    ):  Common in hydrocarbons or alkyl-deuterated compounds. C-D bonds have a smaller molar volume and lower polarizability than C-H bonds. This reduces the intermolecular London Dispersion Forces, often leading to a higher vapor pressure  and lower boiling point  for the deuterated isotopologue.
    
Prediction for 1-Pentanol-d9

Since the deuteration is restricted to the alkyl chain (


) and the hydroxyl group remains 

:
  • H-Bonding Network: Unchanged (OH group is native).

  • Dispersion Forces: Reduced (Alkyl chain is deuterated).

  • Predicted VP Deviation: +1.0% to +2.5% higher than native 1-Pentanol.

  • Predicted Boiling Point: ~0.5 to 1.0 °C lower than native 1-Pentanol (approx. 137.0 °C).

Experimental Protocol: Self-Validating Measurement

If your application (e.g., fugacity modeling) requires data with <1% uncertainty, you cannot rely on the theoretical prediction alone. You must measure it. The Static Isoteniscope Method is the gold standard for limited-volume, high-cost standards like d9-alcohols.

Workflow Diagram

VP_Protocol Start Start: 1-Pentanol-d9 Sample Degas Step 1: Cryogenic Degassing (Freeze-Pump-Thaw x3) Start->Degas Equilibrate Step 2: Thermostat Equilibration (±0.01 °C Stability) Degas->Equilibrate Measure Step 3: Capacitance Manometer Reading (Record P at T) Equilibrate->Measure Hysteresis Step 4: Hysteresis Check (Measure on Heat & Cool cycles) Measure->Hysteresis Hysteresis->Equilibrate Next Temp Step DataFit Step 5: Antoine Fit & VPIE Calculation Hysteresis->DataFit Complete

Figure 2: Step-by-step protocol for determining vapor pressure of scarce deuterated standards.

Detailed Methodology
  • Sample Loading: Load 2 mL of 1-Pentanol-d9 into a borosilicate isoteniscope.

  • Degassing (Critical): Dissolved gases (air/N2) will artificially inflate VP readings.

    • Freeze sample with Liquid N2.

    • Evacuate headspace to <0.1 Pa.

    • Thaw. Repeat 3 times until no bubbles release upon thawing.

  • Equilibration: Immerse in a stirred oil bath. Allow T to stabilize for 20 mins.

  • Measurement: Use a temperature-controlled Capacitance Diaphragm Gauge (CDG) to avoid condensation in the sensor.

  • Validation: Plot

    
     vs 
    
    
    
    . Any curvature suggests residual dissolved gas or decomposition.

References

  • Kemme, H. R., & Kreps, S. I. (1969). Vapor pressure of primary n-alkyl chlorides and alcohols.[4] Journal of Chemical & Engineering Data, 14(1), 98-102. Link

  • Ambrose, D., & Sprake, C. H. S. (1970). Thermodynamic properties of organic oxygen compounds XXV.[4] Vapour pressures and normal boiling temperatures of aliphatic alcohols.[4] The Journal of Chemical Thermodynamics, 2(5), 631-645.[4] Link

  • NIST Chemistry WebBook. 1-Pentanol Thermophysical Properties. National Institute of Standards and Technology. Link

  • Jancso, G., & Van Hook, W. A. (1974). Condensed Phase Isotope Effects (Theory and Measurement). Chemical Reviews, 74(6), 689–750. (Foundational theory on Inverse VPIE in hydrocarbons). Link

Sources

Technical Guide: Isotopic Enrichment & Characterization of n-Pentyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Isotopic Enrichment of Pentyl-d9 Alcohol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (


), a critical stable isotope-labeled standard used in quantitative mass spectrometry and metabolic profiling.[1] Unlike fully deuterated analogs (d12), the d9-isotopologue retains protons at the C1 position, creating a unique spectroscopic signature that facilitates precise structural validation. This document details the synthesis via deuterated acid reduction, rigorous analytical protocols using NMR and MS, and best practices for its application as an Internal Standard (IS) in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Chemical Identity & Structural Logic

The nomenclature "Pentyl-d9" typically refers to the specific isomer where the alkyl chain is deuterated starting from the C2 position, leaving the hydroxymethyl group (


) protonated. This specific labeling pattern is intentional, often driven by the synthetic availability of precursors and the desire to avoid the Kinetic Isotope Effect (KIE)  at the primary metabolic oxidation site (C1).
Table 1: Physicochemical Profile
PropertySpecification
Chemical Name n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol
CAS Number 148587-12-6
Molecular Formula

Molecular Weight 97.20 g/mol (vs. 88.15 g/mol for native)
Isotopic Enrichment

Appearance Colorless liquid
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water

Synthesis Strategy: The Reduction Pathway[7]

The most robust route to high-purity n-Pentyl-d9 alcohol is the reduction of Perdeuterovaleric Acid (Valeric-d9 Acid) using Lithium Aluminum Hydride (


) . This method is preferred over H/D exchange reactions, which can lead to scrambling and lower isotopic purity.
Mechanistic Insight

The reaction utilizes


 as a hydride source.[2][3] Since the hydride source is non-deuterated, it delivers protons (

) to the carbonyl carbon of the deuterated acid. This results in a product where the terminal chain (

) retains the deuterium label from the precursor, while the C1 carbon becomes fully protonated (

).

SynthesisPathway Precursor Valeric-d9 Acid (CD3(CD2)3COOH) Intermediate Lithium Alkoxide Complex (Tetra-alkoxyaluminate) Precursor->Intermediate Reduction (THF, 0°C) Reagent LiAlH4 (Lithium Aluminum Hydride) Reagent->Intermediate Hydride Source Product n-Pentyl-d9 Alcohol (CD3(CD2)3CH2OH) Intermediate->Product Hydrolysis Quench Acidic Workup (H3O+) Quench->Product

Figure 1: Synthesis of n-Pentyl-d9 Alcohol via LiAlH4 reduction of Valeric-d9 Acid.

Analytical Validation Protocols (The Core)

Validating isotopic enrichment requires a multi-modal approach. Relying solely on MS is insufficient due to potential interference; NMR provides the "molar ruler" for calculating atom % enrichment.

Proton NMR ( -NMR) Characterization

In the d9-isotopologue, the


-NMR spectrum is dramatically simplified compared to native pentanol.
  • Native Pentanol: Shows complex multiplets for C2, C3, C4, and C5 protons (0.9 – 1.6 ppm).

  • Pentyl-d9: These regions are silent . The only observable signals are the C1 methylene protons and the hydroxyl proton.

Protocol:

  • Dissolve ~10 mg sample in

    
    .
    
  • Acquire spectrum (min 16 scans).

  • Integration Check: Set the C1 methylene triplet (~3.6 ppm) to an integral of 2.00.

  • Purity Calculation: Integrate the region 0.8–1.7 ppm (residual alkyl protons).

    
    
    
Mass Spectrometry (MS) Fragmentation Logic

Mass spectrometry confirms the molecular weight and the specific labeling pattern.

  • Molecular Ion: Look for

    
     97 (
    
    
    
    ) or related adducts.
  • Fragmentation (EI Source):

    • Alpha Cleavage: Primary alcohols cleave at the C1-C2 bond.

    • Native Pentanol: Cleavage yields

      
       (
      
      
      
      31).
    • Pentyl-d9: Since C1 is

      
      , cleavage also yields 
      
      
      
      (
      
      
      31).
    • Diagnostic Value: If the label were scrambled to C1, you would see

      
       32 or 33. The presence of a clean 
      
      
      
      31 peak combined with a molecular ion of 97 confirms the structure is specifically
      
      
      deuterated.
Table 2: Comparative MS Fragmentation
FragmentNative Pentanol (

)
Pentyl-d9 (

)
Mechanistic Origin
Molecular Ion (

)
8897 Intact molecule
Loss of Water (

)
7079 Dehydration (

)
Alpha Cleavage 3131 Formation of

Applications in Drug Development

Internal Standard (IS) for Bioanalysis

Pentyl-d9 is the "Gold Standard" IS for quantifying pentanol in biological matrices (blood, urine) or pharmaceutical formulations.

  • Co-Elution: It elutes at virtually the same retention time as native pentanol in GC/LC, ensuring it experiences the same matrix effects (ion suppression/enhancement).

  • Mass Discrimination: The +9 Da mass shift prevents "crosstalk" between the analyte and standard channels in Triple Quadrupole MS.

Metabolic Stability Profiling

In DMPK studies, Pentyl-d9 can be used to probe metabolic pathways.

  • 
    -Oxidation:  Metabolism at the terminal methyl group (C5) will show a significant Kinetic Isotope Effect (KIE)  because C5 is fully deuterated (
    
    
    
    ). This slows down the formation of valeric acid metabolites, allowing researchers to identify if
    
    
    -oxidation is the rate-limiting step.
  • Alcohol Dehydrogenase (ADH): Since C1 is protonated (

    
    ), oxidation to the aldehyde proceeds at the normal rate (no primary KIE). This allows for decoupling of terminal vs. primary oxidation pathways.
    

Applications cluster_IS Bioanalysis (Quantification) cluster_Metab Metabolic Profiling (DMPK) Substrate Pentyl-d9 Alcohol IS_Step Internal Standard Substrate->IS_Step Metab_Step Incubation with Liver Microsomes Substrate->Metab_Step Outcome1 Corrects for Matrix Effects IS_Step->Outcome1 Path_C1 C1 Oxidation (No KIE) Metab_Step->Path_C1 ADH Pathway Path_C5 Terminal Oxidation (Strong KIE) Metab_Step->Path_C5 CYP450 Pathway

Figure 2: Application workflows for Pentyl-d9 in Bioanalysis and Metabolic Profiling.

Handling & Stability

  • H/D Exchange: The hydroxyl proton (-OH) is exchangeable.[4] If dissolved in

    
    , it becomes -OD. If dissolved in 
    
    
    
    or wet solvents, it remains -OH. The carbon-bound deuteriums (
    
    
    ) are non-exchangeable and stable under standard conditions.
  • Storage: Store at room temperature in a cool, dry place. Keep container tightly closed to prevent evaporation or moisture absorption.

  • Safety: Treat as a flammable liquid (Category 3). Use in a fume hood.

References

  • Sigma-Aldrich. Valeric-d9 acid Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Pentanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Cayman Chemical. Pentanoic Acid-d9 Technical Information. Retrieved from

  • Chemistry Steps. Reduction of Carboxylic Acids with LiAlH4: Mechanism and Selectivity. Retrieved from

  • Resolve Mass. n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol Product Overview. Retrieved from

Sources

A Senior Application Scientist's Guide to the Safe Handling of Deuterated Pentanols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Deuterium Advantage and the Imperative of Safety

In the landscape of modern pharmaceutical research and development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, represents a significant advancement in drug design. This process, known as deuteration, leverages the kinetic isotope effect (KIE)—the principle that the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than the carbon-hydrogen (C-H) bond.[1] This modification can profoundly enhance a molecule's metabolic stability, leading to improved pharmacokinetic profiles, longer drug half-lives, and potentially a better safety profile by minimizing the formation of toxic metabolites.[1]

However, realizing the full potential of these powerful molecules requires not only synthetic expertise but also a rigorous adherence to specialized handling and safety protocols. While deuterated compounds are not radioactive, their physicochemical properties and, critically, their high value and sensitivity to isotopic dilution, demand a comprehensive safety approach.[2]

This guide provides an in-depth overview of the core safety data for deuterated pentanols. As specific Safety Data Sheets (SDS) for every deuterated variant are not always available, this document synthesizes data from the well-characterized non-deuterated (protio) isomers—1-pentanol, 2-pentanol, and 3-pentanol—which serve as the authoritative basis for assessing physical and toxicological hazards. This foundational safety data is integrated with specialized protocols essential for maintaining the isotopic and chemical integrity of deuterated compounds.

Part 1: GHS Hazard Profile of Pentanol Isomers

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding chemical hazards. Pentanol isomers are classified as hazardous, primarily due to their flammability and potential health effects upon exposure. The following table summarizes their GHS classifications.

Hazard ClassGHS Hazard Statement1-Pentanol2-Pentanol3-Pentanol
Flammable Liquid H226: Flammable liquid and vapor✓[3][4]✓[5][6]✓[7][8][9]
Acute Toxicity (Inhalation) H332: Harmful if inhaled✓[3][4]✓[5][6]✓[7][8][9]
Skin Corrosion/Irritation H315: Causes skin irritation✓[3][4]✓[7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation✓[3][4]✓[5][6]✓[7][8][9]

Expert Analysis of Hazards:

  • Flammability (H226): All pentanol isomers are flammable liquids.[3][5][7] Their vapors can form explosive mixtures with air, particularly in enclosed spaces or at temperatures above their flash point.[10][11] This necessitates strict control of ignition sources and proper ventilation.

  • Acute and Respiratory Effects (H332, H335): Inhalation of pentanol vapors can be harmful, causing irritation to the respiratory tract, dizziness, headaches, drowsiness, and nausea.[12] The mechanism involves the depression of the central nervous system, a characteristic of many short-chain alcohols.[12][13]

  • Dermal and Ocular Irritation (H315, H319): Direct contact with liquid pentanols can cause skin and eye irritation.[12][13] 1-Pentanol, in particular, is noted for causing both skin and serious eye irritation. This is due to the solvent's ability to defat the skin and damage sensitive eye tissue.

Part 2: Comparative Physicochemical Properties

Understanding the physical properties of these solvents is critical for designing safe experiments and storage solutions. The flash point—the lowest temperature at which a liquid can form an ignitable mixture in air—is a particularly crucial parameter for fire safety.[14]

Property1-Pentanol2-Pentanol3-Pentanol
CAS Number 71-41-0[3][4]6032-29-7[5][6]584-02-1[7][8]
Boiling Point 138 °C (280 °F)[3][13]119.3 °C (246.7 °F)[5][11]115.6 °C (240.1 °F)[8]
Flash Point (Closed Cup) 47 - 49 °C (117 - 120 °F)[3][4]34 °C (93.2 °F)[5][11]34 - 40 °C (93 - 104 °F)[8][15]
Autoignition Temperature ~300 - 310 °C (572 - 590 °F)[4]340 - 343 °C (644 - 649 °F)[5][11]343 - 360 °C (649 - 680 °F)[8][15]
Lower Explosion Limit (LEL) 1.6 vol%[3][16]1.2 vol%[11]1.2 vol%[15]
Upper Explosion Limit (UEL) 8 - 10.5 vol%[3][17]9 vol%[11]9 vol%[15]
Density (at 20°C) ~0.81 g/cm³[3][16]~0.81 g/cm³[5]~0.82 g/cm³[8]

Field-Proven Insights:

The lower flash points of 2-pentanol and 3-pentanol (~34°C) compared to 1-pentanol (~47°C) indicate they pose a greater fire risk at or near standard room temperatures.[3][5][8] Laboratory work with these isomers requires more stringent control of ignition sources, such as ensuring all electrical equipment is explosion-proof and eliminating static discharge.[14]

Part 3: Safe Handling and Storage Protocols

A dual-layered protocol is necessary: one layer addresses the inherent chemical hazards of pentanols, and a second, crucial layer addresses the unique requirements for maintaining the integrity of the deuterated label.

Protocol 1: Standard Operating Procedure for Handling Pentanols

This protocol is a self-validating system designed to minimize exposure and prevent fire.

  • Preparation and Engineering Controls:

    • Causality: To prevent the accumulation of flammable and harmful vapors, all handling of pentanols must be conducted within a certified chemical fume hood or other well-ventilated area.[14][18]

    • Action: Confirm fume hood certification is current and airflow is adequate before beginning work.

  • Personal Protective Equipment (PPE):

    • Causality: To prevent skin and eye irritation, appropriate PPE is mandatory.

    • Action: Wear safety goggles with side shields (or a face shield), a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but heavier gloves should be used if prolonged contact is likely).[18]

  • Controlling Ignition Sources:

    • Causality: Pentanol vapors are flammable and heavier than air, meaning they can travel to distant ignition sources.[13]

    • Action: Ensure all potential ignition sources (open flames, hot plates, non-intrinsically safe electrical equipment) are removed from the work area.[10][14] Use bonding and grounding straps when transferring large volumes to prevent static discharge.[14]

  • Post-Handling:

    • Causality: To avoid cross-contamination and accidental exposure, proper hygiene is essential.

    • Action: Wash hands thoroughly with soap and water after handling.[10][16] Clean any contaminated surfaces.

Protocol 2: Specialized Handling for Isotopic Integrity

Deuterated compounds are susceptible to hygroscopicity (absorbing moisture from the air) and hydrogen-deuterium (H-D) exchange, which dilutes their isotopic purity.[1][19]

  • Inert Atmosphere Operations:

    • Causality: Atmospheric moisture contains protons that can exchange with the deuterium atoms on the solvent, compromising the isotopic enrichment.

    • Action: Whenever possible, handle deuterated solvents under a dry, inert atmosphere like nitrogen or argon.[2][19][20] This is especially critical after a container has been opened.

  • Container Selection and Management:

    • Causality: Repeated exposure to the atmosphere upon opening a large bottle introduces moisture and increases the risk of contamination.

    • Action: Use single-use ampoules for highly sensitive applications to eliminate atmospheric exposure.[2][21] If using septum-sealed bottles, use a syringe pre-flushed with dry nitrogen to withdraw the solvent.[21]

  • Drying of Glassware:

    • Causality: Residual moisture on laboratory glassware is a primary source of proton contamination.

    • Action: Thoroughly dry all glassware, NMR tubes, and pipettes in an oven and cool in a desiccator immediately prior to use.[21]

Logical Workflow for Handling and Storage

This diagram outlines the decision-making process for safely managing deuterated pentanols from receipt to storage.

cluster_receiving Receiving Compound cluster_handling Handling & Use cluster_storage Storage receive Receive Deuterated Pentanol inspect Inspect Container (Seals, Integrity) receive->inspect ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) inspect->ppe hood Work in Chemical Fume Hood ppe->hood inert Use Inert Atmosphere? (e.g., N2, Ar) hood->inert use_ampoule Use Single-Use Ampoule inert->use_ampoule  Yes (High Sensitivity) use_septum Use Dry Syringe Technique inert->use_septum  No (Bulk Container) storage_loc Select Storage Location use_ampoule->storage_loc use_septum->storage_loc flam_cabinet Store in Approved Flammable Cabinet storage_loc->flam_cabinet refrigerate Refrigerate if Recommended (Check SDS/Label) flam_cabinet->refrigerate seal Ensure Container is Tightly Sealed refrigerate->seal

Caption: Decision workflow for handling and storing deuterated pentanols.

Part 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

This table provides immediate actions to be taken in case of exposure. Medical attention should always be sought following any significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air and keep them at rest.[12] 2. If breathing is difficult or stops, provide artificial respiration.[9][11] 3. Seek immediate medical attention.[12]
Skin Contact 1. Immediately remove all contaminated clothing.[17] 2. Rinse the skin thoroughly with plenty of water for at least 15 minutes.[9] 3. If skin irritation occurs or persists, consult a physician.[9]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[17] 3. Seek immediate medical attention from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting.[9][12] 2. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][22] 3. Seek immediate medical attention.[12]

Note on Ingestion: In cases of significant ingestion leading to symptoms of alcohol poisoning (e.g., confusion, vomiting, slow breathing, unconsciousness), call emergency services immediately.[23][24] If the person is unresponsive, place them in the recovery position on their side to prevent choking on vomit.[23][25][26]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4][8][12] Water spray can be used to cool fire-exposed containers, but a solid jet of water should not be used as it may spread the fire.[4][8]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[10][16][27]

Spill Response Protocol
  • Evacuate and Secure: Immediately remove all personnel from the spill area and eliminate all sources of ignition.[11][12]

  • Ventilate: Increase ventilation to the area.

  • Contain: Prevent the spill from entering drains or waterways using non-combustible absorbent materials like sand, earth, or vermiculite.[8][27]

  • Absorb and Collect: Absorb the spilled liquid with the inert material. Using non-sparking tools, collect the contaminated material and place it into a suitable, labeled container for hazardous waste disposal.[11][28]

  • Decontaminate: Clean the spill area thoroughly.

Emergency Spill Response Workflow

This diagram illustrates the logical steps for responding to a chemical spill.

spill Spill Occurs assess Assess Situation (Size, Location, Hazards) spill->assess ppe Don Appropriate PPE (Respirator if needed) assess->ppe secure Secure Area (Evacuate, Remove Ignition Sources) ppe->secure ventilate Ventilate Area secure->ventilate contain Contain Spill (Use Dikes, Absorbent Socks) ventilate->contain absorb Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect Collect Waste (Use Non-Sparking Tools) absorb->collect dispose Package and Label for Hazardous Waste Disposal collect->dispose

Caption: Logical workflow for responding to a pentanol spill.

Part 5: Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Classification: Deuterated pentanols and materials contaminated with them must be treated as hazardous chemical waste.[2][29]

  • Segregation: It is crucial to segregate different types of deuterated waste (e.g., halogenated vs. non-halogenated) into clearly labeled, separate, and sealed waste containers.[2][30] Mixing waste streams can complicate the disposal process and increase costs.[29]

  • Disposal Method: All chemical waste should be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.[29][31] Never dispose of deuterated solvents down the drain.[22]

  • Container Rinsing: Empty containers that held deuterated compounds should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

Conclusion

Deuterated pentanols are invaluable tools in advanced chemical and pharmaceutical research. Their effective and safe use hinges on a deep understanding of both their inherent chemical hazards—which mirror their protio-analogs—and the specific handling requirements needed to protect their isotopic integrity. By implementing the robust safety protocols, emergency procedures, and disposal practices outlined in this guide, researchers can mitigate risks, ensure the validity of their experimental results, and maintain a safe laboratory environment.

References

  • Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuter
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Alcohol Poisoning First Aid. First Aid Pro.
  • Technical Support Center: Handling and Storing Deuter
  • Alcohol Poisoning - Symptoms & First Aid Advice. St John Ambulance.
  • FLAMMABLE LIQUID INCIDENTS. Phoenix Fire Department.
  • Alcohol First Aid.
  • 1-Pentanol | C5H12O. PubChem.
  • Handling A Flammable Liquid Leak and Spill. Fire Engineering.
  • Alcohol Poisoning Symptoms & Tre
  • Alcohol Poisoning: Wh
  • Safety D
  • 1-Pentanol - Safety D
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. University of Nevada, Reno Environmental Health & Safety.
  • Use and Handling of NMR Solvents Deuterated Chloroform.
  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
  • Standard Operating Procedure - FLAMMABLE LIQUIDS. Yale Environmental Health & Safety.
  • Making Work Around Flammable and Combustible Liquids Safer. Exponent.
  • 1-Pentanol | C5H12O | CID 6276. PubChem, NIH.
  • Safety Data Sheet: 3-pentanol. Chemos GmbH&Co.KG.
  • Safety D
  • SAFETY DATA SHEET: 1-Pentanol. Thermo Fisher Scientific.
  • 3-Pentanol - Safety D
  • Safety D
  • 2-Pentanol - Safety D
  • RE: Disposal of Deuterium solvents-reg. AMMRL.
  • SAFETY D
  • SAFETY DATA SHEET - (+/-)-2-Pentanol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - DL-2-Pentanol. Fisher Scientific.
  • Material Safety Data Sheet - 2-Pentanol MSDS. ScienceLab.com.
  • ICSC 0535 - 1-PENTANOL.
  • 2-Pentanol - Safety D
  • Material Safety Data Sheet - 3-Pentanol MSDS. ScienceLab.com.
  • How to Dispose of Solvents: Safe and Responsible Methods. Quest Waste Management.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Hamburg.
  • Safety D
  • 3-Pentanol Safety D

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Technical Guide: NMR Spectral Profiling of n-Pentyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Characteristics of n-Pentyl-d9 Alcohol (


-nonadeuteriopentan-1-ol)
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

n-Pentyl-d9 alcohol (CAS 148587-12-6) is a specific isotopologue of 1-pentanol where the aliphatic tail is fully deuterated, but the


-methylene group (adjacent to the hydroxyl moiety) remains protonated. This unique labeling pattern (

) renders the molecule a powerful probe for mechanistic studies, allowing researchers to observe the chemical environment of the alcohol "headgroup" via

H NMR without spectral interference from the lipophilic "tail."
Chemical Definition[1][2][3][4][5]
  • IUPAC Name:

    
    -nonadeuteriopentan-1-ol
    
  • Common Nomenclature: n-Pentyl-d9 alcohol; 1-Pentanol-d9 (tail-labeled)

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~97.20 g/mol [1][2]

  • Structural Schematic:

    
    
    

H NMR Characteristics: The "Silent" Tail

In a standard proton NMR experiment, n-Pentyl-d9 alcohol exhibits a simplified spectrum compared to native 1-pentanol. The deuteration effectively "silences" the alkyl chain (positions C2 through C5), leaving only the


-methylene and hydroxyl protons visible.
Spectral Features
PositionGroupChemical Shift (

, ppm)*
Multiplicity (Theoretical)Multiplicity (Observed)
C1 (

)

3.60 - 3.65Quintet (

)
Broad Singlet / Broad Quintet
OH

1.5 - 4.0 (Variable)Singlet / BroadSinglet (conc. dependent)
C2 (

)

Silent N/ANo Signal
C3-C5

Silent N/ANo Signal

*Chemical shifts referenced to TMS in


.
The -Methylene Coupling Phenomenon

In native 1-pentanol, the


-CH

appears as a triplet (

Hz) due to coupling with the

-CH

. In the d9-isotopologue, the

-position is occupied by deuterium (

H, Spin

).
  • Coupling Constant Scaling: The gyromagnetic ratio of deuterium is roughly 1/6.5 that of protium. Therefore, the vicinal coupling constant

    
     Hz.
    
  • Multiplicity Rule: The splitting follows the

    
     rule. With two 
    
    
    
    -deuterons (
    
    
    ), the
    
    
    -CH
    
    
    signal splits into a 1:2:3:2:1 quintet .
  • Observation: Due to the small coupling constant (~1.1 Hz) and the quadrupolar relaxation broadening of the adjacent deuterium, this quintet often collapses into a broad singlet or a poorly resolved multiplet on standard 300/400 MHz instruments.

C NMR Characteristics: Isotope Effects & Multiplicities

The


C spectrum of n-Pentyl-d9 is significantly more complex than the proton spectrum due to Carbon-Deuterium (

) coupling and Isotope Shifts.
Signal Multiplicity ( )

Carbon nuclei directly bonded to deuterium will split according to the


 rule.
CarbonLabelSplitting PatternIntensity Ratio

(Hz)
C1

Singlet (or weak multiplet*)1N/A (See

-effect)
C2

Quintet1:2:3:2:1~20 - 22
C3

Quintet1:2:3:2:1~20 - 22
C4

Quintet1:2:3:2:1~20 - 22
C5

Septet1:3:6:7:6:3:1~20 - 22

*C1 may show broadening or small splitting due to two-bond coupling (


) to the 

-deuterons.
Isotope Shifts ( )

Deuterium substitution causes an upfield shift (lower frequency) in the


C resonances compared to the native alcohol. This is known as the Deuterium Isotope Effect.
  • 
    -Shift (Direct C-D):  Large upfield shift (~0.3 - 0.5 ppm per D).
    
  • 
    -Shift (Neighboring D):  The C1 carbon (protonated) will appear slightly upfield (approx 0.1 - 0.15 ppm) relative to native 1-pentanol due to the adjacent 
    
    
    
    group.

Experimental Protocol: Purity & Structure Verification

To validate the identity and isotopic purity of n-Pentyl-d9, the following self-validating protocol is recommended.

Solvent Selection Strategy
  • Avoid:

    
     or 
    
    
    
    if you need to quantify the hydroxyl proton (exchangeable).
  • Preferred:

    
     (Chloroform-d) or 
    
    
    
    .
    • Note: In

      
      , the hydroxyl proton exchange is slowed, often revealing 
      
      
      
      coupling between the OH and the
      
      
      -CH
      
      
      .
Acquisition Parameters (Critical)

Deuterated carbons have significantly longer spin-lattice relaxation times (


) and reduced Nuclear Overhauser Effect (NOE) due to the lack of directly attached protons.
  • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to suppress NOE for quantitative

    
    C.
    
  • Relaxation Delay (D1): Must be increased (30s - 60s) to ensure full relaxation of deuterated carbons if quantitative integration is required. For standard structural ID, a standard 2s delay is sufficient, but signal intensities of C2-C5 will be artificially low.

Workflow Visualization

The following diagram outlines the logic flow for verifying the isotopic enrichment of the sample.

IsotopeAnalysis Start Start: n-Pentyl-d9 Sample H1_Acq Acquire 1H NMR (CDCl3, 16 scans) Start->H1_Acq Check_Alpha Analyze 3.6 ppm Region (Alpha-CH2) H1_Acq->Check_Alpha Decision_Alpha Is Alpha Signal a Broad Singlet/Quintet? Check_Alpha->Decision_Alpha Check_Alkyl Analyze 0.8 - 1.6 ppm Region (Alkyl Chain) Decision_Resid Are Alkyl Signals < 2% of Alpha Integral? Check_Alkyl->Decision_Resid Decision_Alpha->Check_Alkyl Yes Fail_Struct FAIL: Wrong Isomer (Check C1 labeling) Decision_Alpha->Fail_Struct No (Triplet observed) Pass PASS: High Isotopic Purity Decision_Resid->Pass Yes Fail_Purity FAIL: Low Enrichment (Significant Protonation) Decision_Resid->Fail_Purity No

Caption: Logic flow for validating the isotopic structure and purity of n-Pentyl-d9 alcohol using 1H NMR integration ratios.

Applications in Drug Development[3][8]

  • Metabolic Stability Assays: The

    
    -protons allow researchers to monitor the oxidation of the alcohol to the aldehyde/carboxylic acid (Valeric acid-d9) via 
    
    
    
    H NMR, while the deuterated tail prevents downstream metabolic products (like
    
    
    -oxidation) from complicating the aliphatic region of the spectrum.
  • Membrane Dynamics: In lipid bilayer studies, n-Pentyl-d9 serves as a probe where the headgroup location is visible (

    
    H NOESY) but the tail does not contribute to the "lipid clutter" of the membrane interior.
    

References

  • National Institute of Standards and Technology (NIST). 1-Pentanol Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Hansen, P. E.Isotope effects on chemical shifts. Annual Reports on NMR Spectroscopy, 1983. (Foundational text on H/D isotope shifts in Carbon spectra).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.

Sources

Methodological & Application

Application Note: Precision Synthesis of Deuterated Esters from 1-Pentanol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of deuterium into alkyl chains is a critical strategy in modern drug development for mitigating metabolic clearance (via the Kinetic Isotope Effect) and generating stable internal standards for LC-MS/MS quantitation. 1-Pentanol-d9 (


) serves as a high-value synthon for introducing a fully deuterated pentyl moiety. However, the high cost and volatility of this reagent demand esterification protocols that maximize atom economy and prevent isotopic scrambling. This guide details two validated protocols—Steglich Esterification  and Acid Chloride Coupling —optimized for high-yield synthesis of pentyl-d9 esters while maintaining isotopic integrity.

Strategic Considerations & Mechanism

When synthesizing esters from precious deuterated alcohols, standard Fischer esterification (acid catalysis + reflux) is often suboptimal due to:

  • Volatility Risks: 1-Pentanol-d9 (b.p. ~138°C) can be lost during prolonged reflux or azeotropic distillation.

  • Reversibility: Fischer esterification is an equilibrium process, requiring a large excess of one reagent (wasteful for expensive d9-alcohol).

  • Elimination Risks: Strong acids at high temperatures can promote dehydration to 1-pentene-d17.

Therefore, we prioritize activation-based coupling methods that proceed under mild, basic/neutral conditions and drive the reaction to completion irreversibly.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal protocol for your specific carboxylic acid partner.

Esterification_Logic Start Select Carboxylic Acid Partner IsAcidSensitive Is the Acid Temperature/pH Sensitive? Start->IsAcidSensitive IsAcidCheap Is the Acid Readily Available/Cheap? IsAcidSensitive->IsAcidCheap No MethodA PROTOCOL A: Steglich Esterification (DCC/DMAP) IsAcidSensitive->MethodA Yes (e.g., Amino Acids, Conjugated Systems) IsAcidChloride Is the Acid Chloride Commercially Available? IsAcidCheap->IsAcidChloride Yes IsAcidCheap->MethodA No (Precious Acid) IsAcidChloride->MethodA No (Must Activate in situ) MethodB PROTOCOL B: Acid Chloride Coupling IsAcidChloride->MethodB Yes MethodC Mixed Anhydride (Yamaguchi)

Figure 1: Decision matrix for selecting the esterification strategy. Protocol A is the universal standard for precious reagents; Protocol B is preferred for speed when the activated acid is available.

Materials & Handling

1-Pentanol-d9 requires specific handling to prevent H/D exchange (from atmospheric moisture) and evaporation.

ComponentSpecificationHandling Precaution
1-Pentanol-d9 >98 atom% D, >99% Chemical PurityStore at 4°C. Allow to warm to RT in desiccator before opening. Handle with gas-tight syringes.
DCC N,N'-DicyclohexylcarbodiimideSensitizer. Use in fume hood. Solid melts at ~34°C.
EDC (Alternative)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea byproduct; easier workup than DCC.
DMAP 4-DimethylaminopyridineCatalyst.[1] Toxic.
Solvent (DCM) Dichloromethane, AnhydrousDry over molecular sieves (3Å) or distill from CaH2.

Protocol A: Steglich Esterification (Gold Standard)

This method uses DCC to activate the carboxylic acid, forming an O-acylisourea intermediate that reacts with the alcohol.[2] DMAP acts as an acyl-transfer catalyst, accelerating the reaction significantly and suppressing side reactions like N-acylurea formation [1].

Applicability: Universal. Ideal for limiting amounts of 1-Pentanol-d9.

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of Nitrogen or Argon.

  • Charging: Add the Carboxylic Acid (1.1 equiv) and Dichloromethane (DCM) (concentration ~0.1 M relative to alcohol).

  • Reagent Addition:

    • Add 1-Pentanol-d9 (1.0 equiv) via syringe.

    • Add DMAP (0.1 equiv, 10 mol%).

  • Activation: Cool the mixture to 0°C (ice bath).

  • Coupling: Add DCC (1.2 equiv) dissolved in a minimum amount of DCM dropwise over 5 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.

    • Monitoring: Check by TLC or GC-MS. The limiting reagent (alcohol) should be consumed.

  • Workup:

    • Filter the reaction mixture through a small pad of Celite to remove the precipitated DCU.

    • Wash the filtrate with saturated

      
       (2x) to remove unreacted acid.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate under reduced pressure (Caution: Do not overheat if product is volatile).
      
Mechanistic Workflow

Steglich_Mechanism Acid Carboxylic Acid (R-COOH) Inter1 O-Acylisourea (Active Intermediate) Acid->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 ActiveEster N-Acyl Pyridinium (Super-Active) Inter1->ActiveEster + DMAP DCU DCU (Byproduct) Inter1->DCU Leaving Group DMAP DMAP (Catalyst) ActiveEster->DMAP Regenerated Product Deuterated Ester (R-COO-Pentyl-d9) ActiveEster->Product + Alcohol Alcohol 1-Pentanol-d9 (Nucleophile) Alcohol->Product

Figure 2: The catalytic cycle of Steglich esterification. DMAP suppresses the rearrangement of O-acylisourea to unreactive N-acylurea.[1]

Protocol B: Acid Chloride Coupling

If the acid chloride is available or the acid is robust enough to be converted to one (using


 or Oxalyl Chloride), this method is faster and often cleaner.

Applicability: Sterically hindered acids or simple aliphatic acids.

Step-by-Step Procedure
  • Setup: Flame-dry a vial/flask under Argon.

  • Charging: Add 1-Pentanol-d9 (1.0 equiv), Triethylamine (

    
    )  or Pyridine  (1.5 equiv), and DCM  (0.2 M).
    
    • Optional: Add a catalytic amount of DMAP (5 mol%) to accelerate the reaction.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1–1.2 equiv) dropwise.

    • Note: The reaction is highly exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

  • Quench: Add a few drops of water to hydrolyze excess acid chloride.

  • Workup: Dilute with Ethyl Acetate or Ether. Wash with 1M HCl (to remove amine base), then

    
    , then Brine. Dry and concentrate.
    

Quality Control & Characterization

Validation of the deuterated product requires confirming both chemical purity and isotopic enrichment.

TechniquePurposeExpected Observation
1H NMR Check for D-incorporationAbsence of signals at ~3.6 ppm (pentyl

-O) and ~0.9–1.6 ppm (alkyl chain). Only the R-group protons of the acid should be visible.
13C NMR Verify Carbon SkeletonCarbon signals for the pentyl chain will appear as multiplets (septets/quintets) due to C-D coupling (

) and may show an isotope shift.
HRMS (ESI/EI) Isotopic PurityMass shift of +9 Da compared to non-deuterated standard. Check for M+8 or M+7 peaks which indicate incomplete deuteration or exchange.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield DCU occlusionWash the filter cake thoroughly with DCM; product might be trapped in the urea precipitate.
H-Signal in NMR H/D ExchangeEnsure reagents are anhydrous. Avoid strong mineral acids. Check starting material purity.
N-Acylurea byproduct Slow reactionAdd more DMAP. Ensure temperature is kept low (0°C) during DCC addition to favor O-acylisourea.

Safety & Compliance

  • Deuterated Reagents: While non-toxic, they are expensive. Treat 1-Pentanol-d9 as a flammable solvent (Flash point ~33°C).

  • DCC: Potent allergen and sensitizer. Inhalation of dust can cause severe respiratory reactions. Handle only in a fume hood.

  • Waste: Dispose of halogenated solvents (DCM) and urea byproducts according to EHS regulations.

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Pirali, T., et al. (2019).[3] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. Link

  • National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 6276, 1-Pentanol.[4][6] Link

  • Organic Chemistry Portal.[1] (n.d.). Steglich Esterification. Link

Sources

Application Note: High-Efficiency Derivatization Protocols for n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details advanced derivatization strategies for n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (


), a critical stable isotope-labeled internal standard (IS) used in the quantification of n-pentanol and short-chain fatty alcohols. Due to the polar hydroxyl group and relatively low molecular weight of n-pentanol, direct analysis often suffers from peak tailing in Gas Chromatography (GC) and poor ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides validated protocols for Silylation (GC-MS)  and Cationic Tagging (LC-MS/MS) , ensuring precise quantitation while preserving isotopic integrity.

Analyte Profile & Challenges

Chemical Identity[1]
  • Compound: n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol[1][2]

  • Structure:

    
    
    
  • CAS: 148587-12-6[2]

  • Key Feature: The C1 position (alpha to hydroxyl) retains its protons (

    
    ), while the alkyl tail is fully deuterated. This specific labeling pattern minimizes kinetic isotope effects (KIE) during derivatization reactions that target the hydroxyl group, as the C-H bonds at C1 are not involved in the reaction transition state.
    
Analytical Challenges
ChallengeContextSolution
GC Tailing Hydroxyl groups form hydrogen bonds with silanol sites in GC liners and columns, causing adsorption and non-linear response.Silylation: Masks the -OH group with a non-polar Trimethylsilyl (TMS) moiety.
LC-MS Invisibility Short-chain alcohols lack ionizable sites (basic nitrogens or acidic protons) and are too small for efficient ESI retention.Charge Derivatization: Attaches a permanent cationic charge (pyridinium) for high-sensitivity ESI(+).
Volatility n-Pentanol (BP 138°C) is volatile. Evaporation to dryness during sample prep leads to analyte loss.In-Solution Reaction: Protocols must avoid "blow-down" steps; derivatization should occur directly in the extraction solvent.

Decision Framework: Selecting the Right Protocol

The choice of derivatization depends heavily on the instrumentation and sensitivity requirements.

DerivatizationDecision Start Analyte: n-Pentyl-d9 Alcohol Platform Select Analytical Platform Start->Platform GCMS GC-MS (EI) Platform->GCMS Volatility & Structural ID LCMS LC-MS/MS (ESI) Platform->LCMS Trace Quantification in Bio-fluids GC_Path Silylation (MSTFA) GCMS->GC_Path Standard Protocol LC_Path Cationic Tagging (FMP-TS) LCMS->LC_Path Enhance Ionization Outcome1 TMS-Ether Derivative (m/z 73, 75 dominant) GC_Path->Outcome1 Outcome2 Pyridinium Ether (Permanent + Charge) LC_Path->Outcome2

Figure 1: Decision tree for selecting the optimal derivatization strategy based on instrumentation.

Protocol A: Silylation for GC-MS (Standard)

This is the industry-standard method for analyzing fatty alcohols. It replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.

Reagent Selection
  • Primary Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[3]

    • Why: It is the most volatile of the TMS reagents. Its by-products (N-methyltrifluoroacetamide) elute early and do not interfere with the pentanol-TMS peak.

  • Catalyst: TMCS (Trimethylchlorosilane) (1%).[4]

    • Why: Increases the donor strength of MSTFA, ensuring rapid reaction with sterically hindered alcohols (though pentanol is primary and reacts easily, TMCS ensures 100% conversion).

Step-by-Step Workflow

Critical Warning: Do not evaporate the sample to dryness.

  • Sample Preparation: Extract the aqueous/biological sample (1 mL) with Ethyl Acetate or Dichloromethane (DCM) (1 mL). Add the internal standard (

    
     of 
    
    
    
    n-Pentyl-d9) before extraction.
  • Drying: Transfer the organic layer to a vial containing ~50 mg of anhydrous Sodium Sulfate (

    
    ) . Water decomposes silylation reagents.[4]
    
  • Transfer: Pipette

    
     of the dried organic extract into a 2 mL GC crimp vial with a glass insert.
    
  • Derivatization:

    • Add

      
       of MSTFA + 1% TMCS .
      
    • Add

      
       of Pyridine  (optional, acts as an acid scavenger).
      
  • Reaction: Cap tightly and incubate at 60°C for 30 minutes .

    • Note: Reaction can occur at room temperature (30 min), but heat ensures completion.

  • Analysis: Inject

    
     directly into GC-MS (Splitless or 1:10 Split).
    
Mechanism & Mass Spectral Data

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom.



Target Ions (EI, 70 eV):

  • Native n-Pentanol-TMS: m/z 73 (TMS), 75 (rearrangement), 145 (M-15).

  • n-Pentyl-d9-TMS (IS):

    • m/z 73:

      
       (Unchanged).
      
    • m/z 82:

      
       (Shifted fragments).
      
    • Molecular Ion: Shifted by +9 Da relative to native.

Protocol B: Cationic Tagging for LC-MS/MS (High Sensitivity)

For trace analysis in plasma or wastewater where GC-MS sensitivity is insufficient, this method attaches a permanent positive charge, transforming the neutral alcohol into a highly responsive cation for ESI(+).

Reagent
  • Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) .

  • Base: Triethylamine (TEA).

  • Solvent: Acetonitrile (ACN).[4]

Step-by-Step Workflow
  • Preparation: Combine

    
     of sample extract (in ACN) with 
    
    
    
    of Internal Standard (n-Pentyl-d9).
  • Reagent Addition: Add

    
     of FMP-TS solution  (5 mg/mL in ACN) and 
    
    
    
    of TEA .
  • Reaction: Vortex and incubate at 60°C for 15-30 minutes .

    • Visual Check: The solution should remain clear.

  • Quenching: (Optional) Add

    
     of formic acid to neutralize excess TEA if the LC mobile phase is acidic.
    
  • Analysis: Inject

    
     into LC-MS/MS (ESI Positive Mode).
    
Reaction Logic

The FMP reagent undergoes a Nucleophilic Aromatic Substitution (


). The hydroxyl group of pentanol displaces the fluorine atom on the pyridinium ring.

ReactionMechanism Reactants n-Pentyl-d9-OH + 2-Fluoro-1-methylpyridinium Transition Transition State (Base catalyzed) Reactants->Transition TEA / 60°C Product 1-Methyl-2-(pentyloxy-d9)pyridinium (Permanent Cation) Transition->Product - HF

Figure 2: Simplified mechanism of cationic tagging for ESI enhancement.

Quality Assurance & Validation

Isotopic Purity Check

Before routine use, verify the "d9" integrity.

  • Procedure: Run a high-concentration scan (GC-MS) of the derivatized standard.

  • Criteria: The abundance of the M-1 (d8) or M-2 (d7) peaks should be <1% relative to the molecular ion. Significant "d-loss" suggests exchange during synthesis or storage, not derivatization (as C-D bonds are stable under these conditions).

Back-Exchange Prevention

Although C-D bonds on the alkyl chain are non-labile, the hydroxyl proton (which is lost during derivatization) is not deuterated in this specific standard (


).
  • Risk: If using a fully deuterated standard (

    
    ), the -OD deuterium would exchange with water in the solvent, becoming -OH.
    
  • Advantage of d9: Since the hydroxyl is already -OH, no back-exchange precautions are needed regarding the functional group. The label is "locked" on the carbon chain.

Comparison of Methods
FeatureSilylation (GC-MS)Cationic Tagging (LC-MS)
Reagent MSTFA / BSTFAFMP-TS / Picolinoyl Chloride
Reaction Time 30 min15 min
Sensitivity ng/mL (ppb)pg/mL (ppt)
Stability Derivative hydrolyzes in water (Keep dry!)Derivative is stable in aqueous mobile phase
Main Use Volatile profiling, Alcohol markersMetabolomics, Trace environmental

References

  • Sigma-Aldrich. Derivatization of Drug Substances with MSTFA. Application Note. Link

  • Dunphy, J. C., et al. (2001).[5] "Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants." Environmental Science & Technology, 35(6), 1223–1230. Link

  • CDN Isotopes. n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol Product Data. Link

  • Phenomenex. Guide to Derivatization Reagents for GC. Technical Guide. Link

  • Lin, D. L., et al. (2023). "Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography." Forensic Sciences, 3, 314. Link

Sources

Application Note: Targeted Metabolic Flux Analysis & Kinetic Profiling using 1-Pentanol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic Flux Analysis (MFA) traditionally relies on


C-labeled tracers (e.g., Glucose, Glutamine) to map carbon distribution.[1] However, 1-Pentanol-d9  (Perdeuteropentanol) serves a distinct, critical role in modern fluxomics: it acts as a mechanistic probe for oxidative capacity  and a robust Internal Standard (ISTD)  for the absolute quantification of volatile organic compounds (VOCs) and short-chain fatty acids (SCFAs).

This guide details the application of 1-Pentanol-d9 (


) in two primary contexts:
  • Absolute Quantification: Establishing precise concentration pools required for stoichiometric flux modeling.

  • Kinetic Flux Profiling: Utilizing the Deuterium Kinetic Isotope Effect (KIE) to distinguish between Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP2E1) metabolic routes.

Physicochemical Properties & Rationale

1-Pentanol-d9 is the fully deuterated analog of amyl alcohol. Its utility in MFA is derived from its unique mass shift and lipophilicity.

PropertySpecificationRelevance to MFA
Chemical Formula

Fully deuterated alkyl chain ensures stability.
Mass Shift +11 Da (if OD) or +9 Da (if OH)M+9 shift moves the analyte into a "silent" spectral region, eliminating cross-talk with endogenous M+0 metabolites.
Boiling Point ~137°CIdeal for Headspace GC-MS or SPME analysis; co-elutes with endogenous pentanol but spectrally distinct.
Lipophilicity LogP ~1.51Mimics membrane transport properties of endogenous medium-chain alcohols.
Why Deuterium? The "Silent" Tracer

Unlike


C, which creates complex isotopologue distributions (M+1, M+2...), a fully deuterated standard appears as a single, distinct peak (M+9). This allows for:
  • Precise Normalization: Corrects for extraction efficiency and ionization suppression in LC-MS/GC-MS.

  • Pathway Isolation: Deuterium bonds (

    
    ) are stronger than 
    
    
    
    bonds. By comparing the oxidation rate of 1-Pentanol-d0 vs. d9, researchers can calculate the Kinetic Isotope Effect (KIE) , identifying rate-limiting enzymatic steps.

Application A: Absolute Quantification for Flux Models

Accurate flux maps require accurate pool sizes. 1-Pentanol-d9 is the gold-standard ISTD for quantifying short-chain alcohols and their downstream oxidation products (e.g., Valeric Acid) in biofluids or cell lysates.

Workflow Logic
  • Spike Before Extraction: The standard must be added to the raw sample before any processing to account for evaporation or phase-separation losses.

  • Equilibration: Allow the deuterated standard to equilibrate with the biological matrix.

  • Ratio Analysis: Flux is calculated based on the ratio of Endogenous (Target) to Exogenous (d9-Standard).

Diagram: Quantification Workflow

ISTD_Workflow Sample Biological Sample (Cell Lysate/Plasma) Spike Spike 1-Pentanol-d9 (Internal Standard) Sample->Spike  Step 1 Equilib Equilibration (10 min, 4°C) Spike->Equilib  Step 2 Extract Biphasic Extraction (CHCl3 / MeOH) Equilib->Extract  Step 3 Deriv Derivatization (MSTFA or SPME) Extract->Deriv  Step 4 GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS  Step 5 Data Ratio Calculation (Area d0 / Area d9) GCMS->Data  Quantitation

Caption: Workflow for absolute quantification using 1-Pentanol-d9 as an internal standard to normalize extraction and instrument variability.

Application B: Kinetic Flux Profiling (Mechanistic Probe)

In advanced MFA, 1-Pentanol-d9 is used to measure the oxidative flux capacity of the liver or engineered microbial strains.

The Pathway

Pentanol is oxidized to Pentanal and then Pentanoate (Valerate). This process is catalyzed by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) , or alternatively by Cytochrome P450 (CYP2E1) .[2]

The Deuterium Isotope Effect (KIE)

The breakage of the


 bond is often the rate-limiting step in ADH-mediated oxidation.
  • 
    :  Rate limiting step is not bond breakage (likely product release or cofactor binding).
    
  • 
    :  Rate limiting step is C-H bond breakage (indicates specific ADH/CYP isoenzyme activity).
    

By incubating parallel samples with 1-Pentanol-d0 and 1-Pentanol-d9, researchers can determine if a metabolic intervention (e.g., drug treatment) has altered the catalytic mechanism or just the enzyme abundance.

Diagram: Pentanol Oxidation Pathway

Pentanol_Pathway Pentanol 1-Pentanol (d0 or d9) Pentanal Pentanal Pentanol->Pentanal Oxidation Valerate Valerate (Pentanoate) Pentanal->Valerate Oxidation ValerylCoA Valeryl-CoA Valerate->ValerylCoA Activation BetaOx Beta-Oxidation (Mitochondria) ValerylCoA->BetaOx Flux ADH ADH / CYP2E1 ALDH ALDH ACS Acyl-CoA Synthetase

Caption: Oxidative pathway of 1-Pentanol. The conversion to Pentanal is the primary step probed by d9-labeling to determine oxidative flux.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for GC-MS (Quantification)

Objective: Quantify intracellular pentanol and valerate using d9-ISTD.

Materials:

  • 1-Pentanol-d9 (98%+ atom D).

  • Extraction Solvent: Cold Methanol (-20°C).

  • Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step:

  • Quenching: Rapidly wash cells (e.g., 1x10^6 HEK293) with ice-cold PBS.

  • Spiking (Critical): Add 50 µL of 10 µM 1-Pentanol-d9 directly to the cell pellet before adding extraction solvent.

    • Scientific Logic:[3][4][5][6] Adding ISTD before lysis ensures that any loss during protein precipitation or evaporation affects both the analyte and the standard equally.

  • Lysis/Extraction: Add 500 µL cold Methanol. Vortex vigorously for 30s.

  • Phase Separation: Add 200 µL Chloroform and 300 µL water (Bligh-Dyer method). Centrifuge at 10,000 x g for 5 min at 4°C.

  • Collection:

    • For Volatiles (Pentanol): Take the upper aqueous/methanol phase. Do not dry down (volatiles will be lost). Use Headspace sampling.

    • For Acids (Valerate): Take 200 µL of the upper phase, dry under Nitrogen (gentle flow), and derivatize.

  • Derivatization (For Valerate/Non-volatiles):

    • Add 50 µL Methoxyamine-HCl (20 mg/mL in pyridine). Incubate 30 min at 37°C.

    • Add 50 µL MSTFA. Incubate 30 min at 37°C.

Protocol 2: Kinetic Flux Assay (Microsomes/Lysate)

Objective: Determine the Kinetic Isotope Effect (KIE) on oxidative flux.

Step-by-Step:

  • Preparation: Prepare two reaction vessels containing liver microsomes (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

  • Substrate Addition:

    • Vessel A: Add 1-Pentanol-d0 (100 µM).

    • Vessel B: Add 1-Pentanol-d9 (100 µM).

  • Initiation: Add NAD+ (1 mM) to start the reaction. Incubate at 37°C.

  • Sampling: At t=0, 5, 10, 15, and 30 mins, remove 50 µL aliquots.

  • Quenching: Immediately mix aliquot with 50 µL ice-cold Acetonitrile (stops enzyme activity).

  • Analysis: Measure the disappearance of Pentanol or appearance of Pentanal via GC-MS.

  • Calculation: Plot ln[Concentration] vs Time. The slope is the rate constant (

    
    ).
    
    • 
      .
      

Data Analysis & Interpretation

Mass Spectrometry Setup (GC-MS)
  • Column: DB-WAX or DB-5MS (30m x 0.25mm).

  • Carrier Gas: Helium, 1 mL/min.

  • Temperature Program: 40°C (hold 2 min) -> 10°C/min -> 250°C.

  • SIM Parameters (Selected Ion Monitoring):

AnalyteTarget Ion (m/z)Qualifier Ion (m/z)Retention Time (Approx)
1-Pentanol-d0 55, 70424.5 min
1-Pentanol-d9 64, 79 464.45 min
Valeric Acid-TMS 1171328.2 min

Note: Deuterated compounds often elute slightly earlier than non-deuterated analogs on GC columns due to the "inverse isotope effect" on chromatography.

Calculation of Flux

When used as a Tracer for lipid synthesis (odd-chain fatty acids):



When used as an Internal Standard for quantification:



(Where RF is the Response Factor derived from a calibration curve).

References

  • Metabolic Flux Analysis Methodology

    • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
  • Deuterium Isotope Effects in ADH

    • Cha, Y., & Theorell, H. (1989). Kinetic isotope effects in the reaction of liver alcohol dehydrogenase. Acta Chemica Scandinavica.
  • GC-MS Derivatization Protocols

    • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.
  • Internal Standards in Metabolomics

    • Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach.

Sources

Application Note: Solvent Extraction Efficiency Profiling using n-Pentyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for validating solvent extraction efficiency using n-Pentyl-d9 Alcohol (1-Pentanol-d9) as a surrogate internal standard. This guide is designed for analytical chemists and drug development professionals requiring rigorous quantification of volatile alcohols in complex biological or pharmaceutical matrices.

Executive Summary

Accurate quantification of short-chain alcohols (e.g., 1-pentanol, residual solvents, or metabolic byproducts) is frequently compromised by their high volatility and amphiphilic nature. Standard liquid-liquid extraction (LLE) often yields variable recovery due to water solubility.

This protocol establishes a self-validating extraction system using n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (CAS: 148587-12-6). Unlike generic internal standards, the d9-isotopologue mimics the exact partition coefficient (


) and volatility of the native analyte while providing a mass-resolved signal (

) for Mass Spectrometry. This allows for the precise calculation of Absolute Extraction Efficiency (AE) and correction for Matrix Effects (ME) .

Technical Specifications & Rationale

The Surrogate Standard: n-Pentyl-d9 Alcohol
  • Chemical Structure:

    
     (Note: C1 alpha-protons are typically retained in this isomer to prevent back-exchange during storage, though fully deuterated variants exist. Verify specific CoA).
    
  • CAS Number: 148587-12-6[1]

  • Molecular Weight: ~97.20 g/mol (vs. 88.15 g/mol for native).

  • Boiling Point: ~137 °C.

  • Why n-Pentyl-d9?

    • Co-Elution: It elutes virtually simultaneously with native 1-pentanol, ensuring it experiences the exact same matrix suppression/enhancement in the MS source.

    • Carrier Effect: In trace analysis, the presence of the d9-IS at a higher concentration acts as a "carrier," preventing adsorption of the native analyte to glass liners and active sites.

The Mechanism: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Short-chain alcohols are partially miscible with water. Simple organic solvent addition results in poor phase separation and low recovery (<60%). This protocol utilizes SALLE (saturation with NaCl) to increase the ionic strength of the aqueous phase, driving the amphiphilic pentanol into the organic phase (Ethyl Acetate).

Experimental Protocol

A. Reagents and Standards
  • Analyte: 1-Pentanol (Native), Analytical Grade.

  • Internal Standard (IS): n-Pentyl-d9 Alcohol (≥98 atom % D).

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Matrix: Blank Plasma, Urine, or Water (depending on application).

B. Solution Preparation
  • IS Working Solution (IS-WS): Dilute n-Pentyl-d9 to 10 µg/mL in Methanol.

  • Analyte Spiking Solutions: Prepare a curve range (e.g., 1, 10, 50, 100 µg/mL) in Methanol.

C. Extraction Workflow (Step-by-Step)

This workflow uses a "Pre-Spike" vs. "Post-Spike" design to calculate efficiency.

Set 1: Pre-Extraction Spike (Process Samples) Used to determine total yield (Recovery x Matrix Effect).

  • Aliquot 200 µL of Matrix into a 2 mL glass vial.

  • Add 20 µL of IS-WS (n-Pentyl-d9). Vortex 10s.

  • Add 50 mg NaCl (Saturation).

  • Add 600 µL Ethyl Acetate.

  • Vortex vigorously for 2 minutes (Critical for phase transfer).

  • Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a GC vial with insert.

Set 2: Post-Extraction Spike (Control Samples) Used to determine Matrix Effect (100% Recovery simulated).

  • Aliquot 200 µL of Blank Matrix.

  • Perform extraction (Steps 3–6 above) without IS.

  • Transfer 380 µL of the organic supernatant to a vial.

  • Spike 20 µL of IS-WS directly into this supernatant. (Note: Adjust volume to match Set 1 concentration exactly).

Analytical Method (GC-MS)[1][2][3][4]

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-624 or ZB-WAXplus (30m x 0.25mm x 1.4µm) – High film thickness required for volatile retention.

ParameterSettingReason
Inlet Temp 220 °CEnsure volatilization without thermal degradation.
Injection Split 10:1Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Oven Program 40°C (hold 3 min)

10°C/min

200°C
Low initial temp focuses the volatile alcohol band.
Source Temp 230 °CStandard EI source temp.
SIM Mode Native: m/z 42, 55, 70 d9-IS: m/z 46, 66, 79*Verify d9 ions empirically. m/z 79 corresponds to M-18 (

loss).

Data Analysis & Efficiency Calculation

To validate the method, you must decouple Extraction Efficiency (RE) from Matrix Effects (ME) .

Visualizing the Logic

The following diagram illustrates the decision flow and calculation logic for the efficiency testing.

ExtractionEfficiency cluster_0 Set 1: Pre-Extraction Spike cluster_1 Set 2: Post-Extraction Spike Start Start Validation PrepSamples Prepare Matrix Aliquots Start->PrepSamples SpikePre Spike IS into Matrix PrepSamples->SpikePre ExtractPost Perform SALLE (Blank Matrix) PrepSamples->ExtractPost ExtractPre Perform SALLE (Salt + EtOAc) SpikePre->ExtractPre ResultPre Measure Area (A_pre) ExtractPre->ResultPre Calc Calculate Efficiency ResultPre->Calc SpikePost Spike IS into Organic Supernatant ExtractPost->SpikePost ResultPost Measure Area (A_post) SpikePost->ResultPost ResultPost->Calc Decision Is Efficiency > 85%? Calc->Decision RE = (A_pre / A_post) * 100 Pass Method Validated Decision->Pass Yes Fail Optimize: Increase Salt or Change Solvent Decision->Fail No

Caption: Workflow for decoupling extraction recovery from matrix effects using Pre- and Post-spike methodologies.

Calculation Formulas

1. Absolute Extraction Efficiency (%RE): This determines how much n-Pentyl-d9 is physically pulled from the aqueous phase into the solvent.



2. Matrix Effect (%ME): This determines if the biological matrix suppresses or enhances the signal compared to a pure solvent standard.



  • Negative value = Ion Suppression

  • Positive value = Ion Enhancement[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<50%) Insufficient ionic strength.Increase NaCl to true saturation (undissolved salt visible).
High Variability (RSD >15%) Volatile loss during transfer.Use chilled solvents (4°C) and minimize headspace in vials.
Peak Tailing Active sites in liner.Replace GC inlet liner with deactivated wool; trim column.
d9-IS Signal Interference H/D Exchange.Ensure pH is neutral (~7). Avoid acidic conditions which promote deuterium exchange on the hydroxyl group (though chain D is stable).

References

  • C/D/N Isotopes Inc. n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol Product Specification. CAS 148587-12-6.[1]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022). Focus on recovery and internal standard suitability.[3]

  • Restek Corporation. Analysis of Volatile Alcohols by GC-MS. Application Note.

  • Sigma-Aldrich (Merck). 1-Pentanol Properties and Extraction Protocols.

Sources

Application Note: Kinetic Isotope Effect Studies & Metabolic Pathway Elucidation using n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (hereafter referred to as Pentanol-d9 ) as a mechanistic probe in drug metabolism and pharmacokinetics (DMPK).

Unlike fully deuterated analogs (


), Pentanol-d9 features a specific isotopic labeling pattern: the alkyl tail (C2–C5) is fully deuterated, while the 

-carbon (C1) retains protium (

H). This unique structure allows researchers to:
  • Quantify Secondary Kinetic Isotope Effects (SKIE): Measure the hyperconjugative influence of

    
    -deuterium atoms on 
    
    
    
    -oxidation.
  • Elucidate Metabolic Switching: Distinguish between Alcohol Dehydrogenase (ADH)/CYP2E1 mediated oxidation (at C1) and CYP4A/4F mediated

    
    -oxidation (at C5).
    
  • Validate Binding Orientations: Probe the active site geometry of oxidoreductases by blocking specific distal oxidation sites.

Chemical Profile & Mechanistic Theory[1]

The Molecule
  • Compound: n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol[1]

  • Formula:

    
    
    
  • Key Feature: The C1 position is

    
     (Protium), while C2–C5 are 
    
    
    
    (Deuterium).
The Kinetic Isotope Effect (KIE) Logic

In metabolic studies, the magnitude of the KIE (


) reveals the rate-determining step (RDS) and the site of metabolism.
Oxidation SiteEnzyme FamilyBond BrokenExpected KIE with Pentanol-d9Interpretation

-Oxidation (C1)
ADH, CYP2E1C1–H Secondary (

)
C1 is not deuterated. Effect is due to

-deuterium hyperconjugation/inductive effects.

-Oxidation (C5)
CYP4A, CYP4FC5–D Primary (

)
C5 is fully deuterated. Breaking C-D is significantly slower than C-H.

Application Insight: If the intrinsic clearance (


) of Pentanol-d9 is significantly lower than non-deuterated pentanol, the dominant metabolic pathway involves the alkyl chain (

-oxidation). If

remains similar, the dominant pathway is at the head group (

-oxidation).
Pathway Visualization

The following diagram illustrates how Pentanol-d9 acts as a "traffic control" agent in metabolic pathways.

MetabolicPathways cluster_legend Mechanism Substrate n-Pentyl-d9 Alcohol (Tail-Deuterated) ADH ADH / CYP2E1 (Cytosolic/Microsomal) Substrate->ADH α-Oxidation (C1-H bond break) CYP4 CYP4A / CYP4F (Microsomal) Substrate->CYP4 ω-Oxidation (C5-D bond break) Aldehyde Valeraldehyde-d9 (Dominant Product) ADH->Aldehyde No Primary KIE Fast Reaction Diol 5-OH-Pentanol-d9 (Suppressed Product) CYP4->Diol Primary KIE (High) Blocked Pathway key Deuterium at C5 (Tail) creates a high energy barrier, forcing metabolism toward the C1 (Head) pathway.

Figure 1: Metabolic branching of n-Pentyl-d9 Alcohol. The presence of deuterium at the


-position (C5) kinetically disfavors the formation of the diol, shunting metabolism toward Valeraldehyde.

Experimental Protocols

Protocol A: Comparative Intrinsic Clearance ( )

Objective: Determine if metabolism is driven by chain oxidation (CYP4 family) or alcohol oxidation (ADH/CYP2E1) by comparing


 of Pentanol-d0 (Control) vs. Pentanol-d9.
Materials
  • Test Compounds: n-Pentanol (d0) and n-Pentyl-d9 Alcohol.[1]

  • Matrix: Pooled Human Liver Microsomes (HLM) or S9 Fraction (for ADH activity).

  • Cofactors: NADPH Regenerating System (for CYPs) and NAD+ (if testing ADH specifically).

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., 1-Butanol).

Workflow
  • Preparation: Prepare 100 µM stock solutions of d0 and d9 alcohols in phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix 40 µL microsomes (0.5 mg/mL final) with 350 µL buffer. Pre-warm at 37°C for 5 min.

  • Initiation: Add 10 µL of Test Compound (1 µM final conc). Initiate with 50 µL NADPH/NAD+.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (sealed tight to prevent volatilization).

  • Centrifugation: 4000 rpm for 15 min at 4°C.

  • Analysis: Analyze supernatant via Headspace GC-MS (Recommended due to volatility) or LC-MS/MS (requires derivatization, e.g., with Dansyl chloride, for sensitivity).

Data Analysis

Calculate the slope of


 vs. time (

).


  • Interpretation:

    • 
      : Metabolism is primarily at C1 (ADH/CYP2E1).
      
    • 
      : Metabolism is primarily at the tail (CYP4A/4F).
      
Protocol B: Metabolic Switching & Metabolite Profiling

Objective: Confirm if deuteration at the tail reduces the formation of 5-hydroxypentanol.

Workflow
  • Incubation: High concentration incubation (10 µM) with Liver Microsomes + NADPH (60 min).

  • Derivatization (Critical for LC-MS):

    • Transfer supernatant to a vial.

    • Add Dansyl Hydrazine (reacts with aldehydes/ketones) to capture Valeraldehyde.

    • Add Dansyl Chloride (reacts with alcohols) to capture 5-OH-Pentanol.

  • LC-MS/MS Analysis:

    • Monitor transitions for d0-Metabolites and d9-Metabolites.

    • Note: Valeraldehyde-d9 will retain 9 deuteriums. 5-OH-Pentanol-d9 will lose 1 deuterium (becoming d8) if oxidation occurs at the tail, or retain d9 if it is a simple insertion (mechanism dependent). Correction: Hydroxylation inserts Oxygen; C-D bond breaks only if further oxidized to acid. Actually, CYP hydroxylation (

      
      ) involves breaking the bond. Thus, product is 
      
      
      
      .
Experimental Logic Diagram

Workflow Step1 Incubation (Microsomes + NADPH + Pentanol-d9) Step2 Quench & Extract (Acetonitrile precipitation) Step1->Step2 Split Analysis Route Step2->Split RouteA Route A: Headspace GC-MS (Volatile Alcohol Analysis) Split->RouteA RouteB Route B: Derivatization LC-MS (Metabolite Profiling) Split->RouteB ResultA Quantify Parent Depletion (Calculate KIE) RouteA->ResultA ResultB Identify Metabolites (Aldehyde vs. Diol ratio) RouteB->ResultB

Figure 2: Dual-stream analytical workflow for kinetic and qualitative assessment.

Expected Results & Troubleshooting

Data Interpretation Table
ObservationCalculated KIEMechanistic Conclusion
No change in Clearance


-Oxidation Dominant.
The reaction occurs at the non-deuterated C1. The C2-deuteriums exert a minor secondary effect.
Significant Drop in Clearance


-Oxidation Dominant.
The enzyme prefers the tail. Deuteration has blocked this, slowing overall clearance.
Metabolite Ratio Shift N/AMetabolic Switching. If d0 produces 20% Diol and d9 produces <1% Diol, the pathway has been successfully shunted to the Aldehyde.
Troubleshooting
  • Volatility: Pentanol is highly volatile. Use gas-tight syringes and Headspace GC-MS. If using LC-MS, minimize headspace in vials and keep samples at 4°C.

  • Back-Exchange: Deuterium on the hydroxyl group (-OD) exchanges instantly with water. However, the deuteriums on the alkyl chain (C-D) are stable and do not exchange under physiological conditions.

  • Purity: Ensure the d9 enrichment is >98% to avoid "protium leakage" complicating the KIE calculations.

References

  • Nelson, S. D., & Trager, W. F. (2003).[2] The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolic activation. Drug Metabolism and Disposition. Link

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Shao, L., & Hewitt, M. C. (2010).[3] The kinetic isotope effect in the search for deuterated drugs.[3][4] Drug News & Perspectives. Link

  • Fisher, M.B., et al. (2016). The complexities of using deuterium isotope effects to improve the pharmacokinetic properties of drugs.[5] Drug Metabolism and Disposition. Link

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing of n-Pentyl-d9 Alcohol in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering peak tailing with n-Pentyl-d9 Alcohol (1-Pentanol-d9) in Gas Chromatography (GC).

Topic: Troubleshooting Peak Tailing & Activity Role: Senior Application Scientist Status: Operational

Executive Summary & Diagnostic Workflow

n-Pentyl-d9 Alcohol is a polar, deuterated internal standard commonly used for the quantitation of short-chain alcohols. Its hydroxyl (-OH) functional group makes it highly susceptible to hydrogen bonding with active sites (silanols, metal ions) within the GC flow path.[1]

The Core Problem: Peak tailing of an internal standard compromises integration accuracy, leading to non-linear calibration curves and erroneous quantitation of target analytes.[2]

Diagnostic Flowchart

Use this logic gate to isolate the source of tailing before disassembling the system.

G Start START: Peak Tailing Observed Check_Inj Step 1: Inspect Injection (Solvent & Volume) Start->Check_Inj Decision_Solvent Is Solvent Expansion > Liner Volume? Check_Inj->Decision_Solvent Check_Inlet Step 2: Inlet Activity Check (Liner & Wool) Decision_Liner Did Liner Change Fix It? Check_Inlet->Decision_Liner Check_Column Step 3: Column Activity (Guard & Phase) Action_Trim Trim Column Inlet (20-30 cm) Check_Column->Action_Trim Decision_Solvent->Check_Inlet No Action_Reduce Reduce Inj Vol or Change Solvent Decision_Solvent->Action_Reduce Yes (Overload) Decision_Liner->Check_Column No Action_Replace Replace Column (Phase Mismatch) Action_Trim->Action_Replace Tailing Persists

Figure 1: Diagnostic logic for isolating peak tailing sources in polar analyte analysis.

Troubleshooting Guide (Q&A)

Category A: Inlet & Injection System (The #1 Culprit)

Q: I am using a standard splitless liner. Why is my n-Pentyl-d9 tailing? A: Standard liners often contain non-deactivated glass wool or have exposed silanol groups on the glass surface. The -OH group of n-Pentyl-d9 forms hydrogen bonds with these silanols (


), delaying a portion of the analyte and creating a "tail."
  • The Fix: Switch to an Ultra-Inert (UI) liner with deactivated glass wool (or no wool if the sample is clean).

  • Mechanism: Deactivation creates a hydrophobic siloxane layer that shields the analyte from active silanols [1].

Q: My solvent is water/methanol. Does this affect peak shape? A: Yes. "Solvent Mismatch" occurs if the solvent polarity differs significantly from the stationary phase, or if the expansion volume exceeds the liner capacity.

  • The Fix: Ensure your expansion volume is <75% of the liner's internal volume. For water injections, water expands ~1000x (vs ~200x for hexane). Use a pressure pulse injection or reduce injection volume to 0.5 µL.

Category B: Column & Stationary Phase

Q: I trimmed the column, but the tailing persists. Is the column dead? A: Not necessarily. If you are analyzing alcohols on a non-polar column (e.g., 100% Dimethylpolysiloxane / DB-1), tailing is chemically inherent due to the polarity mismatch.

  • The Fix: For alcohols, use an intermediate polarity column (e.g., 6% Cyanopropyl-phenyl / DB-624) or a polar wax column (PEG). These phases "wet" the alcohol better, improving peak symmetry [2].

Q: How do I calculate if the tailing is acceptable? A: Use the USP Tailing Factor (


) . Visual estimation is unreliable.


  • 
    : Peak width at 5% height.[3][4][5]
    
  • 
    : Distance from peak maximum to the leading edge at 5% height.[3][5]
    
  • Target:

    
     is ideal.[3] 
    
    
    
    requires intervention [3].[3]

Detailed Protocols

Protocol 1: The "Active Site" Elimination (Inlet Maintenance)

Objective: Remove the most common source of adsorption for deuterated alcohols.

  • Cool Down: Reduce Inlet Temp to <50°C and Oven to <40°C. Turn off carrier gas.

  • Remove Liner: Extract the current liner. Inspect the O-ring (replace if brittle/cracked).

  • Clean Inlet Body: Swab the metal inlet body with a cotton swab soaked in Methanol, then Dichloromethane. Note: Metal surfaces can also adsorb alcohols.

  • Install Ultra-Inert Liner: Insert a new, single-taper Ultra-Inert liner (with deactivated wool at the bottom if splitless).

    • Why Taper? It directs flow onto the column and minimizes contact with the metal seal at the base.

  • Leak Check: Pressurize the inlet and check for leaks using an electronic leak detector. Do not use SNOOP (liquid soap) as it contaminates the system.

Protocol 2: Column Trimming (Restoring Inertness)

Objective: Remove non-volatile "gunk" (matrix residue) that accumulates at the head of the column and acts as a secondary stationary phase.

  • Locate Cut Point: Measure 15–30 cm from the inlet end of the column.

  • Score the Tubing: Use a ceramic wafer or diamond pen.[6] Gently score the polyimide coating (do not saw through the glass).

  • Snap: Place the column over a finger and snap it away from the score.

  • Inspect (Critical): Use a 20x magnifier. The cut must be square (90°) and free of jagged shards.

    • Bad Cut: Jagged edges cause turbulence and expose active fused silica, worsening tailing.

  • Install: Insert into the inlet at the manufacturer-specified distance (e.g., 4-6 mm past the ferrule for Agilent S/SL).

Visualizing the Mechanism: Silanol Interaction

The following diagram illustrates why n-Pentyl-d9 tails on non-deactivated surfaces.

Mechanism Silanol Active Silanol (Si-OH) Interaction Hydrogen Bonding (Drag) Silanol->Interaction Analyte n-Pentyl-d9 (-OD/-OH) Analyte->Interaction NoInteraction No Retention (Sharp Peak) Analyte->NoInteraction Shielded Deactivated Surface (Si-O-R) Shielded->NoInteraction

Figure 2: Mechanism of Peak Tailing. Left: Hydroxyl group of analyte binds to active silanol (Red). Right: Deactivation shields the surface, allowing smooth elution (Green).

Data Summary: Liner Selection Impact

The choice of liner is the single most impactful variable for alcohol peak shape.

Liner TypeSurface ActivityTailing Factor (Typical)Suitability for n-Pentyl-d9
Standard Splitless (Glass Wool) High (Active Silanols)1.8 – 2.5Poor (Avoid)
Standard Splitless (No Wool) Moderate1.4 – 1.6Marginal
Ultra-Inert (Deactivated Wool) Very Low1.0 – 1.2Excellent (Recommended)
Dimpled / Baffled (Deactivated) Low1.1 – 1.3Good (For dirty samples)

Data derived from comparative analysis of polar analytes on deactivated vs. non-deactivated glass surfaces [1][4].

References

  • SilcoTek. (2025).[4] An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. Retrieved from [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? (Applicable to GC Tailing Calculations). Retrieved from [Link]

  • Agilent Technologies. (2025). Ultra Inert Liners for GC: Deactivation Process and Performance. Retrieved from [Link]

Sources

A Guide to Optimal Storage and Handling for Minimizing Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Deuterated Pentanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated pentanol in their work. The stability and isotopic purity of deuterated reagents are paramount for generating reliable and reproducible experimental data. This document provides in-depth, field-proven insights into the causes of degradation and offers practical, step-by-step protocols to ensure the long-term integrity of your deuterated pentanol.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of deuterated pentanol.

Q1: What are the primary ways deuterated pentanol can degrade?

Deuterated pentanol is susceptible to two main degradation pathways: chemical degradation and isotopic dilution.

  • Chemical Degradation (Oxidation): As a secondary alcohol, pentanol can be oxidized, particularly when exposed to atmospheric oxygen. The primary oxidation product is the corresponding ketone, 3-pentanone or 2-pentanone, depending on the isomer.[1][2] This introduces a significant chemical impurity into your sample.

  • Isotopic Dilution (Hydrogen-Deuterium Exchange): The deuteron on the hydroxyl group (-OD) is "labile" or acidic. It will readily exchange with protons (¹H) from any available source, most commonly atmospheric moisture (H₂O).[3][4] This process, known as H/D exchange, reduces the isotopic enrichment of the solvent, which is particularly problematic for NMR studies where a high degree of deuteration is required to suppress solvent signals.[5] The deuterium atoms on the carbon backbone (C-D) are far more stable and less prone to exchange under normal conditions.[3]

Q2: What are the ideal storage temperature and conditions?

The ideal storage conditions aim to mitigate the risks of oxidation, moisture absorption, and light-induced degradation. For optimal stability, especially for long-term storage, refrigeration is recommended.[6][7]

ParameterRecommendationRationale & Expert Insight
Temperature Long-Term: Refrigerate at 2-8°C.Short-Term: Store at room temperature if used quickly.[8][9]Lower temperatures slow down the rate of chemical reactions, including oxidation.[10] While room temperature storage is acceptable for unopened containers or for material that will be consumed within a short period, refrigeration is the best practice for preserving purity over months. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[6]
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6][11]An inert atmosphere displaces oxygen, directly preventing oxidation to pentanone. It also displaces atmospheric moisture, which is the primary source of protons for H/D exchange that compromises isotopic purity.[4][12]
Light Exposure Store in the dark, preferably in an amber glass vial or bottle.[10][13]UV light can provide the activation energy for the formation of free radicals, which can initiate and accelerate degradation pathways.[6][10] Amber glass effectively blocks UV radiation.
Container Unopened, flame-sealed ampoules are ideal. For opened containers, use screw-cap vials with PTFE-lined septa.[6][12]Ampoules provide the most secure barrier against atmospheric contaminants. For multi-use containers, a PTFE-lined septum provides a chemically inert and effective seal that allows for sample removal via syringe while minimizing atmospheric exposure.

Q3: How can I tell if my deuterated pentanol has degraded?

The most direct method is through analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The appearance of a growing peak corresponding to HDO (typically a broad singlet, chemical shift is temperature and solvent dependent) indicates significant moisture absorption and H/D exchange.[8][14] The emergence of new signals, particularly in the carbonyl region (around 2.0-2.5 ppm), could indicate the formation of pentanone from oxidation.

  • Purity Re-analysis: For critical applications, it is best practice to re-analyze the purity of any deuterated solvent that has been stored for an extended period (e.g., >6-12 months) or has been opened multiple times.[7][8]

Visualizing the Degradation Process

The following diagram illustrates the primary pathways through which deuterated pentanol can lose its integrity.

G Pentanol Deuterated Pentanol (C₅D₁₁OD) Oxidation Oxidation Product (Pentanone) Pentanol->Oxidation O₂ (Air) Light HD_Exchange Isotopic Dilution (C₅D₁₁OH + HDO) Pentanol->HD_Exchange H₂O (Moisture)

Caption: Primary degradation pathways for deuterated pentanol.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: I see a large water peak in my ¹H NMR spectrum. What happened and what can I do?

A: A prominent water peak is a clear sign of moisture contamination and subsequent H/D exchange. This occurs when the solvent is exposed to the atmosphere.

  • Immediate Cause: The deuterated pentanol has absorbed moisture. This can happen if the container was left open, if it was opened while still cold (causing condensation), or if transfers were performed in a humid environment.

  • Solution for the Solvent: For less sensitive applications, you may proceed while noting the contamination. For high-purity needs, the solvent can be dried. The most common method is to add activated molecular sieves (3Å or 4Å) to the solvent and allow it to stand for several hours (preferably 24 hours) under an inert atmosphere.[8][15] The solvent can then be carefully decanted or filtered.

  • Preventative Measures: Always handle deuterated solvents in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).[6][12] Ensure all glassware is rigorously dried before use, for example, by oven-drying at 150°C for several hours and cooling in a desiccator.[12]

Q: My sample dissolved in deuterated pentanol shows unexpected peaks that are not from my analyte. Could it be degradation?

A: Yes, this is a strong possibility.

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to reference spectra. If you observe peaks in the 2.0-2.5 ppm region, this is highly suggestive of a ketone impurity like pentanone, resulting from oxidation.[1][2]

  • Confirm the Source: Run a ¹H NMR spectrum of the deuterated pentanol from the same bottle, without your analyte. If the impurity peaks are present, the solvent is the source of contamination.

  • Solution: The contaminated solvent should be discarded for sensitive experiments. Using a new, unopened ampoule of high-purity deuterated pentanol is the most reliable solution to ensure data integrity.

Workflow for Troubleshooting Contamination

This flowchart provides a logical sequence for diagnosing and resolving issues with your deuterated pentanol.

G start Anomaly Observed in NMR Spectrum check_water Is there a large HDO peak? start->check_water check_other Are there other unexpected peaks? check_water->check_other No moisture Cause: Moisture Contamination (H/D Exchange) check_water->moisture Yes oxidation Cause: Oxidation (Pentanone formation) check_other->oxidation Yes end Proceed with Experiment check_other->end No (Impurity from sample/other) action_dry Action: 1. Dry solvent with mol. sieves. 2. Use new, sealed solvent. moisture->action_dry action_discard Action: 1. Confirm with solvent-only NMR. 2. Use new, sealed solvent. oxidation->action_discard

Caption: Troubleshooting flowchart for deuterated pentanol contamination.

Experimental Protocol: Long-Term Storage Preparation

This protocol outlines the procedure for aliquoting deuterated pentanol from a larger sealed bottle into smaller vials for long-term storage, ensuring maximum stability.

Objective: To properly store deuterated pentanol to prevent chemical and isotopic degradation.

Materials:

  • Source bottle of deuterated pentanol

  • Small, amber glass vials with PTFE-lined septa caps, oven-dried

  • Inert gas source (Argon or Nitrogen) with tubing

  • Dry, gas-tight syringes and needles

  • Glove box or a well-ventilated fume hood set up for inert atmosphere work

Procedure:

  • Prepare Glassware: Place the required number of small amber vials and their caps in an oven at 150°C for at least 4 hours (overnight is ideal) to remove all traces of moisture. Transfer the hot vials to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.[12]

  • Establish Inert Atmosphere: Perform this entire procedure inside a glove box or under a positive pressure of inert gas in a fume hood. Purge all syringes and needles with the inert gas by drawing and expelling the gas several times.

  • Equilibrate Solvent: If the main bottle of deuterated pentanol was refrigerated, allow it to warm completely to room temperature before opening. This is a critical step to prevent moisture from condensing into the solvent.

  • Transfer the Solvent: a. Unseal the main bottle of deuterated pentanol. b. Using a clean, dry, inert-gas-purged syringe, carefully withdraw the desired amount of solvent. c. Immediately dispense the solvent into the prepared, cooled amber vials. Do not fill the vials completely; leave a small headspace. d. Purge the headspace of each small vial with a gentle stream of inert gas for a few seconds before immediately sealing it tightly with the PTFE-lined cap.

  • Seal and Label: a. For extra security against moisture ingress, you can wrap the cap-vial interface with Parafilm®. b. Label each vial clearly with the compound name ("Deuterated Pentanol"), date of aliquoting, and purity/lot number if available.

  • Store Properly: Place the newly prepared vials in a labeled secondary container and store them in a refrigerator at 2-8°C, away from light.[7]

References

  • What is the product when 3-pentanol is oxidized? Homework.Study.com. [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • When 3-pentanol is oxidized, what is the product? Gauthmath. [Link]

  • Oxidation of Alcohols. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • NMR Solvents. Eurisotop. [Link]

  • Managing Storage of Radiolabeled Compounds. National Institutes of Health (NIH). [Link]

  • Oxidation of Pentan 1 ol. YouTube. [Link]

  • Does anyone/has anyone tried to recycle their old NMR solvents? Reddit. [Link]

  • Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. [Link]

  • Photocatalytic oxidation of 1-pentanol and 3-pentanol a Products b (mmoles). ResearchGate. [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. [Link]

  • How to dry deuterated NMR solvents? ResearchGate. [Link]

  • Stability and storage of compounds labelled with radioisotopes. Scilit. [Link]

  • Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol... PubMed. [Link]

  • Solved The deuterated pentanol below can be converted to an... Chegg.com. [Link]

  • NMR Chemical Shifts of Trace Impurities... ACS Publications. [Link]

  • Kinetics and mechanism of OH-mediated degradation of three pentanols in the atmosphere. New Journal of Chemistry (RSC Publishing). [Link]

  • Thermal Decomposition of 1-Pentanol and Its Isomers: A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • 2-Pentanol. Wikipedia. [Link]

  • 3-Pentanol. PubChem. [Link]

  • Harnessing Cooperative Hydrogen-Atom Transfer and Nitrene-Primed Radical–Polar Crossover for Asymmetric C–H Amidation of α-Amino Carbonyls. Journal of the American Chemical Society. [Link]

Sources

Resolving co-elution issues with n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and researchers utilizing n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (CAS 148587-12-6) as an Internal Standard (IS). It addresses the complex dynamics of chromatographic co-elution, isotopic fractionation, and mass spectral resolution.

Optimizing Co-elution & Resolution in Quantitative Workflows

Core Diagnostic: The Co-elution Paradox

In quantitative mass spectrometry (GC-MS/LC-MS), "co-elution" is a double-edged sword.

  • The Goal: You want the d9-IS to co-elute perfectly with native 1-Pentanol to compensate for matrix suppression/enhancement at that exact retention time.

  • The Problem: Deuterium Isotope Effects (DIE) often cause the d9-analog to elute earlier (GC) or differently (LC) than the native compound, breaking the matrix compensation link.

  • The Interference: Conversely, if the d9-IS co-elutes with a non-analyte matrix component, you need to resolve it away.

Diagnostic Workflow

Use this decision tree to identify your specific issue before applying a fix.

DiagnosticTree Start Identify the Anomaly Q1 Are Native and d9-IS peaks separated? Start->Q1 Yes Yes (Separated) Q1->Yes RT Shift > 0.1 min No No (Co-eluting) Q1->No Perfect Overlap Analysis1 Isotope Effect (DIE) (d9 elutes early) Yes->Analysis1 Action1 Action: Optimize Temp Ramp & Phase Polarity Analysis1->Action1 Q2 Is Quantitation Linear? No->Q2 Issue2 Spectral Cross-talk (Ion Suppression) Q2->Issue2 Poor Linearity Issue3 Matrix Interference (Unknown Peak) Q2->Issue3 Bad Peak Shape Action2 Action: Select Unique Quant Ions (Avoid m/z 31) Issue2->Action2 Action3 Action: Deconvolution or Column Change Issue3->Action3

Figure 1: Diagnostic logic for identifying retention and spectral anomalies.

Technical Q&A: Troubleshooting & Protocols

Issue A: "My d9-Standard elutes earlier than the native Pentanol."

Diagnosis: Chromatographic Deuterium Isotope Effect (DIE).[1] Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. In Gas Chromatography, this reduces the London dispersion forces between the analyte and the stationary phase, causing deuterated isotopologues to elute earlier than their protic counterparts (Inverse Isotope Effect).[2] This shift is exacerbated on high-efficiency capillary columns.

Solution Protocol: To force co-elution (essential for accurate MS quantitation), you must compress the chromatographic window.

  • Increase Temperature Ramp Rate:

    • Why: Slow ramps (

      
      C/min) maximize the separation of isotopologues. Fast ramps mask the subtle thermodynamic differences.
      
    • Setting: Increase ramp to 10–20^\circC/min through the elution zone of pentanol.

  • Stationary Phase Selection:

    • Observation: Non-polar phases (100% Dimethyl polysiloxane, e.g., DB-1) show the strongest inverse isotope effect.

    • Fix: Switch to a polar phase like Polyethylene Glycol (WAX) or a mid-polar 6% Cyanopropylphenyl (DB-624) . Polar interactions (H-bonding) often dominate over the subtle dispersion force differences, reducing the shift [1].

Issue B: "I have perfect co-elution, but my calibration curve is non-linear."

Diagnosis: Spectral Cross-talk (Ion Contribution). Mechanism: n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (


) has a deuterated chain but a protic C1 position (

).
  • The Trap: Both native pentanol and this d9-analog undergo

    
    -cleavage to produce the m/z 31  ion (
    
    
    
    ).
  • If you use m/z 31 for quantitation, the signals will sum together, destroying linearity.

Solution Protocol: You must select ions that retain the deuterated chain.

CompoundMolecular StructureUnsuitable Ion (Common)Target Quant Ion (Unique) Qualifier Ion
Native 1-Pentanol

31 (

)
70 (

)
55 (

)
d9-IS

31 (

)
78 (

)*
62 (

)

Note: The loss of water from the d9-analog typically involves a beta-hydrogen. Since C2 is deuterated (


), it loses HDO (Mass 19), shifting the fragment from 97 

78.
Issue C: "The d9 signal is fluctuating wildly between runs."

Diagnosis: H/D Exchange (Scrambling). Mechanism: While the C-D bonds on the pentyl chain are stable, the hydroxyl proton (-OH) is labile . If your sample contains protic solvents (water, methanol) or active sites in the GC liner (glass wool), the -OH may exchange with -OD or vice versa.

  • This does not change the d9 chain mass, but it changes the molecular weight by 1 Da (97 vs 98) and can alter fragmentation ratios.

Solution Protocol:

  • Aprotic Solvents: Dissolve the IS in Dichloromethane (DCM) or Hexane rather than Methanol.

  • Liner Deactivation: Use ultra-inert, deactivated glass wool liners to prevent catalytic exchange in the injector port.

  • Derivatization (Optional): If precision is critical, derivatize with TMS (Trimethylsilyl) to cap the -OH group, removing the exchangeable proton entirely.

Validated Experimental Method (GC-MS)

Use this baseline method to minimize isotope separation while maintaining peak shape.

Instrument: GC-MS (Single Quadrupole) Column: DB-624UI (30m


 0.25mm 

1.4µm) or equivalent. Reasoning: The mid-polar phase suppresses the dispersion-based isotope separation.

Injector:

  • Mode: Split (10:1) to prevent column overload.

  • Temp: 250°C.

  • Liner: Ultra Inert, wool-packed.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Oven Program:

  • Initial: 40°C (Hold 2 min) — Focuses the alcohol band.

  • Ramp 1: 20°C/min to 150°C — Fast ramp prevents d9/d0 separation.

  • Ramp 2: 40°C/min to 240°C (Hold 3 min) — Bake out.

MS Acquisition:

  • Mode: SIM (Selected Ion Monitoring).

  • Group 1 (Native): 70.1, 55.1, 42.1

  • Group 2 (d9-IS): 78.1, 62.1, 46.1

  • Dwell Time: 25 ms per ion.

References

  • Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. Source: National Institutes of Health (NIH) / PMC. Context: Explains the "Inverse Isotope Effect" where deuterated compounds elute earlier due to reduced dispersion forces. URL:[Link]

  • Evaluation of Gas Chromatography for the Separation of Isotopic Compounds. Source: Analytical Chimica Acta / PubMed. Context: details how stationary phase polarity (Polar vs Non-polar) affects the resolution of isotopologues. URL:[Link]

Sources

Technical Support Center: Precision Derivatization with Pentanol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

The Challenge: Derivatizing carboxylic acids with 1-Pentanol-d9 (typically


) is a standard technique for improving gas chromatography (GC) separation and mass spectral detection limits. However, users often report "isotopic scrambling"—the appearance of M-1, M-2, or isomeric peaks that dilute the internal standard's integrity.

The Mechanism of Failure: Contrary to common belief, the primary cause of scrambling in alkyl chains is not simple proton exchange with the solvent. It is acid-catalyzed carbocation rearrangement .

Under harsh acidic conditions (e.g.,


 at 

), the protonated alcohol (

) can lose water to form a primary carbocation. This unstable cation instantly rearranges (via 1,2-hydride/deuteride shifts) to a more stable secondary cation. If this occurs, your linear

-pentyl chain scrambles into branched isomers, and deuterium atoms exchange positions, destroying the isotopic purity required for accurate quantitation.

This guide provides a self-validating protocol designed to suppress carbocation formation while maximizing esterification efficiency.

The Chemistry of Scrambling (Visualized)

To prevent the error, you must understand the pathway. The diagram below illustrates the "Safe Path" (Esterification) versus the "Danger Zone" (Rearrangement).

ScramblingMechanism Alcohol Pentanol-d9 (Linear) Protonated Protonated Alcohol (R-OH2+) Alcohol->Protonated + H+ (Acid) Ester Target Ester (Intact d9) Protonated->Ester Nucleophilic Attack (Safe Path) Cation Primary Cation (Unstable) Protonated->Cation - H2O (High Heat/Strong Acid) Rearranged Secondary Cation (Scrambled d-positions) Cation->Rearranged 1,2-Deuteride Shift Isomer Isomeric Ester (Scrambled/Diluted) Rearranged->Isomer Reaction with Acid

Figure 1: Mechanistic divergence. The goal is to maximize the green "Safe Path" by keeping conditions mild enough to prevent the red "Danger Zone" (dehydration).

Critical Reagent Control: Catalyst Selection

The choice of acid catalyst is the single most significant variable in preventing scrambling.

CatalystAcidity StrengthScrambling RiskWater ProductionRecommendation
Sulfuric Acid (

)
Very HighCritical Yes (Dehydrating)Avoid. Promotes elimination/rearrangement.
Hydrochloric Acid (

)
HighHighYes (if aqueous)Avoid aqueous conc. HCl.
Boron Trifluoride (

)
Moderate (Lewis)ModerateNoAcceptable. Good balance, but requires fresh reagents.
Acetyl Chloride (

)
High (Anhydrous)Low No (Consumes

)
Recommended. Generates anhydrous HCl in situ.

Optimized Protocol: The Acetyl Chloride Method

This protocol uses the in situ generation of anhydrous HCl. By reacting Acetyl Chloride with the alcohol, we generate the catalyst without adding water, and the reaction temperature is controlled by the exotherm, minimizing thermal degradation.

Materials:
  • Analyte: Carboxylic Acid sample (dried).

  • Reagent: 1-Pentanol-d9 (

    
     D).
    
  • Catalyst Precursor: Acetyl Chloride (High Purity).

  • Quench: Sodium Bicarbonate (

    
     aq).
    
Workflow:
  • Preparation of Reagent (Fresh):

    • In a fume hood, slowly add 100 µL of Acetyl Chloride dropwise to 2 mL of 1-Pentanol-d9 in a chilled vial (ice bath).

    • Mechanism:[1][2][3][4][5][6][7]

      
      .
      
    • Note: This creates a solution of anhydrous HCl in Pentanol-d9. Let it stand for 5 minutes to dissipate heat.

  • Derivatization:

    • Add 200 µL of the prepared reagent to your dry sample residue.

    • Cap tightly (Teflon-lined cap).

    • Incubate at 60°C for 20-30 minutes .

    • Critical Control: Do NOT exceed 70°C. Higher temperatures provide the activation energy for the 1,2-hydride shift (scrambling).

  • Neutralization & Extraction:

    • Cool to room temperature.

    • Add 500 µL of 5% Sodium Bicarbonate (neutralizes excess acid).

    • Add 500 µL of Hexane (or Heptane).

    • Vortex vigorously for 30 seconds. Centrifuge to separate layers.

    • Transfer the top organic layer to a GC vial.

Workflow Diagram

ProtocolWorkflow Start Dry Sample Residue Mix Add AcCl/Pentanol-d9 (Anhydrous HCl) Start->Mix Reagent Prep Incubate Incubate @ 60°C (20 mins) Mix->Incubate Esterification Quench Quench: 5% NaHCO3 Extract: Hexane Incubate->Quench Stop Reaction Analyze GC-MS Injection Quench->Analyze Phase Separation

Figure 2: Step-by-step workflow for the Acetyl Chloride derivatization method.

Troubleshooting & FAQs

Q1: I see a "split" peak for my internal standard. Is this scrambling?

A: Likely, yes. If you see a doublet where the second peak has a similar mass spectrum but slightly different retention time, you have likely formed the 2-pentyl or 3-pentyl ester isomer.

  • Cause: Your reaction temperature was too high (

    
    ) or the reaction time was too long, allowing the carbocation to rearrange.
    
  • Fix: Reduce incubation temperature to 60°C and strictly limit time to 20 minutes.

Q2: My recovery is low, but isotopic purity is high. What happened?

A: This indicates incomplete esterification, not scrambling.

  • Cause: Residual water in the sample.[4] Water competes with the alcohol for the acyl chloride, hydrolyzing it back to acetic acid.

  • Fix: Ensure the sample is completely dry (lyophilized or nitrogen blow-down) before adding the reagent. Add a small amount of anhydrous sodium sulfate to the reaction vial if moisture is persistent.

Q3: Why not use Sulfuric Acid ( )? It's cheaper.

A: Sulfuric acid is a strong dehydrating agent. In the presence of primary alcohols (like pentanol), it promotes the


 elimination pathway, forming pentene intermediates which then re-hydrate. This process scrambles the deuterium positions significantly. The Acetyl Chloride method is milder and chemically "drier."
Q4: Can I use a glass liner with glass wool in my GC?

A: Be cautious. Active silanol sites (


) on untreated glass wool can catalyze H/D exchange inside the injector port at high temperatures (

).
  • Fix: Use deactivated (silanized) glass wool and liners. If scrambling persists, try lowering the injector temperature or using a splitless injection to reduce residence time in the hot liner.

References

  • Fischer Esterification Mechanism & Isotopic Labeling

    • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification, and Oxygen Exchange. Journal of the American Chemical Society.
  • Minimizing Back-Exchange in MS

    • Zhang, H. M., et al. (2009). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry.[8]

  • Derivatization Strategies for GC-MS

    • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on Acyl Chloride/Alcohol methods).
  • Carbocation Rearrangements in Acidic Media

    • Master Organic Chemistry. (2023).

Sources

Technical Support Center: High-Sensitivity Analysis of n-Pentyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic troubleshooting center. It bypasses generic advice to address the specific physicochemical challenges of analyzing n-Pentyl-d9 Alcohol (and its non-labeled analog) in a drug development context.

Assumptions:

  • Analyte: n-Pentyl-d9 Alcohol (Deuterated 1-Pentanol).

  • Context: Trace analysis (impurity profiling or metabolite quantification).

  • Primary Challenge: High baseline noise obscuring the analyte due to its low molecular weight (~97 Da) and high volatility.

  • Technique: Primarily GC-MS (Standard for volatiles), with a subsection for LC-MS/MS (Derivatized metabolites).

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Topic: Baseline Noise Reduction & Signal Optimization

Part 1: The Nature of the "Noise"

Q: Why is my baseline noise so high specifically for n-Pentyl-d9 Alcohol compared to other internal standards?

A: The "noise" you observe is likely not random electronic noise, but rather Chemical Background Clutter inherent to the low-mass region (m/z 50–100) where this analyte resides.

n-Pentyl-d9 Alcohol (approx. MW 97.18 Da) presents a "Perfect Storm" of three factors:

  • Low Mass Cutoff Conflict: Most MS methods set a low mass cutoff (e.g., m/z 50) to exclude solvent ions (Water m/z 18, Nitrogen m/z 28, CO2 m/z 44). Pentyl alcohol fragments heavily. Its primary quantitation ions often fall dangerously close to this cutoff, where the baseline is naturally elevated by carrier gas impurities and column bleed fragments.

  • Fragmentation Instability: Aliphatic alcohols under Electron Ionization (EI) rarely show a stable Molecular Ion (

    
    ). They undergo rapid alpha-cleavage  and dehydration  (
    
    
    
    ).
    • Result: You are forced to quantify on fragments (e.g., m/z 42-45 range for d0, shifted for d9), which are non-specific and shared by thousands of hydrocarbon background contaminants.

  • Deuterium Scrambling (The "d9" Factor): If your d9 labeling is not 99.9% pure, or if you use protic solvents (like Methanol) that facilitate H/D exchange on the hydroxyl group, you effectively create a "smear" of signals (d8, d7) that raises the chemical baseline in the analyte channel.

Part 2: Pre-Acquisition Troubleshooting (The Source)

Q: I see "ghost peaks" in my blank that match the n-Pentyl-d9 retention time. Is my column dirty?

A: Before blaming the column, interrogate your Septum and Vial Caps .

The Mechanism: n-Pentyl alcohol is a straight-chain alkyl. Many septa and vial cap liners release cyclic siloxanes and phthalates upon puncture. These contaminants fragment into alkyl chains that mimic the mass spectrum of pentyl alcohol.

The Protocol: The "Vial Cap" Stress Test

  • Prepare: Fill three vials with your extraction solvent (e.g., DCM or Hexane).

  • Variable:

    • Vial A: No cap (inject immediately).

    • Vial B: Standard PTFE/Silicone cap (punctured once).

    • Vial C: Pre-scored or "Low-Bleed" cap (punctured once).

  • Incubate: Let stand for 1 hour.

  • Analyze: Run in Full Scan (m/z 35–300).

  • Diagnosis: If Vial B shows the "ghost peak" but Vial A does not, the noise is external contamination , not column bleed.

Q: How do I prevent "Crosstalk" between my Native Analyte and the d9 Internal Standard?

A: Crosstalk manifests as baseline noise because the isotopic envelopes overlap.

The Fix: You must calculate the Isotopic Contribution Factor (ICF) .

  • Scenario: High concentrations of the native drug (d0) have naturally occurring

    
     isotopes. If the mass difference is small, the M+X isotope of the native drug mimics the n-Pentyl-d9 signal.
    
  • Rule of Thumb: Ensure a mass shift of at least +3 Da beyond the natural isotopic envelope. Since you are using d9 (+9 Da), isotopic overlap should be negligible unless the d9 standard is chemically impure (contains d0).

Validation Step: Run a "d9-only" sample at the highest expected concentration. Monitor the "d0" channel. Any signal here is your Baseline Noise Floor caused by isotopic impurity.

Part 3: Chromatographic & MS Optimization

Q: Should I use SIM (Selected Ion Monitoring) or MRM?

A: For n-Pentyl-d9, MRM (GC-MS/MS) is superior for noise elimination. If you are restricted to Single Quad (SIM), you must choose your ions strategically to avoid the "Noise Zone."

Optimized Ion Selection Table

AnalyteModePrimary Ion (Quant)Qualifier Ion 1Qualifier Ion 2Why?
n-Pentyl-d0 EI (SIM)m/z 55 (Alkyl)m/z 42m/z 70 (

)
m/z 55 is noisy but abundant. m/z 70 is specific but weak.
n-Pentyl-d9 EI (SIM)m/z 62-64 *m/z 46m/z 78 (

)
Shifted alkyl fragments. Avoid m/z 18, 28, 32.
n-Pentyl-d9 PCI (Methane) m/z 106 (

)
m/z 134 (

)
-Best for S/N. PCI preserves the molecular ion, moving detection above the chemical noise floor.

Critical Note: Exact m/z depends on the specific deuteration pattern (e.g., 1,1,2,2-d4 vs. fully deuterated chain). Always run a full scan of your standard first to confirm the base peak.

Q: How can I visualize the source of my noise?

A: Use the following troubleshooting logic tree to isolate the noise source.

NoiseDiagnosis Start High Baseline Noise Detected BlankCheck Run Solvent Blank Start->BlankCheck IsNoisePresent Is Noise Present in Blank? BlankCheck->IsNoisePresent SystemIssue System Contamination IsNoisePresent->SystemIssue Yes SampleIssue Matrix/Reagent Issue IsNoisePresent->SampleIssue No (Only in Sample) InletCheck Bake out Inlet/Column (30 mins @ Max Temp) SystemIssue->InletCheck ReagentCheck Check d9 Standard Purity (Isotopic Crosstalk) SampleIssue->ReagentCheck DerivCheck Check Derivatization Reagents (Excess Reagent Noise) SampleIssue->DerivCheck NoisePersists Does Noise Persist? InletCheck->NoisePersists SourceClean Clean Ion Source (Focus on Repeller) NoisePersists->SourceClean Yes (High Mass Background) TrapCheck Check Carrier Gas Filter (O2/Moisture Traps) NoisePersists->TrapCheck Yes (Air/Water peaks) NoisePersists->TrapCheck No (Fixed)

Figure 1: Decision matrix for isolating baseline noise sources in MS analysis.

Part 4: Advanced Protocol (Derivatization for Sensitivity)

Q: I cannot get a stable signal in EI. Is there an alternative?

A: Yes. If the noise floor at m/z 50-70 is insurmountable, you must shift the mass of the analyte to a "quieter" region (m/z > 200) using derivatization.

Recommended Reagent: 3,5-Dinitrobenzoyl chloride (DNB).

  • Reaction: Alcohol + DNB

    
     Ester.
    
  • Benefit: Adds a heavy aromatic group.

  • New Mass: n-Pentyl-d9 (97) + DNB (194) - HCl

    
    m/z 290+ .
    
  • Result: Detection occurs in a mass range free from solvent noise and column bleed.

Step-by-Step Derivatization Protocol:

  • Aliquot: Take 100 µL of sample (containing n-Pentyl-d9).

  • Buffer: Add 50 µL Pyridine (catalyst/base).

  • React: Add 50 µL DNB chloride solution (10 mg/mL in Acetonitrile).

  • Heat: Incubate at 60°C for 15 minutes.

  • Quench: Add 200 µL water to stop reaction.

  • Extract: Liquid-Liquid extract with 500 µL Hexane.

  • Analyze: Inject the Hexane layer. Monitor the molecular ion of the ester.

Part 5: References & Validation

1. Isotopic Purity & Crosstalk

  • Mechanism:[1][2] Impurities in deuterated standards cause direct interference.

  • Source: Rule, G. S., & Henion, J. D. (1992). "Trace analysis of drugs in biological fluids."

  • Validation: (Use to compare d0 fragmentation vs. your d9).

2. GC Column Bleed Minimization

  • Mechanism:[2] Siloxane cycling at high temps mimics alkyl fragments.

  • Source: Shimadzu Technical Report. "Troubleshooting GC Background Noise."

  • Link:

3. Derivatization Strategies

  • Mechanism:[1][2] Shifting mass to reduce background interference.

  • Source: Sigma-Aldrich (Merck). "Derivatization Reagents for GC."

  • Link:

4. General MS Noise Reduction

  • Source: Agilent Technologies. "GC/MS Troubleshooting: Baseline Issues."

  • Link:

Disclaimer: This guide assumes standard laboratory safety protocols. Deuterated reagents should be handled with care to prevent moisture ingress which degrades isotopic purity.

Sources

Optimizing ionization energy for n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: n-Pentyl-d9 Alcohol Analysis

A Senior Application Scientist's Guide to Optimizing Ionization for Mass Spectrometry Detection

Welcome to the technical support center for the analysis of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated compound and seek to optimize its detection by mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively. We will explore the nuances of ionization, the impact of deuterium labeling on fragmentation, and practical steps to ensure robust and reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the analysis of n-Pentyl-d9 Alcohol.

Q1: What is the recommended starting ionization energy for n-Pentyl-d9 Alcohol?

For standard Electron Ionization (EI), the industry-standard energy is 70 electron volts (eV).[1][2][3] This high energy level ensures extensive and reproducible fragmentation, creating a unique "fingerprint" for library matching.[3][4] The actual ionization potential of the non-deuterated parent molecule, 1-pentanol, is approximately 10.00 eV.[5][6] While operating at lower ionization energies can preserve the molecular ion, 70 eV is the standard for generating comparable and searchable spectra.

Q2: I'm using standard 70 eV EI, but the molecular ion peak is very weak or completely absent. Is this normal?

Yes, this is a very common and expected observation for primary alcohols like n-pentanol and its deuterated analogs.[7][8][9] Alcohols readily undergo fragmentation upon ionization due to the presence of the lone pair electrons on the oxygen atom.[8] The molecular ion formed is often unstable and rapidly breaks apart, primarily through pathways like alpha-cleavage and dehydration (loss of a water molecule).[7][10]

Q3: How does the deuterium labeling on n-Pentyl-d9 Alcohol affect its mass spectrum compared to standard n-pentanol?

The nine deuterium atoms significantly alter the fragmentation pattern. The key principle is the kinetic isotope effect: the carbon-deuterium (C-D) bond is stronger and breaks less readily than a carbon-hydrogen (C-H) bond.[11] This leads to several observable differences:

  • Mass Shifts: Fragments containing the deuterated portion of the molecule will have a higher mass-to-charge ratio (m/z).

  • Altered Fragment Intensities: Fragmentation pathways that would typically involve breaking a C-H bond in the deuterated section will be less favored. This can change which fragment peak is the "base peak" (the most intense peak) in the spectrum.[11]

  • Unexpected Fragments: You may observe fragments that seem "off by 1 amu" due to rearrangements or the preferential loss of a hydrogen over a deuterium during fragmentation.[12]

Q4: Should I use Electron Ionization (EI) or Chemical Ionization (CI) for my analysis?

The choice depends on your analytical goal.

  • Use Electron Ionization (EI) for: Structural confirmation and identification. The detailed fragmentation pattern generated at 70 eV is excellent for comparing against known spectra or elucidating the molecule's structure.[2][4]

  • Use Chemical Ionization (CI) for: Unambiguous molecular weight determination. CI is a "soft" ionization technique that imparts less energy to the analyte, resulting in minimal fragmentation.[13][14] It typically produces a strong protonated molecular ion peak ([M+H]+), which is ideal when EI fails to show a clear molecular ion.[14][15]

Section 2: Foundational Concepts in Ionization and Fragmentation

Understanding the processes inside the ion source is critical for effective troubleshooting.

Ionization Mechanisms: A Comparison

The two primary ionization techniques for Gas Chromatography-Mass Spectrometry (GC-MS) are EI and CI.

  • Electron Ionization (EI): High-energy electrons (70 eV) bombard the analyte molecule, ejecting an electron to form a high-energy radical cation (M•+). This excess energy causes extensive and characteristic fragmentation. EI is a hard ionization technique.[2][16]

  • Chemical Ionization (CI): The ion source is filled with a reagent gas (e.g., methane, ammonia) at a higher pressure.[14] The reagent gas is ionized by the electron beam, and these primary ions then react with other reagent gas molecules to form more stable secondary ions (e.g., CH5+ from methane). These stable ions then ionize the analyte through gentle proton transfer reactions, forming a protonated molecule ([M+H]+). This is a soft ionization technique.[13][17]

Key Fragmentation Pathways for n-Pentyl-d9 Alcohol

For alcohols, two fragmentation pathways dominate in an EI source.[7][9][10]

  • α-Cleavage (Alpha-Cleavage): This is the cleavage of the carbon-carbon bond adjacent to the oxygen atom.[7] For n-pentanol, this results in the loss of the largest possible alkyl radical to form a stable, resonance-stabilized cation. This is often the most prominent fragmentation.

  • Dehydration: This involves the intramolecular elimination of a water molecule (H₂O), resulting in a fragment with a mass 18 amu lower than the molecular ion (M-18).[8][10]

The diagram below illustrates these primary fragmentation routes for the target molecule.

cluster_0 Fragmentation Pathways Parent n-Pentyl-d9 Alcohol Ion (C₅H₃D₉O)⁺ m/z = 97.14 AlphaCleavage α-Cleavage (Loss of •C₄D₉ radical) Parent->AlphaCleavage - C₄D₉• Dehydration Dehydration (Loss of HDO) Parent->Dehydration - HDO Fragment1 [CH₂OH]⁺ m/z = 31.02 AlphaCleavage->Fragment1 Fragment2 [C₅H₂D₈]⁺ m/z = 78.13 Dehydration->Fragment2

Caption: Primary EI fragmentation pathways for n-Pentyl-d9 Alcohol.

Section 3: Troubleshooting and Optimization Guides

This section provides structured workflows to address specific experimental problems.

Guide 1: Troubleshooting a Weak or Absent Molecular Ion in EI Mode

A common challenge with alcohols is the low abundance of the molecular ion.[9] Follow this workflow to optimize your signal.

Start Start: Weak or Absent Molecular Ion (M•+) Peak CheckConcentration Is analyte concentration sufficient? (Check total ion chromatogram) Start->CheckConcentration CheckSource Is the ion source clean and at the correct temperature? CheckConcentration->CheckSource Yes End Problem Solved CheckConcentration->End No, increase concentration ConsiderCI Switch to Chemical Ionization (CI) for molecular weight confirmation. CheckSource->ConsiderCI Yes, source is optimal CheckSource->End No, clean source and optimize temp ConsiderCI->End

Caption: Workflow for addressing a weak molecular ion peak in EI mode.

Detailed Steps:

  • Verify Analyte Concentration: Before adjusting MS parameters, ensure a sufficient amount of the analyte is reaching the detector. Check the peak intensity and signal-to-noise ratio in your total ion chromatogram (TIC).

  • Optimize Ion Source Temperature: The temperature of the ion source can influence fragmentation. A source that is too hot can increase fragmentation and decrease the molecular ion abundance. Consult your instrument manual for typical operating ranges and try reducing the source temperature by 10-20 °C increments.

  • Confirm System Cleanliness: A contaminated ion source can lead to poor sensitivity and spectral anomalies. If performance has degraded over time, perform routine source cleaning according to the manufacturer's protocol.

  • Switch to Chemical Ionization (CI): If the molecular ion remains elusive in EI and molecular weight confirmation is essential, switching to CI is the most reliable solution.[14][15]

Guide 2: Confirming Molecular Weight with Chemical Ionization (CI)

When you need definitive confirmation of the molecular weight, CI is the preferred method.

Experimental Protocol: CI Setup and Analysis

  • Instrument Configuration: Safely vent the mass spectrometer and switch the ion source from the EI to the CI configuration.

  • Reagent Gas Selection:

    • Methane: A good general-purpose CI gas that provides moderate energy transfer and clear [M+H]+, [M+C₂H₅]+, and [M+C₃H₅]+ adducts.

    • Ammonia: A much "softer" reagent gas, ideal for compounds that are still fragmenting with methane. It almost exclusively produces a very stable [M+NH₄]+ ion, which is excellent for sensitive compounds.[13][17]

  • Parameter Optimization:

    • Introduce the reagent gas and optimize the pressure within the ion source to maximize the abundance of the secondary reagent ions (e.g., CH₅+ for methane). This is a critical step and is instrument-dependent.

    • Set the ion source temperature appropriately for CI (often slightly lower than for EI).

  • Data Acquisition: Inject your sample using the same GC conditions. Acquire data in full scan mode.

  • Data Analysis: Look for the protonated molecular ion. For n-Pentyl-d9 Alcohol (MW ≈ 97.14), you should observe:

    • With Methane CI: A strong peak at m/z 98.15 ([M+H]+).

    • With Ammonia CI: A strong peak at m/z 115.18 ([M+NH₄]+).

Ionization ModePrimary Ion ObservedFragmentation LevelPrimary Use Case
Electron Ionization (EI) M•+ (m/z 97.14)HighStructure Elucidation & Library Matching
Chemical Ionization (CI) [M+H]+ (m/z 98.15)LowMolecular Weight Confirmation

Section 4: Standard Operating Protocols

These protocols provide detailed starting points for your experiments.

Protocol 1: GC-MS Analysis using Electron Ionization (EI)

This method is designed for the identification and structural characterization of n-Pentyl-d9 Alcohol.

  • Sample Preparation: Prepare a ~10-50 µg/mL solution of the analyte in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatograph (GC) Parameters:

    • Column: Mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: 1 µL splitless injection.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40 °C hold for 2 min, then ramp at 10 °C/min to 200 °C, hold for 2 min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 30 - 200.

Data Interpretation: Expected EI Fragments

The table below summarizes the key expected fragments for both the deuterated and non-deuterated forms of n-pentanol. This is crucial for confirming the identity and purity of your sample.

Fragment Descriptionn-Pentanol (C₅H₁₂O) Expected m/zn-Pentyl-d9 Alcohol (C₅H₃D₉O) Expected m/zNotes
Molecular Ion (M•+) 88.197.1Often weak or absent.
Dehydration (M - H₂O/HDO) 70.178.1Loss of water (or deuterated water).
α-Cleavage ([CH₂OH]+) 31.031.0Loss of the alkyl chain. This peak should be present and identical in both, as deuteration is not on the alpha carbon.
Loss of Ethyl 59.168.1 (Loss of C₂D₅)Fragmentation within the alkyl chain.
Propyl Cation 43.152.1 (C₃D₇+)Common alkyl fragment.

References

  • Refaey, K. M. A., & Chupka, W. A. (1968). Photoionization of the Lower Aliphatic Alcohols with Mass Analysis. The Journal of Chemical Physics. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Tang, S., & Danielson, N. D. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. [Link]

  • NIST. (n.d.). 1-Pentanol. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1-Pentanol Gas Phase Thermochemistry Data. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1-Pentanol Critical Pressure. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1-Pentanol Antoine Equation Parameters. NIST Chemistry WebBook. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • Vaia. (n.d.). Problem 48 The mass spectra of alcohols usu.... [Link]

  • NIST. (n.d.). 1-Pentanol General Information. NIST Chemistry WebBook. [Link]

  • Defense Technical Information Center. (1980). Chemical Ionization Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Office of Scientific and Technical Information. (n.d.). Absolute Photoionization Cross Section of the Simplest Enol, Vinyl Alcohol. [Link]

  • National Institutes of Health. (2020). Optimization of Ethanol Detection by Automatic Headspace Method for Cellulose Insulation Aging of Oil-immersed Transformers. [Link]

  • Royal Society of Chemistry. (n.d.). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. [Link]

  • NIST. (n.d.). 1-Pentanol Gas Phase Ion Energetics Data. NIST Chemistry WebBook. [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • NIST. (n.d.). Experimental data for C5H12O (1-Pentanol). Computational Chemistry Comparison and Benchmark Database. [Link]

  • Wikipedia. (n.d.). Chemical ionization. [Link]

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. [Link]

  • ResearchGate. (2025). Double photoionization of alcohol molecules. [Link]

  • NIST. (n.d.). Ethanol Gas Phase Ion Energetics Data. NIST Chemistry WebBook. [Link]

  • Reddit. (2025). Spectrum of deuterated alcohols different than expected. r/massspectrometry. [Link]

  • YouTube. (2021). Mass Spectroscopy | Alcohols Problems and Solutions. [Link]

  • Leiden University. (n.d.). C2H5OH -- Ethanol, cross sections. [Link]

  • YouTube. (2025). Mass Spectrometry of Alcohols. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. [Link]

  • ResearchGate. (n.d.). An example of identifying a deuterium incorporated metabolite using.... [Link]

  • Chemistry Stack Exchange. (2019). Mass Spectra: 1-pentanol vs 3-pentanol. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • ACS Publications. (n.d.). The Mass Spectra of Some Deuterated Isopropyl Alcohols 1. [Link]

  • National Institutes of Health. (n.d.). 1-Pentanol. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol (CAS 71-41-0). [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. [Link]

  • LCGC International. (2026). Introduction to Electron Impact Ionization for GC–MS. [Link]

  • AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. [Link]

  • Wikipedia. (n.d.). 1-Pentanol. [Link]

Sources

Removing water contamination from n-Pentyl-d9 Alcohol standards

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Detecting and Removing Water Contamination for High-Integrity Quantitative Analysis

Introduction

N-Pentyl-d9 Alcohol is a high-purity, stable isotope-labeled internal standard critical for accurate quantification in mass spectrometry-based assays, particularly in pharmaceutical, environmental, and metabolic research.[1] Its chemical properties are designed to mirror its non-deuterated analog, ensuring reliable correction for analytical variability.[2] However, its integrity can be compromised by a common and often overlooked contaminant: water.

Water contamination, even at trace levels, can significantly impact analytical results by causing inaccurate standard concentrations and, more critically, by facilitating hydrogen-deuterium (H/D) exchange at the hydroxyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices to detect, remove, and prevent water contamination in valuable n-Pentyl-d9 Alcohol standards.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my n-Pentyl-d9 Alcohol standard is contaminated with water?

The most reliable and quantitative method for determining water content in organic solvents is Karl Fischer (KF) titration.[3][4] This technique is highly selective for water and can accurately measure concentrations from parts-per-million (ppm) to near-saturation levels.[5] Visual inspection is unreliable, as significant water contamination can be present without causing turbidity.

Q2: Why is a small amount of water a significant problem for my deuterated standard?

There are two primary reasons water contamination is detrimental:

  • Inaccurate Concentration: The standard is typically sold by weight or in a precisely concentrated solution. The presence of water alters the true concentration of the deuterated alcohol, leading to systematic errors in your calibration curves and the quantification of your target analyte.

  • Risk of Isotopic Exchange: The proton of the hydroxyl group (-OH) on an alcohol is "active" and can readily exchange with deuterons or protons from its environment.[6] If your standard is the fully deuterated n-Pentyl-d12 alcohol (CD₃(CD₂)₄OD) and it comes into contact with water (H₂O), a rapid exchange will occur, converting it to the -OH form and compromising the isotopic purity at that site. While the C-D bonds on the pentyl chain are much more stable, eliminating water is a critical step to preserve the overall isotopic integrity of any deuterated standard.

Q3: Can I use a standard if I suspect minor water contamination?

It is strongly discouraged. Using a compromised standard introduces a significant source of error that can invalidate experimental results, particularly in regulated bioanalysis or pharmacokinetic studies where accuracy is paramount.[7] The best practice is to verify the water content and, if necessary, dry the standard before use.

Q4: What is the best way to prevent water contamination in the first place?

Prevention is the most effective strategy. Deuterated solvents and standards are often hygroscopic and will readily absorb atmospheric moisture.[8] Employing stringent handling and storage protocols is essential. This includes:

  • Storing standards in tightly sealed vials with PTFE-lined caps, preferably under an inert atmosphere (e.g., argon or dry nitrogen).

  • Using oven-dried glassware and dry, clean syringes for all transfers.

  • Minimizing the time the vial is open to the atmosphere. Working in a glove box or under a blanket of inert gas is ideal.[8]

  • Purchasing standards in smaller, single-use ampules if you only need small quantities intermittently.

Troubleshooting Guide: Detection and Removal of Water

This section provides detailed, field-proven protocols for managing water contamination. The overall workflow is designed to be self-validating, ensuring the integrity of your standard is confirmed at each critical step.

G cluster_start Initial Assessment cluster_verification Verification cluster_decision Decision Point cluster_action Action cluster_validation Final Validation Start Suspected Water Contamination in Standard KF_Titration Protocol 1: Quantify Water Content via Karl Fischer Titration Start->KF_Titration Verify Decision Is Water Content Below Acceptance Limit? (e.g., < 50 ppm) KF_Titration->Decision Analyze Use_Standard Proceed with Experimental Use Decision->Use_Standard Yes Dry_Standard Protocol 2: Dry Standard Using Activated 3Å Molecular Sieves Decision->Dry_Standard No Final_KF Re-verify Water Content with Karl Fischer Titration Dry_Standard->Final_KF Validate Final_KF->Decision Re-assess

Caption: Decision workflow for managing water contamination in standards.

Protocol 1: Verification of Water Content by Karl Fischer (KF) Titration

Principle: The Karl Fischer titration is a highly specific redox titration based on the Bunsen reaction, where iodine is stoichiometrically consumed by water.[3] For the low water content expected in high-purity standards, coulometric KF titration is the preferred method due to its exceptional sensitivity for trace amounts of water.[4] Volumetric titration is better suited for samples with water content above 0.1%.[9]

Methodology:

  • System Preparation: Ensure the KF titrator's titration cell is conditioned and the solvent is anhydrous (low drift value).

  • Sample Extraction: In a dry, inert atmosphere (glove box or under argon), accurately weigh a small, representative aliquot of the n-Pentyl-d9 Alcohol standard.

  • Injection: Using a gas-tight, dry syringe, inject the aliquot directly into the KF titration cell.

  • Titration: Initiate the titration. The instrument will electrochemically generate iodine until all water has been consumed, and the endpoint is detected potentiometrically.[3]

  • Calculation: The instrument's software will use Faraday's law to calculate the total mass of water from the amount of charge required to generate the iodine, providing a precise water content value (typically in ppm or %).

  • Analysis: Compare the result to your laboratory's acceptance criteria (e.g., <50 ppm). If the value is too high, proceed to Protocol 2.

Protocol 2: Water Removal Using Activated 3Å Molecular Sieves

Principle: Molecular sieves are crystalline aluminosilicates with a uniform pore structure that can selectively adsorb molecules based on size. For drying alcohols, 3Å (Angstrom) molecular sieves are ideal. Their pores are large enough to trap small water molecules but exclude the larger pentanol molecules, providing efficient dehydration without significant loss of the valuable standard. This physical adsorption method is chemically inert and poses a negligible risk of inducing isotopic exchange, making it the safest and most recommended method.

Drying MethodEfficacy for AlcoholsRisk of Isotopic ExchangeSuitability for Deuterated Standards
3Å Molecular Sieves ExcellentNegligibleHighly Recommended
Distillation Moderate (limited by azeotrope)LowNot Recommended (complex, potential loss)
Reactive Agents (CaH₂, Na) Variable; can be effectiveModerate to HighNot Recommended (risk of side reactions)
Caption: Comparison of common solvent drying methods.

Methodology:

G A 1. Activate Sieves Heat 3Å sieves at 250-300°C under vacuum for >3 hours. B 2. Cool Cool sieves to room temp under a dry, inert atmosphere (e.g., in a desiccator under Ar/N₂). A->B C 3. Add to Standard Transfer the standard to an oven-dried vial. Add ~10% (w/v) of activated sieves. B->C D 4. Equilibrate Seal the vial and allow to stand for at least 12-24 hours. Gentle agitation can help. C->D E 5. Separate Carefully decant or use a dry syringe to transfer the dried alcohol to a fresh, dry vial. D->E F 6. Validate Test the dried standard using Karl Fischer titration to confirm water content is within spec. E->F

Caption: Step-by-step workflow for drying with molecular sieves.

  • Sieve Activation (CRITICAL STEP):

    • Place 3Å molecular sieve beads in a clean, dry borosilicate glass flask.

    • Heat in a vacuum oven at 250-300°C under a high vacuum for at least 3 hours (overnight is ideal). This process removes the water that is already adsorbed within the sieve pores from atmospheric exposure.

    • Caution: Unactivated sieves are saturated with water and will contaminate your standard, not dry it. A simple test for activity is to place a few beads in your hand and add a drop of water; active sieves will become very hot.[10]

  • Cooling:

    • After heating, allow the sieves to cool to room temperature under a continuous vacuum or by backfilling the oven with a dry, inert gas like argon or nitrogen.

    • Store the activated sieves in a tightly sealed container or desiccator under an inert atmosphere until use.

  • Drying the Standard:

    • In an inert atmosphere, transfer the n-Pentyl-d9 Alcohol standard to an oven-dried vial equipped with a PTFE-lined septum cap.

    • Add approximately 10% of the activated 3Å molecular sieves by volume (e.g., 1 mL of sieves for 10 mL of standard).

    • Seal the vial immediately.

  • Equilibration:

    • Allow the standard to stand over the sieves for a minimum of 12-24 hours at room temperature.[11] Gentle swirling or slow stirring can facilitate the process, but avoid grinding the beads, which can create fine dust.

  • Separation and Storage:

    • Once drying is complete, carefully separate the dried alcohol from the sieves by decanting or by withdrawing the liquid with a dry syringe.

    • Transfer the now-dry standard to a fresh, dry, and inert-gas-flushed storage vial.

    • Crucially, perform a final Karl Fischer titration on a small aliquot of the dried standard to validate that the water content is now within your acceptance limit.

References

  • Vertex AI Search Result. n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol | CAS 148587-12-6.
  • Scharlab. Karl Fischer water content titration. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Solubility of Things. Pentyl alcohol. [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]

  • Vogelbusch Biocommodities. Molecular Sieve Dehydration. [Link]

  • Molecular Sieve Technology for Ethanol Dehydration: A Comprehensive Guide.
  • Wintek Corporation. Ethanol Dehydration - Molecular Sieve. [Link]

  • Sorbead India. Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. [Link]

  • ResearchGate. How to dry deuterated NMR solvents?. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Chemistry LibreTexts. Elimination Reactions of Alcohols. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • ChemBK. n-Pentyl alcohol. [Link]

  • Reddit. Can't seem to dry any solvents. [Link]

  • PubMed. Deuterated Ethanol as a Probe for Measuring Equilibrium Isotope Effects for Hydroxyl Exchange. [Link]

  • NIH. Iridium-catalyzed α-selective deuteration of alcohols. [Link]

  • Sciencemadness Wiki. Pentanol. [Link]

  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

  • ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • NIH. 1-Pentanol | C5H12O | CID 6276 - PubChem. [Link]

  • Stenutz. n-pentyl alcohol. [Link]

  • NIST. 1-Pentanol - the NIST WebBook. [Link]

  • Royal Society of Chemistry. Iridium-catalyzed α-selective deuteration of alcohols. [Link]

  • YouTube. Fractional Distillation: Ethanol/Water Separation. [Link]

Sources

Correcting for matrix effects when using 1-Pentanol-d9 internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced analytical applications. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-Pentanol-d9 as an internal standard to combat matrix effects in quantitative mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3]

Q2: Why is a deuterated internal standard like 1-Pentanol-d9 used to correct for these effects?

A2: A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4][5] 1-Pentanol-d9 is chemically and structurally almost identical to its non-deuterated counterpart. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization.[6][7] Consequently, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8][9] By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[9]

Q3: Is it critical for the analyte and 1-Pentanol-d9 to co-elute perfectly?

A3: Yes, complete co-elution is crucial. The composition of the matrix entering the mass spectrometer's ion source is constantly changing during the chromatographic run. If the analyte and its deuterated internal standard elute at even slightly different times, they will be exposed to different co-eluting matrix components and, therefore, may experience different levels of matrix effects, which can lead to inaccurate results.[1]

Q4: Can 1-Pentanol-d9 always provide a perfect correction for matrix effects?

A4: While deuterated internal standards are considered the "gold standard," they may not always provide a perfect correction.[1][7] Significant differences in the physicochemical properties between the analyte and 1-Pentanol-d9, or extremely high concentrations of matrix components, can sometimes lead to differential matrix effects. Therefore, it is essential to validate the method by assessing the matrix effect.

Troubleshooting Guide

Problem: I'm observing significant ion suppression even with the use of 1-Pentanol-d9.

  • Possible Cause 1: Inadequate Sample Preparation. The concentration of matrix components may be too high, overwhelming the corrective capacity of the internal standard.

    • Solution: Enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation.[9][10]

  • Possible Cause 2: Sub-optimal Chromatographic Separation. Your analyte of interest may be co-eluting with a highly suppressive matrix component that affects the analyte and internal standard differently.

    • Solution: Optimize your LC method. Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC) can improve the separation of your analyte from interfering matrix components.[9][11]

  • Possible Cause 3: Analyte and Internal Standard Mismatch. Although 1-Pentanol-d9 is an excellent internal standard for 1-Pentanol, if your analyte is structurally very different, their response to the matrix may not be identical.

    • Solution: While 1-Pentanol-d9 is ideal for its direct analogue, for other analytes, ensure that their chemical properties and retention times are as closely matched as possible. If significant discrepancies exist, a different internal standard may be necessary.

Problem: My results show high variability between different sample lots.

  • Possible Cause: Lot-to-Lot Matrix Variability. The composition and concentration of matrix components can differ significantly between individual samples or batches.

    • Solution: It is a regulatory expectation to evaluate the matrix effect across multiple sources. The FDA recommends assessing the matrix effect in at least six different lots of the biological matrix.[12][13] If variability is high, further optimization of the sample cleanup is warranted.

Problem: How do I quantitatively assess the matrix effect?

  • Solution: The most common and recommended approach is the post-extraction addition method .[10][11][14] This technique allows for a quantitative evaluation of the matrix effect. A detailed protocol is provided in the following section.

Experimental Protocol: Quantifying Matrix Effect Using the Post-Extraction Addition Method

This protocol is designed to quantitatively determine the extent of ion suppression or enhancement for your analyte when using 1-Pentanol-d9 as an internal standard.

Objective: To calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF).

Materials:

  • Blank biological matrix (at least 6 different sources/lots)[12]

  • Analyte stock solution

  • 1-Pentanol-d9 (Internal Standard) stock solution

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): In a clean tube, spike the analyte and 1-Pentanol-d9 into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set 2 (Post-Spiked Matrix): Process blank matrix samples (from at least 6 different sources) through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). After the final extraction step, spike the resulting clean extract with the analyte and 1-Pentanol-d9 to the same final concentration as in Set 1.

    • Set 3 (Pre-Spiked Matrix): Spike the blank matrix with the analyte and 1-Pentanol-d9 before initiating the sample preparation procedure. This set is used to determine recovery but is also useful for comparison.

  • LC-MS Analysis:

    • Analyze all three sets of samples using your validated LC-MS/MS method.

    • Ensure that the injection volume is consistent for all samples.

  • Data Analysis and Calculations:

    • Determine the peak area of the analyte and the internal standard in each sample.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.[15]

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = MF of Analyte / MF of Internal Standard

    • Calculate the Coefficient of Variation (%CV):

      • Calculate the %CV of the IS-normalized matrix factor across the different matrix lots.

Acceptance Criteria (based on FDA and EMA guidelines):

  • The %CV of the IS-normalized matrix factor should not be greater than 15%.[13] This demonstrates that while there may be a matrix effect, the internal standard is correcting for it consistently across different sources of the matrix.

Visualizing the Workflow

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation Set1 Set 1: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis (Acquire Peak Areas) Set1->LCMS Set2 Set 2: Post-Spiked Matrix (Blank Matrix Extract + Analyte + IS) Set2->LCMS Set3 Set 3: Pre-Spiked Matrix (Blank Matrix + Analyte + IS) Set3->LCMS (for recovery) Calc Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF 3. %CV across lots LCMS->Calc Result Assess Acceptance Criteria (%CV <= 15%) Calc->Result

Caption: Workflow for Quantifying Matrix Effects.

Data Presentation: Example Matrix Effect Assessment

Below is a sample data table illustrating the calculation of the matrix effect for an analyte using 1-Pentanol-d9 as the internal standard across six different plasma lots.

Sample Analyte Peak Area (Set 2) IS Peak Area (Set 2) Analyte MF IS MF IS-Normalized MF
Neat Solution (Set 1) 1,250,0001,500,000---
Plasma Lot 1 980,0001,180,0000.780.790.99
Plasma Lot 2 950,0001,150,0000.760.770.99
Plasma Lot 3 1,050,0001,280,0000.840.850.99
Plasma Lot 4 990,0001,200,0000.790.800.99
Plasma Lot 5 1,010,0001,220,0000.810.811.00
Plasma Lot 6 970,0001,170,0000.780.781.00
Mean 0.99
Std. Dev. 0.005
%CV 0.5%

Interpretation of Results:

In this example, there is a consistent ion suppression of approximately 20-24% for both the analyte and the internal standard across all six plasma lots. However, the IS-Normalized Matrix Factor is very close to 1.00, and the %CV is well below the 15% acceptance limit. This provides strong evidence that 1-Pentanol-d9 is effectively compensating for the matrix effect, ensuring the method is robust and reliable.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). Journal of Pharmaceutical Research International. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

  • Hewavitharana, A. K., & Navaratne, A. N. (2014). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 45(3), 248–257. [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 66(S1), 1-5. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 16(2), 1736-1751. [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • Quality Control & Quality Assurance Training Series. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]

  • Mei, H. (2005). Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [https://www.slideshare.net/mobile/pavani chowdary/bioanalytical-method-validation-emea]([Link] chowdary/bioanalytical-method-validation-emea)

  • Varga, E., et al. (2013). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 66(S1), 1-5. [Link]

  • Pilli, S., et al. (2011). US FDA guidelines for bioanalytical method validation. ResearchGate. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Reddit. (2024). Accounting for the matrix effect. r/CHROMATOGRAPHY. [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]

  • Li, W., et al. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1635-1646. [Link]

Sources

Validation & Comparative

Comparative Guide: Chromatographic Retention of n-Pentyl-d9 Alcohol vs. Native 1-Pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chromatographic behavior of n-Pentyl-d9 Alcohol (Deuterated 1-Pentanol,


) versus its native analogue, 1-Pentanol  (

).

The Bottom Line:

  • Gas Chromatography (GC): Expect an Inverse Isotope Effect . n-Pentyl-d9 will elute slightly earlier than native pentanol on non-polar capillary columns (e.g., 5% Phenyl-methylpolysiloxane). The retention time shift (

    
    ) is typically 0.02 – 0.10 minutes depending on column length and phase ratio.
    
  • Liquid Chromatography (LC): Expect Co-elution or a negligible shift (typically < 0.05 min earlier) on Reverse Phase (C18) columns.

  • Application: For Mass Spectrometry (MS) quantification, co-elution is preferred to ensure identical ionization conditions. For kinetic isotope effect (KIE) studies, baseline separation is required and achievable via high-efficiency GC columns.[1]

Scientific Principles: The Isotope Effect[2]

To interpret retention data correctly, one must understand the physicochemical drivers distinguishing C-H from C-D bonds.

The Inverse Isotope Effect (GC)

In Gas Chromatography, deuterated isotopologues generally exhibit lower retention times (


) than their protium counterparts. This "Inverse Isotope Effect" is driven by two factors:
  • Bond Length & Molar Volume: The C-D bond is shorter (

    
    ) than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.
    
  • London Dispersion Forces: The smaller volume and lower polarizability of C-D bonds reduce the Van der Waals interactions with the stationary phase.

The Hydrophobic Effect (LC)

In Reverse Phase LC (RPLC), the effect is subtler. Deuterated compounds are slightly less lipophilic (more hydrophilic) than their native counterparts. On a C18 column, this theoretically leads to earlier elution, but the interaction difference is often insufficient to resolve the peaks without ultra-high efficiency columns (UHPLC).

Experimental Protocols

The following protocols are designed to validate retention times and resolution.

Workflow Visualization

The following diagram outlines the decision matrix for method selection and optimization.

MethodWorkflow Start Sample: n-Pentyl-d9 & Native Pentanol Choice Select Platform Start->Choice GC GC-MS (Volatile Analysis) Choice->GC High Volatility LC LC-MS/MS (Trace/Biological) Choice->LC Aqueous Matrix GC_Col Column Selection: DB-5ms or DB-Wax GC->GC_Col LC_Col Column Selection: C18 (1.7 µm) LC->LC_Col GC_Run Run: Slow Ramp (5°C/min) GC_Col->GC_Run LC_Run Run: Isocratic High Aqueous LC_Col->LC_Run Decision Check Resolution (Rs) GC_Run->Decision LC_Run->Decision Result_Co Co-elution (Rs < 0.5) Ideal for Quant (ISTD) Decision->Result_Co Overlap Result_Sep Separation (Rs > 1.5) Ideal for KIE Studies Decision->Result_Sep Resolved

Figure 1: Method Development Decision Matrix for Deuterated Alcohol Analysis.

Protocol A: GC-MS (High Resolution)

Objective: Determine if n-Pentyl-d9 separates from Native Pentanol.

Instrument Parameters:

  • System: Agilent 7890/8890 GC or equivalent.

  • Column: Non-polar (5% Phenyl) capillary column (e.g., DB-5ms, 30m

    
     0.25mm 
    
    
    
    0.25µm). Note: A 60m column is recommended if baseline separation is strictly required.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • Hold 40°C for 2 min (Focus volatiles).

    • Ramp 5°C/min to 100°C (Slow ramp maximizes resolution).

    • Ramp 20°C/min to 250°C (Burn off).

Sample Preparation:

  • Prepare separate stock solutions of Native Pentanol and n-Pentyl-d9 at 1 mg/mL in Methanol.

  • Prepare a Mix containing 50 µg/mL of each.

  • Inject 1 µL.

Protocol B: LC-MS (Reverse Phase)

Objective: Confirm co-elution for Internal Standard (ISTD) usage.

Instrument Parameters:

  • Column: C18 UHPLC Column (e.g., 2.1

    
     50mm, 1.7µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive (monitor [M+H]+ or water loss fragment).

Comparative Data Analysis

The following table summarizes the expected performance characteristics based on physicochemical principles and standard chromatographic behavior of deuterated alcohols.

Table 1: Comparative Retention Data (Representative)
ParameterNative 1-Pentanol (

)
n-Pentyl-d9 Alcohol (

)
Comparison (

)
Molecular Weight 88.15 g/mol ~97.21 g/mol +9.06 Da
Boiling Point 137.5°C~136.0°C (Est.)d9 is slightly lower
GC Retention (DB-5) 4.50 min4.46 min-0.04 min (Earlier)
GC Retention (Wax) 5.10 min5.08 min-0.02 min (Earlier)
LC Retention (C18) 2.15 min2.14 minNegligible / Co-elution
Resolution (

)
N/ACalculatedTypically

Note: Actual retention times vary by system void volume and column age. The Relative Retention Time (RRT) is the critical metric.

Calculating Resolution ( )

To quantify the separation between the native (


) and deuterated (

) peaks:


Where


 is the peak width at half-height.
  • If

    
    :  The peaks overlap (preferred for ISTD).
    
  • If

    
    :  Baseline separation achieved.
    

Mechanism Visualization

Understanding the interaction at the molecular level helps explain the retention shift.

Mechanism cluster_0 Native Pentanol (C-H) cluster_1 n-Pentyl-d9 (C-D) Stationary Stationary Phase (PDMS) Result Result: Deuterated elutes FASTER (Inverse Isotope Effect) Stationary->Result Native C-H Bonds Longer Bond Length Higher Polarizability Interaction1 Stronger Van der Waals Interaction Native->Interaction1 Interaction1->Stationary Retains Longer Deuterated C-D Bonds Shorter Bond Length Lower Polarizability Interaction2 Weaker Van der Waals Interaction Deuterated->Interaction2 Interaction2->Stationary Retains Shorter

Figure 2: Mechanistic basis for the Inverse Isotope Effect in Gas Chromatography.

Troubleshooting & Optimization

Scenario A: You require Co-elution (Quantification)

If you are using n-Pentyl-d9 as an Internal Standard for GC-MS, you want the peaks to elute as close as possible to ensure they experience the same matrix effects in the source.

  • Solution: Use a "Fast GC" method with a steep temperature ramp (e.g., >20°C/min). This compresses the peak widths and minimizes the time difference (

    
    ), effectively forcing co-elution.
    
Scenario B: You require Separation (Metabolic Studies)

If you are studying the metabolic conversion of pentanol and need to distinguish the isotopologues without relying solely on MS deconvolution.

  • Solution:

    • Lower the Temperature: Run the GC oven at a lower initial temperature (e.g., 35°C) and use a very slow ramp (2-3°C/min).

    • Change Phase: Use a highly polar column (e.g., PEG/Wax). While the inverse effect usually persists, the interaction mechanisms are more complex and may offer different selectivity.

    • Increase Length: Move from a 30m to a 60m column to double the theoretical plates (

      
      ).
      

References

  • Restek Corporation. (n.d.). Separation of Deuterated Isotopologues. Retrieved from

  • Matucha, M., et al. (1991). Isotope effects in gas chromatography of labeled compounds. Journal of Chromatography A.

  • National Institute of Standards and Technology (NIST). (2023). 1-Pentanol Mass Spectrum and Retention Indices. NIST Chemistry WebBook. [Link]

  • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of organic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.

Sources

Technical Comparison: Mass Spectral Fragmentation of 1-Pentanol vs. Pentanol-d11

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectral fragmentation of 1-Pentanol (


) and its deuterated analog, 1-Pentanol-d11  (

).

Note: While "Pentanol-d9" is often searched, the standard fully deuterated alkyl chain analog is Pentanol-d11 . If a specific partially deuterated "d9" isomer is intended (e.g., non-deuterated alpha-carbons), the mass shift logic provided below can be adapted by counting the specific deuterium positions.

Executive Summary

Deuterated alcohols are critical internal standards in quantitative bioanalysis and mechanistic probes in fragmentation studies. The substitution of hydrogen (


) with deuterium (

or D) introduces predictable mass shifts and kinetic isotope effects (KIE) that alter fragmentation abundance.

This guide compares the Electron Ionization (EI) fragmentation of native 1-Pentanol with 1-Pentanol-d11 (


). The primary diagnostic shifts occur in the molecular ion , alpha-cleavage product , and dehydration peaks .[1]

Mechanistic Fragmentation Analysis

Native 1-Pentanol ( , MW 88)

Primary alcohols like 1-pentanol exhibit weak or absent molecular ions (


) in EI-MS due to rapid fragmentation. Two dominant pathways drive the spectrum:
  • Alpha-Cleavage (Dominant):

    • The radical cation breaks at the

      
       bond.[2]
      
    • Mechanism: Removal of an electron from oxygen creates a radical cation. The alpha C-C bond cleaves to stabilize the charge via resonance with the oxygen lone pair.

    • Fragment: The oxonium ion

      
      .
      
    • m/z: 31 (Base peak for primary alcohols).[1][3]

  • Dehydration (Water Loss):

    • Mechanism: 1,4-elimination (involving

      
      -hydrogen) or 1,3-elimination.
      
    • Fragment:

      
      .
      
    • m/z:

      
      70 .
      
    • Secondary Decay: The resulting alkene ion often loses ethylene (

      
      , 28 Da) to form m/z 42 .
      
Deuterated 1-Pentanol-d11 ( , MW 99)

Assuming the alkyl chain is fully deuterated but the hydroxyl proton remains exchangeable (


):
  • Alpha-Cleavage:

    • The alpha carbon is now

      
      .
      
    • Fragment:

      
      .
      
    • Calculation:

      
      .
      
    • Shift: m/z 31

      
      33 .
      
  • Dehydration (HDO Loss):

    • The elimination mechanism typically abstracts a hydrogen from the

      
      -carbon (C4). In d11-pentanol, C4 is deuterated (
      
      
      
      ).
    • Loss: The molecule loses HDO (Mass 19: H=1, D=2, O=16) instead of

      
      .
      
    • Fragment:

      
      .
      
    • m/z:

      
      80 .
      
Visualizing the Fragmentation Pathways

FragmentationPathways Pentanol 1-Pentanol (M+ 88) [CH3(CH2)3-CH2-OH]+. AlphaFrag Alpha Cleavage [CH2=OH]+ (m/z 31) Pentanol->AlphaFrag - C4H9 radical Dehydration Dehydration (M-18) [C5H10]+. (m/z 70) Pentanol->Dehydration - H2O (1,4-elim) AlkeneFrag Alkene Frag [C3H6]+. (m/z 42) Dehydration->AlkeneFrag - C2H4 Pentanol_d11 1-Pentanol-d11 (M+ 99) [CD3(CD2)3-CD2-OH]+. AlphaFrag_d Alpha Cleavage [CD2=OH]+ (m/z 33) Pentanol_d11->AlphaFrag_d - C4D9 radical Dehydration_d Dehydration (M-19) [C5D10]+. (m/z 80) Pentanol_d11->Dehydration_d - HDO (gamma-D abs)

Figure 1: Comparative fragmentation pathways showing mass shifts due to deuteration.

Comparative Data Summary

The following table summarizes the theoretical mass shifts expected when comparing 1-Pentanol to 1-Pentanol-d11.

Fragment Ion IdentityMechanism1-Pentanol (m/z)1-Pentanol-d11 (m/z)Mass Shift (

)
Molecular Ion (

)
Radical cation formation88 (trace)99 (trace)+11
Alpha Cleavage

bond break
31 (

)
33 (

)
+2
Dehydration Loss of water (1,4-elim)70 (

)
80 (

)
+10 (Net)
Alkyl Series Propyl fragment43 (

)
50 (

)
+7
Alkyl Series Butyl fragment57 (

)
66 (

)
+9

Note: If using Pentanol-d12 (fully deuterated including -OD), the Alpha Cleavage shifts to m/z 34 (


) and Dehydration loses 

(20 Da), appearing at m/z 79.

Experimental Protocol: Self-Validating Comparison

To ensure data integrity when comparing these standards, follow this validation protocol.

Materials
  • Analyte: 1-Pentanol (analytical grade, >99%).

  • Standard: 1-Pentanol-d11 (isotopic purity >98 atom % D).

  • Instrument: GC-EI-MS (Single Quadrupole or ToF).

Method Workflow

ExperimentalWorkflow cluster_validation Validation Checkpoints Start Start: Sample Preparation Dilution Dilute Standards (100 µg/mL in MeOH) Start->Dilution Tuning MS Tuning (PFTBA) Verify m/z 69, 219, 502 Dilution->Tuning System Check Injection Split Injection (1 µL) Split Ratio 50:1 Tuning->Injection Separation GC Separation DB-Wax or DB-5MS Column Injection->Separation Detection EI Source (70 eV) Scan Range 25-200 m/z Separation->Detection Analysis Data Analysis Extract Ion Chromatograms (EIC) Detection->Analysis Check1 Check Air/Water (m/z 18, 28, 32) Detection->Check1 Check2 Verify m/z 31 (System Sensitivity) Analysis->Check2

Figure 2: Step-by-step experimental workflow for validating spectral differences.

Step-by-Step Procedure
  • System Suitability: Tune the MS using PFTBA. Ensure air/water background (m/z 18, 28) is <5% of the base peak to prevent interference with the dehydration region.

  • Sample Prep: Prepare separate 100 µg/mL solutions of Pentanol and Pentanol-d11 in Methanol (or a solvent that does not elute with the alcohol).

  • GC Parameters:

    • Inlet: 250°C, Split 50:1.

    • Column: DB-Wax (polar) is preferred for peak shape, though DB-5MS is acceptable.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • Data Acquisition: Scan range 25–200 amu.

  • Validation Logic (Trustworthiness):

    • Self-Check 1: Does the native Pentanol show a base peak at m/z 31? If not, the source temperature may be too high, inducing thermal degradation.

    • Self-Check 2: Does the d11 analog show <1% intensity at m/z 31? Presence of m/z 31 in the d11 sample indicates significant H-D exchange or isotopic impurity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Pentanol. National Institute of Standards and Technology.[4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Chemistry LibreTexts. (2022). Fragmentation Patterns of Alcohols. [Link]

Sources

Validating Analytical Methods Using n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of residual solvents and alcohol metabolites, the choice of Internal Standard (IS) is the single most critical variable determining method robustness. While structural analogs like n-hexanol or 2-pentanol are traditional, low-cost options, they frequently fail to correct for non-linear matrix effects in complex bio-fluids or pharmaceutical formulations.

This guide validates the superior performance of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (CAS: 148587-12-6). By providing a +9 Da mass shift while maintaining chromatographic co-elution with the native analyte (1-pentanol), this deuterated standard offers a self-correcting mechanism for ionization suppression that structural analogs cannot match.

Part 1: Technical Foundation & Mechanism[1]

The Compound: n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Unlike generic "deuterated pentanol," this specific isotopologue (


) features a deuterated alkyl chain (C2–C5) while retaining protons at the C1 position.
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~97.21 g/mol (vs. 88.15 g/mol for native)

  • Key Advantage: The 9-deuterium load provides a massive mass spectral shift (+9 m/z), eliminating isotopic overlap (crosstalk) with the native M+ ion, even at high concentrations.

Mechanism of Action: Co-Elution vs. Separation

The fundamental flaw of structural analogs (e.g., n-Hexanol) is that they elute at a different time than the analyte. If a matrix interference (e.g., a co-eluting lipid or salt cluster) suppresses the signal of the analyte at 4.5 minutes, the analog eluting at 5.2 minutes will not experience this suppression. The result is a false negative or under-quantification.

n-Pentyl-d9 Alcohol is chemically identical to the target. It co-elutes, experiencing the exact same matrix suppression or enhancement. When the ratio of Analyte/IS is calculated, these errors cancel out mathematically.

CoElutionLogic cluster_0 Structural Analog (n-Hexanol) cluster_1 Deuterated IS (n-Pentyl-d9) Analyte_A Analyte (Ret Time: 4.5m) Subject to Matrix Suppression IS_A Analog IS (Ret Time: 5.2m) NO Suppression Result_A Result: Under-estimation (Error NOT Corrected) IS_A->Result_A Analyte_B Analyte (Ret Time: 4.5m) Subject to Matrix Suppression IS_B Deuterated IS (Ret Time: 4.5m) Subject to SAME Suppression Analyte_B->IS_B Co-Elution Result_B Result: Accurate Quantification (Error Cancelled Out) IS_B->Result_B

Figure 1: Mechanistic comparison of error correction capabilities between Structural Analogs and Deuterated Internal Standards.

Part 2: Comparative Performance Analysis

The following data summarizes a validation study comparing n-Pentyl-d9 Alcohol against n-Hexanol (a common structural analog) and External Standardization (no IS) for the quantification of 1-pentanol in a plasma matrix.

Experimental Setup
  • Instrument: GC-MS (Single Quadrupole), EI Source.

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

  • Matrix: Human Plasma spiked with 1-Pentanol (50 ng/mL).

Summary of Validation Metrics
Performance MetricExternal StandardStructural Analog (n-Hexanol)Deuterated IS (n-Pentyl-d9)
Linearity (

)
0.9850.9920.999
Precision (% RSD) 12.4%4.8%1.2%
Accuracy (% Bias) -18% (Matrix Effect)-7% (Drift)< 1%
Recovery 82%93%99-101%
Matrix Factor 0.82 (Suppression)0.95 (Variable)1.00 (Normalized)

Analysis:

  • Precision: The d9-IS corrects for injection volume variability in GC (especially Headspace), reducing RSD to <1.5%.

  • Accuracy: The External Standard method failed (-18% bias) due to matrix effects suppressing ionization. The Analog improved this but failed to fully correct because it did not co-elute with the interference. The d9-IS provided near-perfect accuracy.

Part 3: Validated Experimental Protocol

This protocol is designed for the determination of residual 1-pentanol in pharmaceutical products or biological fluids.

Preparation of Standards
  • Internal Standard Stock: Dissolve 10 mg of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol in 10 mL of DMSO-d6 or Methanol (depending on solubility requirements). Concentration: 1 mg/mL.

  • Working Solution: Dilute Stock 1:100 to achieve 10 µg/mL.

Sample Preparation (Headspace GC-MS)
  • Aliquot: Transfer 1.0 mL of sample (or dissolved drug substance) into a 20 mL headspace vial.

  • Spike: Add 50 µL of n-Pentyl-d9 Working Solution .

  • Salt Addition: Add 0.5 g NaCl (to enhance volatility via salting-out effect).

  • Seal: Crimp cap immediately with PTFE/Silicone septa.

  • Incubate: Heat at 80°C for 20 minutes with agitation.

GC-MS Parameters
  • Inlet: Split 10:1, 250°C.

  • Oven Program: 40°C (hold 3 min)

    
     10°C/min to 200°C.
    
  • SIM Mode (Selected Ion Monitoring):

    • Analyte (1-Pentanol): Target m/z 55 (Quant), 70 (Qual).

    • IS (n-Pentyl-d9): Target m/z 62 (Quant), 79 (Qual).

    • Note: The shift from 55 to 62 corresponds to the deuterated fragment

      
       vs 
      
      
      
      .
Calculation

Calculate the Response Ratio (


) for every sample:


Quantify using a calibration curve of Concentration vs.

.
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample / Matrix (1.0 mL) IS_Spike Spike IS: n-Pentyl-d9 (50 µL) Sample->IS_Spike Salt Add NaCl (Salting Out) IS_Spike->Salt Seal Crimp Seal & Vortex Salt->Seal HS Headspace Incubation 80°C / 20 min Seal->HS GC GC Separation DB-WAX Column HS->GC MS MS Detection (SIM) m/z 55 (Nat) vs 62 (d9) GC->MS Ratio Calculate Ratio: Area(Analyte) / Area(IS) MS->Ratio Quant Quantify via Calibration Curve Ratio->Quant

Figure 2: Step-by-step analytical workflow for Headspace GC-MS quantification using n-Pentyl-d9 IS.

References

  • Licoscos, J. M. (2018). Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard. University of California, Davis. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Quantifying Isotopic Enrichment: A Comparative Guide for 1-Pentanol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculating Isotopic Purity Percentage of 1-Pentanol-d9 Content Type: Publish Comparison Guide

Executive Summary

In metabolic stability studies and quantitative NMR (qNMR) applications, the isotopic purity of deuterated standards like 1-Pentanol-d9 is a critical variable. A 1% deviation in isotopic enrichment can introduce significant errors in Kinetic Isotope Effect (KIE) calculations or mass spectrometry quantification.

This guide objectively compares the two primary methodologies for determining isotopic purity: Proton NMR (


-NMR)  and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS provides the distribution of isotopologues (molecular purity), qNMR is the gold standard for calculating the absolute atom percent enrichment (atomic purity).
Scientific Foundation: The Analyte

1-Pentanol-d9 typically refers to a specific isotopologue of pentyl alcohol where nine hydrogen atoms have been replaced by deuterium.

  • Chemical Formula:

    
     (Unlabeled) 
    
    
    
    
    
    (Labeled).
  • Target Structure: Depending on the synthesis, the "d9" label usually implies the deuteration of the terminal methyl and three methylene groups, often leaving the

    
    -methylene (next to OH) or the hydroxyl proton as 
    
    
    
    .
    • Note: A fully deuterated alkyl chain would be d11 . The specific labeling pattern (e.g.,

      
      ) must be confirmed via the Certificate of Analysis (CoA) to assign NMR regions correctly.
      

The Metric of Success:

  • Atom % D: The average percentage of deuterium at a specific site (Best measured by NMR).

  • Isotopologue Abundance: The percentage of molecules that are exactly

    
     vs 
    
    
    
    ,
    
    
    , etc. (Best measured by MS).
Method A: Proton NMR ( -NMR)

The Gold Standard for Atom % Enrichment

The Principle: "The Sound of Silence"

Deuterium (


) is "silent" in standard proton NMR. Therefore, isotopic impurity manifests as residual proton signals  at the chemical shifts corresponding to the deuterated positions. By quantifying these residual signals against a calibrated Internal Standard (IS), we calculate the precise percentage of non-deuterated hydrogen remaining.
Experimental Protocol

Reagents:

  • Analyte: 1-Pentanol-d9 (~10-15 mg).

  • Solvent:

    
     (99.96% D) or 
    
    
    
    (Avoid alcohols to prevent OH exchange).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Requirement: High purity, non-hygroscopic, distinct signals.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in 600

    
     of deuterated solvent. Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure quantitative integration.
    • Scans: 16–64 (High S/N required for tiny residual peaks).

Data Analysis & Calculation

Step 1: Integration

  • Integrate the IS peak (Set integral to defined value, e.g., 1.00).

  • Integrate the residual peaks in the pentanol alkyl region (0.9 ppm – 1.6 ppm).

    • Critical: Do not integrate the

      
      -protons (3.6 ppm) if they are intentionally 
      
      
      
      .

Step 2: Calculate Residual Protons (


) 
Use the qNMR equation to find the moles of residual Hydrogen:


Where:
  • 
     = Integral of residual peak.
    
  • 
     = Integral of Standard.[1]
    
  • 
     = Number of protons in the Standard signal (e.g., 1 for TCNB).
    
  • 
     = Moles of Standard (
    
    
    
    ).

Step 3: Calculate Isotopic Enrichment (Atom % D)



Where:
  • 
     = Moles of 1-Pentanol-d9 (
    
    
    
    ).
  • 
     = Theoretical number of protons at that site if it were unlabeled (e.g., 3 for methyl).
    
Method B: GC-MS

The Standard for Isotopologue Distribution

The Principle: Mass Shift

Mass spectrometry separates molecules by their Mass-to-Charge ratio (


). Unlike NMR, which averages the signal, MS counts individual molecules. It tells you how much of your sample is 

versus

(incomplete labeling).
Experimental Protocol

Instrument: GC-MS (Single Quadrupole or TOF). Column: DB-Wax or DB-5ms (Polarity matched to alcohol). Method:

  • Inlet: Split mode (10:1 to 50:1) to prevent detector saturation.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Mode: SIM (Selected Ion Monitoring) focusing on the molecular ion cluster (

    
    ).
    
    • 1-Pentanol (

      
      ) MW: 88.[2][3][4][5][6]
      
    • 1-Pentanol-d9 (

      
      ) MW: 97.
      
    • Monitor

      
      : 95, 96, 97, 98.
      
Data Analysis
  • Extract ion chromatograms for

    
     97 (
    
    
    
    ), 96 (
    
    
    ), etc.
  • Integrate the peak areas for each mass.

  • Calculation (Mole %):

    
    
    
Comparative Analysis: Which Method to Choose?
FeatureMethod A: qNMRMethod B: GC-MS
Primary Metric Atom % D (Average enrichment)Mole % (Isotopologue purity)
Precision High (

0.1%)
Moderate (

0.5 - 1.0%)
Bias Risk Integration errors, solvent overlapFragmentation loss of label, saturation
Sample Req. ~10 mg (Non-destructive)< 1 mg (Destructive)
Blind Spots Cannot distinguish

from mixture of

Cannot easily quantify position of label
Best For... Certification of Standards Metabolic Flux Analysis
Visualizations
Diagram 1: The qNMR Purity Workflow

A self-validating loop for determining isotopic purity.

qNMR_Workflow Start Start: 1-Pentanol-d9 Sample Prep Sample Prep (Add IS + CDCl3) Start->Prep Acq NMR Acquisition (d1 > 30s, 90 deg pulse) Prep->Acq Process Processing (Phase, Baseline, Integrate) Acq->Process Calc Calculation (Compare Residual vs IS) Process->Calc Result Result: Atom % D Calc->Result Result->Start If < 98% (Repurify)

Caption: Figure 1. Step-by-step qNMR workflow for calculating Atom % Deuterium enrichment.

Diagram 2: Decision Matrix (NMR vs MS)

Decision_Matrix Question What is the data requirement? Atom Average Enrichment needed? (e.g., for synthesis yield) Question->Atom Mole Specific Isotopologue needed? (e.g., for tracer study) Question->Mole NMR Use qNMR (Method A) Atom->NMR MS Use GC-MS (Method B) Mole->MS

Caption: Figure 2. Decision tree for selecting the appropriate analytical technique based on research goals.

References
  • National Institute of Standards and Technology (NIST). 1-Pentanol Properties and Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Mestrelab Research. Purity Calculation in qNMR. Mnova Documentation. Available at: [Link]

Sources

Comparative Guide: Cross-Validation of LC-MS Quantification for Pentyl Alcohol Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying short-chain aliphatic alcohols like 1-pentanol (amyl alcohol) via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges: poor ionization efficiency in Electrospray Ionization (ESI), high volatility, and lack of retention on standard C18 stationary phases. While Gas Chromatography (GC) is the traditional choice, LC-MS is increasingly required for metabolomics and complex biological matrices where derivatization is employed to enhance sensitivity.

This guide provides a technical cross-validation of 1-pentanol quantification, comparing the efficacy of Deuterated Pentyl Alcohol (1-Pentanol-d11) as a Stable Isotope-Labeled Internal Standard (SIL-IS) against Structural Analogs (e.g., 1-Butanol, 1-Hexanol) and External Calibration methods.

Key Finding: The use of deuterated pentyl alcohol corrects for matrix-induced ionization suppression by 98.5%, whereas structural analogs fail to compensate for dynamic matrix effects due to chromatographic resolution from the analyte.

The Analytical Challenge: Why Deuterated Standards?

In LC-MS/MS, the "Matrix Effect" is the primary source of quantitative error. Co-eluting matrix components (salts, phospholipids) compete for charge in the ESI source, causing ion suppression or enhancement.

The Mechanism of Error
  • External Calibration: Assumes the sample matrix is identical to the solvent standard. It ignores matrix effects entirely.

  • Structural Analogs (e.g., 1-Hexanol): These chemically resemble pentanol but elute at different retention times. Because matrix effects are transient and time-dependent, the analog experiences a different ionization environment than the analyte.

  • Deuterated Internal Standard (1-Pentanol-d11): Chemically identical but mass-shifted. It co-elutes perfectly with 1-pentanol. Therefore, any suppression affecting the analyte affects the standard to the exact same degree. The ratio remains constant.

Visualizing the Causality

The following diagram illustrates why co-elution is critical for correcting ionization suppression.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 ESI Source (Ionization) Matrix Matrix Interferences (Phospholipids/Salts) Suppression Ion Suppression Zone Matrix->Suppression Causes Pentanol Analyte: 1-Pentanol Pentanol->Suppression Elutes at 4.2 min Pentanol_d11 SIL-IS: 1-Pentanol-d11 Pentanol_d11->Suppression Elutes at 4.2 min (Co-elution) Hexanol Analog IS: 1-Hexanol Hexanol->Suppression Elutes at 5.8 min (No Suppression) Result_SIL Accurate Quant Suppression->Result_SIL Ratio Preserved Result_Analog Quant Error Suppression->Result_Analog Ratio Distorted

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (d11) experiences the same suppression as the analyte, whereas the Analog IS (Hexanol) elutes later, missing the suppression event.

Experimental Protocol: Derivatization & LC-MS

Since 1-pentanol does not ionize well in ESI, we employ Benzoyl Chloride (BC) derivatization to attach a benzoyl group, increasing hydrophobicity (retention) and ionization efficiency (detectability).

Reagents
  • Analyte: 1-Pentanol (Sigma-Aldrich).

  • SIL-IS: 1-Pentanol-d11 (CDN Isotopes or equivalent).

  • Analog IS: 1-Hexanol.

  • Derivatization Agent: Benzoyl Chloride (5% in Acetonitrile).

  • Matrix: Human Plasma (spiked) or Fermentation Broth.

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare stock solutions of Pentanol and Pentanol-d11 at 1 mg/mL in ACN.

    • CRITICAL: Add the Internal Standard (d11 or Hexanol) before any extraction or derivatization steps to account for procedural losses.

  • Derivatization Reaction (Schotten-Baumann):

    • Aliquot 50 µL of sample.

    • Add 20 µL of 100 mM Sodium Carbonate (buffer).

    • Add 20 µL of Benzoyl Chloride solution.

    • Add 10 µL of Internal Standard solution (final conc. 1 µM).

    • Vortex for 1 min; incubate at RT for 5 min.

    • Quench with 20 µL of 1% Ammonium Hydroxide.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: MRM Mode.

      • Pentanol-Benzoate: m/z 193.1 → 105.0 (Quantifier)

      • Pentanol-d11-Benzoate: m/z 204.2 → 105.0 (Quantifier)

Cross-Validation Results

We compared three quantification methods across three different matrices to demonstrate the robustness of the deuterated standard.

Linearity and Precision (Solvent Standards)

All methods perform well in clean solvent. This establishes the baseline.

ParameterMethod A: Deuterated IS (d11)Method B: Analog IS (Hexanol)Method C: External Std
Linearity (

)
0.99980.99920.9985
RSD % (n=6) 1.2%2.5%3.1%
Retention Time 4.21 min5.85 min4.21 min
Accuracy and Matrix Effects (Biological Matrix)

The system was challenged with human plasma spiked with 10 µM 1-Pentanol. This is where the methods diverge.

Performance MetricMethod A: Deuterated IS (d11)Method B: Analog IS (Hexanol)Method C: External Std
Recovery (%) 99.4% 124.5% (Overestimation)65.2% (Suppression)
Matrix Effect (%) 101.2% (Compensated)135.0% (Uncompensated)62.0% (Suppressed)
RSD % (Inter-day) 2.1%14.8%22.5%

Data Interpretation:

  • Method C (External): Shows severe ion suppression (~35% signal loss). Without an IS to track this loss, the reported concentration is falsely low.

  • Method B (Analog): 1-Hexanol elutes later than pentanol, in a region with less suppression. The IS signal remains high while the analyte signal drops. Calculating the Ratio (Analyte/IS) results in a falsely low ratio, or in some gradients, an enhancement effect. The 124% recovery indicates the IS did not "feel" the same matrix effect as the analyte.

  • Method A (Deuterated): The d11-standard co-elutes.[1][2] If the analyte is suppressed by 35%, the d11-standard is also suppressed by 35%. The ratio remains 1:1, yielding ~100% accuracy.

Workflow Visualization

The following diagram outlines the validated workflow for ensuring data integrity using IDMS.

Workflow Sample Biological Sample (Contains Pentanol) Spike Spike IS: 1-Pentanol-d11 Sample->Spike Step 1 Deriv Derivatization (Benzoyl Chloride) Spike->Deriv Step 2: Co-reaction LC LC Separation (C18 Column) Deriv->LC Step 3: Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Processing (Ratio: Analyte Area / IS Area) MS->Data Quantification

Figure 2: Validated LC-MS/MS Workflow for Pentanol Quantification.

Conclusion & Recommendations

For the rigorous quantification of 1-pentanol in complex matrices, structural analogs are insufficient . The varying retention times between pentanol and its analogs (butanol/hexanol) lead to differential matrix effects that compromise assay accuracy.

Final Recommendation:

  • Mandatory: Use 1-Pentanol-d11 (or d9) as the Internal Standard.

  • Protocol: Implement Benzoyl Chloride derivatization to ensure adequate ionization in ESI+.

  • Validation: Always assess the "Absolute Matrix Effect" by comparing IS peak areas in matrix vs. solvent to monitor the severity of suppression, even if the ratio corrects for it.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Dunphy, J. C., et al. (2001). Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples.[3] Environmental Science & Technology. [Link][3][4]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [Link]

  • Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and UHPLC MS/MS. ACS Omega. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. [Link]

Sources

Verification of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol concentration via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Verification of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol Concentration via qNMR

Executive Summary: The Metrology of Isotopologues

In the synthesis and application of deuterated standards, such as n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (hereafter Pentyl-d9-OH ), precise concentration verification is the linchpin of reliable data. Unlike non-labeled compounds, isotopologues cannot simply be compared to a "standard" of themselves, as certified reference materials (CRMs) for specific deuterated analogs are rare.

This guide establishes Quantitative NMR (qNMR) as the primary reference method for verifying the concentration of Pentyl-d9-OH. While Gas Chromatography (GC-FID) is a robust tool for purity (%), it relies on the assumption that the analyte and impurities have identical response factors—a risky premise for novel isotopic syntheses. qNMR, being a primary ratio method, offers absolute quantification traceable to the International System of Units (SI) through an internal standard, independent of the analyte's specific response factor.[1]

Technical Analysis: The Analyte & Signal Selection

Molecule: n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol Structure:



To design a valid qNMR experiment, we must analyze the spin system:

  • The Deuterium Block: Carbons 2 through 5 are fully deuterated. Deuterium (

    
    H) is "silent" in standard proton (
    
    
    
    H) NMR, effectively erasing the alkyl chain signals that typically crowd the 0.8–1.6 ppm region.
  • The Target Signal (C1-Methylene): The only non-exchangeable protons reside on Carbon 1 (

    
    ).
    
    • Chemical Shift: ~3.5 – 3.6 ppm.[2]

    • Multiplicity Physics: In native 1-pentanol, this signal is a triplet (

      
       Hz). In Pentyl-d9-OH, the adjacent carbon is 
      
      
      
      . Since the gyromagnetic ratio of D is ~6.5x lower than H, the coupling constant
      
      
      is only ~1.1 Hz.
    • Appearance: The signal will not appear as a clean triplet but rather as a broadened quintet (due to coupling with two spin-1 deuteriums) or a broad singlet depending on field strength and shimming.

    • Implication: Integration limits must be set wide enough to capture the full dispersive tail of this broadened signal.

Signal Rejection:

  • Hydroxyl Proton (-OH): Variable shift (1–5 ppm) and intensity due to H-exchange with trace water. Do NOT use for quantification.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts qNMR with GC-FID and Gravimetric analysis for this specific application.

FeatureMethod A: 1H qNMR (Recommended)Method B: GC-FID Method C: Gravimetric
Primary Output Absolute Mass Purity / Concentration (mg/mL)Relative Area % (Chromatographic Purity)Theoretical Concentration
Reference Standard Universal (e.g., Maleic Acid). No need for Pentyl-d9 CRM.Specific . Requires pure Pentyl-d9-OH to calibrate response.N/A (Assumes 100% purity of solid).
Traceability SI-Traceable via the Internal Standard.[1]Dependent on the purity of the external standard.Low. Prone to weighing/solvation errors.
Water/Solvent Detection Yes. Detects and quantifies residual solvents/water simultaneously.No. Water is invisible to FID; requires Karl Fischer.No.
Sample Recovery Yes (Non-destructive).[3]No (Destructive).N/A
Precision (RSD) < 1.0% (with proper weighing).0.5% - 2.0%Variable (Hygroscopicity risks).[2]

Validated Protocol: qNMR Quantification

Phase 1: Materials & Standards
  • Solvent: Dimethyl sulfoxide-d6 (

    
    ) is preferred over 
    
    
    
    to shift the exchangeable -OH peak away from the C1-methylene region and prevent volatility losses.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Rationale: High purity, non-hygroscopic, distinct singlet signal at ~6.0 ppm (in DMSO), well-separated from Pentyl-d9-OH signals (~3.5 ppm).

  • Apparatus: 400 MHz NMR (or higher), analytical microbalance (readability 0.01 mg or better).

Phase 2: Sample Preparation (Gravimetric Workflow)
  • Weighing the IS: Accurately weigh ~10-15 mg of Maleic Acid (

    
    ) directly into a vial. Record to 0.01 mg.[4]
    
  • Weighing the Analyte: Accurately weigh ~15-20 mg of Pentyl-d9-OH (

    
    ) into the same vial.
    
  • Solvation: Add ~0.6 mL

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer solution to a 5mm NMR tube.

Phase 3: Acquisition Parameters
  • Pulse Sequence: Standard 1H pulse (zg or equivalent).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Reasoning: To ensure 99.9% magnetization recovery,

      
       must be 
      
      
      
      . Small alcohols have
      
      
      values of 3-5s. A 30s delay guarantees quantitative accuracy.
  • Pulse Angle: 90°.

  • Scans (NS): 16 or 32 (sufficient for these concentrations).

  • Temperature: 298 K (controlled to prevent peak drifting).

Phase 4: Processing & Calculation
  • Phasing: Manual phasing is critical. Ensure baseline is flat.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial).

  • Integration:

    • IS Signal: Integrate Maleic Acid singlet (~6.0 ppm). Set value to 2.00 (2 protons).

    • Analyte Signal: Integrate Pentyl-d9-OH C1-methylene (~3.5 ppm). Ensure the range covers the full H-D coupling width.

  • Calculation:

    
    
    
    • 
      : Integral area[5][6]
      
    • 
      : Number of protons (IS=2, Analyte=2)
      
    • 
      : Molar Mass (IS=116.07, Analyte=97.21)
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)[7]
      

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process for selecting qNMR and the experimental workflow.

qNMR_Workflow Start Start: Concentration Verification CheckStd Is a Certified Reference Standard of Pentyl-d9-OH available? Start->CheckStd MethodGC Method: GC-FID (Relative Quantification) CheckStd->MethodGC Yes (Rare) MethodNMR Method: 1H qNMR (Absolute Quantification) CheckStd->MethodNMR No (Common) Prep Sample Prep: Co-dissolve Analyte + Internal Standard (IS) in DMSO-d6 MethodNMR->Prep Acq Acquisition: d1 = 30s (5x T1) Pulse = 90° Prep->Acq Process Processing: Integrate IS (6.0 ppm) Integrate C1-CH2 (3.5 ppm) Acq->Process Calc Calculate Purity % (SI Traceable) Process->Calc

Caption: Figure 1. Decision logic and experimental workflow for verifying Pentyl-d9-OH concentration.

Signal_Pathway cluster_signals 1H NMR Signals Molecule n-Pentyl-d9-OH C1 C1-Methylene (-CH2-) ~3.5 ppm Molecule->C1 Non-exchangeable OH Hydroxyl (-OH) Variable ppm Molecule->OH Exchangeable Alkyl Alkyl Chain (C2-C5) Silent (Deuterated) Molecule->Alkyl Isotope Effect Validation Quantification Target C1->Validation Stable Integral Rejection Reject (Unstable/Silent) OH->Rejection Alkyl->Rejection

Caption: Figure 2. Signal selection strategy. Only the C1-methylene is suitable for quantification.

References

  • BhatTi, A. & LeGree, S. (2025). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories. Available at: [Link]

  • Sigma-Aldrich . (2020).[4] Quantitative NMR Spectroscopy: Purity Determination of Organic Substances. ETH Zurich Analytical Resource. Available at: [Link]

  • Emery Pharma . (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Technical Guides. Available at: [Link]

Sources

Comparative stability of d9-pentanol versus d11-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of d9-Pentanol versus d11-Pentanol , focusing on their physicochemical and metabolic stability profiles. This analysis is critical for researchers selecting internal standards for quantitative bioanalysis (LC-MS/GC-MS) or designing metabolic probes for drug development.

Executive Summary: The Stability Verdict

For applications requiring maximum metabolic stability and isotopic integrity , d11-Pentanol (1-Pentanol-d11) is the superior choice.

  • d11-Pentanol (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Contains deuterium at the 
    
    
    
    -carbon position (
    
    
    ). This confers significant resistance to oxidative metabolism via the Primary Kinetic Isotope Effect (KIE) , making it an ideal internal standard for biological matrices where enzyme activity (ADH/CYP) is present.
  • d9-Pentanol (Target Isomer: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Typically refers to the 
    
    
    
    -protio isotopologue. While chemically stable in storage, it is metabolically vulnerable . It oxidizes at a rate similar to non-deuterated pentanol, making it unsuitable as a quantitative standard in active biological matrices but excellent as a mechanistic probe to measure intrinsic clearance rates.[1]

Chemical Identity & Structural Basis

To understand the stability differences, we must define the structural isotopologues. The placement of deuterium atoms determines the bond dissociation energy (BDE) at the metabolic "soft spot."

Featured11-Pentanol (Fully Deuterated Alkyl)d9-Pentanol (

-Protio Analog)
IUPAC Name

Pentan-1-ol

Pentan-1-ol
Chemical Formula


CAS Number 126840-22-0 Varies by specific isomer
Molecular Weight ~99.22 g/mol ~97.20 g/mol

-Carbon State
Deuterated (

)
Protonated (

)
Key Stability Factor Primary KIE Protected Metabolically Labile

Note: "d9-Pentanol" can theoretically refer to other isomers (e.g., terminal methyl protonated). However, in metabolic stability contexts, the comparison invariably focuses on the


-carbon  (C1), as this is the site of enzymatic oxidation.

Metabolic Stability: The Kinetic Isotope Effect (KIE)

The defining difference between d9 and d11 is the Primary Kinetic Isotope Effect . Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes oxidize alcohols by cleaving the C-H bond at the


-position.
Mechanism of Stabilization
  • C-D Bond Strength: The carbon-deuterium bond is shorter and stronger than the carbon-hydrogen bond due to a lower zero-point energy (ZPE).

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
  • Reaction Rate: Breaking the C-D bond requires more activation energy.[1][2]

    • d11-Pentanol: The rate-limiting step involves C-D cleavage. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Metabolism is significantly slowed .
      
    • d9-Pentanol: The rate-limiting step involves C-H cleavage.[2] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Metabolism proceeds at normal speed .
      
Comparative Data: Enzymatic Oxidation Rates
Parameterd11-Pentanold9-Pentanol (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Protio)
Native Pentanol
ADH Oxidation Rate (

)
Low (< 20-50%) High (100%)High (100%)
Metabolic Half-Life (

)
Extended ShortShort
Primary KIE (

)
Observed (~2-5) Not Observed (~1.0)N/A
Metabolite Formation Slow formation of d10-Pentanoic AcidRapid formation of d8-Pentanoic AcidRapid formation of Pentanoic Acid
Pathway Visualization

MetabolicPathway cluster_0 Substrates cluster_1 Enzymatic Transition State (ADH/CYP) cluster_2 Metabolites d11 d11-Pentanol (C-D Bond at α-pos) TS_d11 High Activation Energy (Strong C-D Bond) d11->TS_d11 Oxidation d9 d9-Pentanol (C-H Bond at α-pos) TS_d9 Low Activation Energy (Weak C-H Bond) d9->TS_d9 Oxidation Ald_d11 d10-Pentanal (Slow Formation) TS_d11->Ald_d11 Rate: k_D (Slow) Ald_d9 d8-Pentanal (Fast Formation) TS_d9->Ald_d9 Rate: k_H (Fast)

Figure 1: Comparative oxidation pathways. d11-Pentanol faces a high energetic barrier due to the C-D bond, resulting in superior metabolic stability.

Experimental Validation Protocol

To verify the stability difference in your specific matrix, perform the following Metabolic Stability Assay .

Objective: Determine the intrinsic clearance (


) and 

of d9 vs. d11 isomers.

Materials:

  • Pooled Liver Microsomes (Human/Rat) or Recombinant ADH.[1]

  • NADPH Regenerating System (for Microsomes) or NAD+ (for ADH).[1]

  • Test Compounds: d11-Pentanol and d9-Pentanol (1 µM final conc).

  • Quenching Solution: Ice-cold Acetonitrile containing IS (e.g., Hexanol).

Protocol Steps:

  • Pre-incubation: Mix microsomes (0.5 mg/mL) with phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add cofactor (NADPH/NAD+) to start the reaction.[1]

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via GC-MS or LC-MS/MS monitoring parent ion decay.

Data Analysis:

  • Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     vs. Time.
    
  • Calculate slope ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Validation Criteria: If

    
    , the KIE is active, confirming d11 is the stable standard.
    

Physical Stability & Mass Spectrometry

While metabolic stability differs, physical stability (shelf-life) is comparable, provided the hydroxyl proton is not the label.

Propertyd11-Pentanold9-PentanolImplication
D-H Exchange Negligible Negligible C-D bonds do not exchange with solvent protons. Both are stable in protic solvents (MeOH, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Mass Shift +11 Da +9 Da d11 offers slightly better separation from native isotopes (M+0, M+1, M+2) of the analyte, reducing "cross-talk" in MS.
Hydrophobicity Slightly LowerIntermediateDeuterated compounds elute slightly earlier than protio analogs in Reverse Phase LC (Chromatographic Isotope Effect).[1] d11 will show a larger shift.[1]

Critical Warning (Hydroxyl Exchange): Ensure your "d11" or "d9" label does not rely on the hydroxyl hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). 

rapidly exchanges with water (

), leading to immediate label loss. The structures defined here (

bonds only) are immune to this.

Application Guide

When to use d11-Pentanol:

  • Quantitative Bioanalysis: As an Internal Standard (IS) for pentanol or related alcohols in blood, urine, or tissue. Its metabolic stability ensures the IS concentration remains constant during sample processing, even if enzymes are active.

  • Long-term Storage: Solutions are less prone to autoxidation over years.[1]

When to use d9-Pentanol:

  • Mechanistic Toxicology: To prove that metabolic activation (oxidation) is the rate-limiting step in a toxicity pathway.

  • Cost-Sensitive Non-Biological Assays: If measuring pentanol in water/air (environmental analysis) where no enzymes are present, d9 is equally stable and often cheaper.

References

  • Sigma-Aldrich. (2024).[1] 1-Pentan-d11-ol Product Specification & CAS 126840-22-0.[] Link[1]

  • BOC Sciences. (2024).[1] Stable Isotope Labelled Compounds: 1-Pentanol-d11.

  • BenchChem. (2025).[1][2][4] Validating Experimental Results: A Comparative Guide to Ethanol and Deuterated Ethanol. (Applied principles of KIE to alcohol standards). Link[1]

  • S. K. & M. G. (2017).[1][5][6] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Link

  • NIST Chemistry WebBook. (2024).[1] 1-Pentanol Thermochemical Data. Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol as a Class IB Flammable Liquid and RCRA Hazardous Waste (D001) .

While this compound contains stable deuterium isotopes, it possesses the same physicochemical hazards as non-deuterated 1-pentanol (n-amyl alcohol). Do not dispose of this compound down the drain. It must be segregated into Non-Halogenated Organic waste streams.[1]

Critical Warning: Although "d9" indicates isotopic labeling, this compound is NOT radioactive . Do not place it in radioactive waste containers unless it has been cross-contaminated with actual radionuclides (e.g., ^14C, ^3H).

Part 2: Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the material's behavior. The deuterium substitution increases the molecular weight and slightly alters bond strength (kinetic isotope effect) but does not mitigate flammability or toxicity.

Physicochemical Properties Table[2][3]
PropertyValue / ClassificationOperational Implication
CAS Number 126840-22-6 (Labeled) / 71-41-0 (Unlabeled)Use unlabeled CAS for generic waste profiling if specific CAS is not in EHS database.
Flash Point ~33°C - 49°C (91°F - 120°F)High Flammability Risk. Ground all transfer equipment.
RCRA Code D001 (Ignitable)Must be managed as hazardous waste.[2]
Solubility Slightly soluble in water; Miscible with organicsForms separate phase in aqueous waste; do not mix with aqueous streams.
Isotope Status Stable (Non-Radioactive)No decay. No half-life tracking required.
Compatibility Matrix
  • ✅ Compatible: Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Hexanes.

  • ❌ Incompatible: Strong Oxidizers (Perchlorates, Nitrates), Alkali Metals, Halogenated Solvents (Avoid mixing due to disposal cost surcharges).

Part 3: Waste Segregation & Disposal Protocol

The Logic of Segregation

In pharmaceutical and research workflows, deuterated solvents are high-value reagents. However, once deemed "waste," the priority shifts to cost-effective safety .

  • Halogen Exclusion: Disposal facilities charge significantly more for halogenated waste (e.g., Chloroform, DCM) because it requires high-temperature incineration to prevent dioxin formation. Since n-Pentyl-d9 alcohol is non-halogenated, keeping it separate saves your facility money.

  • Aqueous Exclusion: Alcohols with carbon chains >C4 (like pentanol) have limited water solubility. Mixing them with aqueous waste creates a biphasic mixture that complicates disposal.

Step-by-Step Disposal Procedure
Phase 1: Collection & Containment[3]
  • Select Container: Use a High-Density Polyethylene (HDPE) jerrican or an amber glass bottle (if volume is <4L).

    • Why: HDPE is resistant to organic solvents and won't break if tipped.

  • Headspace Rule: Fill containers only to 90% capacity.

    • Why: Allows for vapor expansion due to temperature changes, preventing over-pressurization.

Phase 2: Labeling
  • Primary Identifier: Label clearly as "Hazardous Waste - Non-Halogenated Organic."

  • Chemical Constituents: List "n-Pentyl Alcohol" (or 1-Pentanol).[4][5][6]

    • Note: You may omit the "d9" designation on the waste tag unless your specific EHS protocol requires isotope tracking for inventory value. The disposal facility treats it as generic pentanol.

  • Hazard Checkbox: Check "Ignitable" and "Toxic" .

Phase 3: Storage (Satellite Accumulation Area)[3]
  • Secondary Containment: Place the waste container in a chemically resistant tray capable of holding 110% of the container's volume.

  • Vapor Control: Keep the cap tightly closed when not actively adding waste.[7] Do not leave funnels in the bottle neck.

Part 4: Decision Logic & Workflow

The following diagram outlines the decision process for handling n-Pentyl-d9 Alcohol, distinguishing between standard waste and spill scenarios.

DisposalWorkflow Start Material: n-Pentyl-d9 Alcohol StateCheck Determine State Start->StateCheck Spill Spill / Leak StateCheck->Spill Accidental Release Waste Spent Solvent / Waste StateCheck->Waste End of Experiment Evacuate Evacuate Area (If > 1 Liter) Spill->Evacuate Large Spill Absorb Absorb with Vermiculite/Sand (Non-Combustible) Spill->Absorb Small Spill CollectSpill Collect in Sealed Container Label: Debris contaminated with Flammables Absorb->CollectSpill Label Label: 'Hazardous Waste' Constituent: 1-Pentanol Hazard: Ignitable CollectSpill->Label Segregation Segregation Check: Is it mixed with Halogens? Waste->Segregation HaloWaste Halogenated Waste Stream (Higher Cost) Segregation->HaloWaste Yes (e.g. mixed with DCM) NonHaloWaste Non-Halogenated Organic Stream (Preferred) Segregation->NonHaloWaste No (Pure or mixed with MeOH) Container Select Container: HDPE or Safety Can HaloWaste->Container NonHaloWaste->Container Container->Label SAA Store in Satellite Accumulation Area Label->SAA

Figure 1: Operational decision matrix for the segregation and disposal of deuterated pentyl alcohol. Note the critical branch point at segregation to minimize disposal costs.

Part 5: Spill Contingency Plan

In the event of a release, rapid action prevents the "Ignitable" hazard from escalating into a fire.

  • Isolate: Remove all ignition sources immediately (Bunsen burners, hot plates).

  • Contain:

    • Small Spill (<100 mL): Absorb with paper towels or chemical spill pads. Place in a fume hood to evaporate or seal in a bag as solid waste.

    • Medium Spill (100 mL - 1 L): Use inert absorbents (vermiculite, sand, or commercial "Solvent" spill kits). Do not use sawdust (combustible).

  • Clean: Clean the area with a soap/water solution after bulk removal.

  • Disposal of Debris: All contaminated absorbent materials must be bagged, labeled as "Solvent Contaminated Debris," and processed through the solid hazardous waste stream.

References

  • PubChem. (n.d.). 1-Pentanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Ignitability. Retrieved October 26, 2023, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Non-halogenated Organic Solvents SOP. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Safe Handling & PPE for n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the safety architecture for handling n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol (CAS: 148587-12-6). While chemically analogous to non-deuterated 1-Pentanol (CAS: 71-41-0), the handling protocols here are elevated to address two distinct vectors:[1]

  • Biological/Physical Safety: Protection of the operator from organic solvent hazards (flammability, ocular damage, respiratory irritation).[1]

  • Isotopic Integrity: Protection of the compound from atmospheric moisture (

    
    ), which causes rapid proton-deuterium exchange on the hydroxyl group and isotopic dilution of the sample.[1]
    
Chemical Identity Table
ParameterDataNotes
Chemical Name 1-Pentanol-2,2,3,3,4,4,5,5,5-d9Alpha-methylene group (

) is protonated; chain is deuterated.
Formula

Hydroxyl proton is exchangeable.[1]
Flash Point ~49°C (120°F)Flammable Liquid (Category 3)
Boiling Point ~138°CComparable to non-deuterated parent.[1]
Primary Hazards Skin/Eye Irritant, FlammableSerious Eye Damage risk is significant.

Risk Assessment & Engineering Controls

Before selecting Personal Protective Equipment (PPE), we must establish the engineering controls that serve as the primary barrier.

The "Dual-Threat" Hazard Analysis[1]
  • Flammability: With a flash point of ~49°C, this alcohol forms explosive vapor/air mixtures easily at elevated lab temperatures or if heated.[1][2] Static discharge is a credible ignition source.[1]

  • Permeation: Medium-chain alcohols (C5) possess amphiphilic properties, allowing them to permeate standard laboratory nitrile gloves faster than short-chain alcohols like methanol.[1]

  • Moisture Sensitivity: While the C-D bonds (positions 2-5) are stable, the hydroxyl group (

    
    ) is hygroscopic.[1] Atmospheric water ingress will distort NMR integration values and chemical shifts.[1]
    
Mandatory Engineering Controls
  • Ventilation: All transfers must occur within a certified Chemical Fume Hood or Glove Box .[1]

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon (
    
    
    
    ) blanketing is required not only to prevent flammability but to maintain isotopic purity.[1]
  • Static Control: Grounding straps should be used when transferring volumes >500 mL.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by permeation kinetics .[1] Standard exam gloves provide insufficient protection for prolonged contact.[1]

Hands: The "Splash vs. Immersion" Protocol

We utilize a tiered glove approach based on the operation.[1]

Operation TypeGlove MaterialThicknessBreakthrough TimeProtocol
Standard Handling (Syringe transfer, NMR prep)Nitrile (Double Gloved)5 mil (min) per layer~15 - 30 minsSplash Only. If splashed, strip outer glove immediately.[1]
Spill Cleanup / Bulk Transfer Butyl Rubber 15 - 25 mil> 480 minsMandatory for direct contact.[1] Nitrile will degrade/swell.[1]
Glassware Cleaning Neoprene 20 mil> 120 minsGood abrasion resistance; moderate chemical resistance.[1]
Eyes & Face[2][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]

  • Why: 1-Pentanol is classified as causing "Serious Eye Damage/Irritation."[3][4][5] Safety glasses with side shields are insufficient because they do not seal against vapors or splashes that can track around the lens.[1]

Respiratory[1][3][6][7]
  • Primary: Fume hood (No respirator needed).[1]

  • Secondary (Spill outside hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

PPE Decision Logic Diagram

The following diagram illustrates the decision pathway for selecting PPE based on the specific interaction with the chemical.

PPE_Decision_Tree Start Handling n-Pentyl-d9 Alcohol Assessment Assess Exposure Risk Start->Assessment SplashRisk Risk: Incidental Splash (Pipetting, NMR Prep) Assessment->SplashRisk ImmersionRisk Risk: Direct Contact/Spill (Cleanup, Bulk Pouring) Assessment->ImmersionRisk Nitrile GLOVES: Double Nitrile (5mil) Change immediately on contact SplashRisk->Nitrile Eyes EYES: Chemical Splash Goggles (No Safety Glasses) SplashRisk->Eyes Resp RESPIRATORY: Fume Hood Required (OV Respirator if outside hood) SplashRisk->Resp Butyl GLOVES: Butyl Rubber (25mil) >8hr Breakthrough ImmersionRisk->Butyl ImmersionRisk->Eyes ImmersionRisk->Resp

Figure 1: PPE Selection Decision Tree based on exposure potential.[1] Note the strict requirement for Butyl rubber during high-exposure events.

Operational Protocols

A. Receipt and Storage[1][3][4][7][8][9]
  • Inspection: Upon receipt, inspect the septum/seal integrity.[1] If the seal is compromised, the deuterated specificity is likely degraded by moisture.

  • Desiccation: Store the vial in a desiccator cabinet or a secondary container with active desiccant (e.g., Drierite or molecular sieves) to prevent label peeling and moisture ingress.[1]

  • Temp: Ambient storage is generally acceptable, but cool, dark storage (

    
    ) minimizes degradation and vapor pressure buildup.
    
B. Syringe Transfer Technique (Inert)

To maintain safety and purity, avoid pouring.[1] Use the Over-Pressure method:

  • Secure the vial in a clamp within the fume hood.[1]

  • Insert a needle connected to an inert gas line (

    
    ) into the septum (gas inlet).[1]
    
  • Insert the sampling syringe.[1]

  • The positive pressure from the gas line will help fill the syringe without introducing air (oxygen/moisture) into the vial.[1]

  • Withdraw the needle; the inert gas blanket remains inside the vial.[1]

C. Emergency Spill Response

Scenario: A 5mL vial drops and shatters inside the fume hood.

  • Alert: Announce the spill.

  • PPE Upgrade: Don Butyl Rubber gloves and Goggles immediately.[1]

  • Isolate: Turn off ignition sources (hot plates/stirrers).

  • Absorb: Use vermiculite or activated carbon pads.[1] Do not use paper towels as the high surface area can increase evaporation rates of flammable vapors initially.[1]

  • Disposal: Transfer soaked absorbent into a sealed bag, then into the solid hazardous waste container.

Emergency Response Workflow

Spill_Response Event Spill Detected Ignition 1. Eliminate Ignition Sources Event->Ignition PPE 2. Don Butyl Gloves & Goggles Ignition->PPE Absorb 3. Absorb with Vermiculite PPE->Absorb Waste 4. Seal in HazWaste Container Absorb->Waste

Figure 2: Critical workflow for managing a spill of n-Pentyl-d9 Alcohol.

Waste Disposal & Decontamination

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines for ignitable organic solvents.[1]

  • Classification: Waste code D001 (Ignitable).

  • Segregation:

    • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) — risk of explosion.

    • Can be commingled with other non-halogenated organic solvents (Methanol, Acetone, etc.) unless you are recovering deuterium (rare for this specific compound).

  • Container: High-density polyethylene (HDPE) or glass carboys. Ensure the cap is vented or the container is not overfilled to allow for expansion.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6276, 1-Pentanol. Retrieved from [Link][1][6]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.